molecular formula C39H76O5 B129473 Glycerol distearate CAS No. 51063-97-9

Glycerol distearate

Katalognummer: B129473
CAS-Nummer: 51063-97-9
Molekulargewicht: 625.0 g/mol
InChI-Schlüssel: UHUSDOQQWJGJQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-1,2-Distearoylglycerol is an 1,2-diacylglycerol.>1,2-Distearoyl-sn-glycerol is a diacyl glycerol containing stearic acid at both the sn-1 and the sn-2 position.>In biochemical signaling, diacylglycerol (DAG) functions as a second messenger signaling lipid, and is a product of the hydrolysis of the phospholipid PIP2 (phosphatidylinositolbisphosphate) by the enzyme phospholipase C (PLC) (a membrane-bound enzyme) that, through the same reaction, produces inositol trisphosphate (IP3). Although inositol trisphosphate (IP3) diffuses into the cytosol, DAG remains within the plasma membrane due to its hydrophobic properties. IP3 stimulates the release of calcium ions from the smooth endoplasmic reticulum, whereas DAG is a physiological activator of protein kinase C (PKC). The production of DAG in the membrane facilitates translocation of PKC from the cytosol to the plasma membrane.
Diacylglycerol mimicks the effects of the tumor-promoting compounds phorbol esters.>DG(18:0/18:0/0:0)[rac], also known as 1, 2-dioctadecanoylglycerol or 1, 2-distearin, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:0/0:0)[rac] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:0/0:0)[rac] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, DG(18:0/18:0/0:0)[rac] is primarily located in the membrane (predicted from logP).

Eigenschaften

IUPAC Name

(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSDOQQWJGJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866179
Record name 3-Hydroxypropane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51063-97-9, 1188-58-5
Record name (±)-1,2-Distearin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51063-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dioctadecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Distearin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,2-DISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TWS7F2GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

71 - 72 °C
Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Glycerol Distearate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of glycerol distearate, a crucial excipient and research chemical. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of experimental workflows and relevant signaling pathways to aid researchers in their laboratory work.

Introduction

This compound is a diglyceride consisting of a glycerol backbone with two stearic acid chains attached via ester linkages. It is a white to off-white waxy solid. In research and pharmaceutical development, it is utilized as an emulsifier, stabilizer, and a matrix-forming agent in various formulations, including solid lipid nanoparticles and controlled-release drug delivery systems. The synthesis of this compound typically results in a mixture of mono-, di-, and triglycerides, necessitating robust purification methods to achieve the high purity required for research applications.

Synthesis of this compound

The two primary methods for the laboratory-scale synthesis of this compound are the direct esterification of glycerol with stearic acid and the glycerolysis of tristearin.

Direct Esterification of Glycerol and Stearic Acid

This method involves the reaction of glycerol with two molar equivalents of stearic acid, typically in the presence of a catalyst and under conditions that facilitate the removal of water to drive the reaction to completion.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, combine glycerol (1 molar equivalent) and stearic acid (2 molar equivalents).

  • Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (0.02 mol% relative to glycerol).

  • Solvent Addition: Add an appropriate solvent, such as toluene, to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux (typically 120-160°C) with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product mixture.

Glycerolysis of Tristearin

Glycerolysis involves the transesterification of a triglyceride (tristearin) with glycerol to produce a mixture of mono-, di-, and triglycerides. By controlling the stoichiometry, the formation of diglycerides can be favored.

  • Reactant Preparation: Combine tristearin (1 molar equivalent) and glycerol (1-2 molar equivalents) in a reaction vessel suitable for high-temperature reactions.

  • Catalyst Addition: Add a basic catalyst, such as sodium methoxide or sodium hydroxide (0.1-0.2% by weight of the reactants).

  • Reaction: Heat the mixture to a high temperature (220-260°C) under an inert atmosphere (e.g., nitrogen) with constant stirring.

  • Monitoring: The reaction is typically monitored by analyzing the composition of the mixture at different time points using techniques like HPLC or GC-MS.

  • Work-up: After the desired composition is achieved (typically within 1-3 hours), the reaction is quenched by cooling and the catalyst is neutralized with an acid (e.g., phosphoric acid). The resulting product is a crude mixture of glycerides.

Purification of this compound

The crude product from either synthesis method is a mixture that requires purification to isolate the this compound. Common laboratory-scale purification techniques include column chromatography and fractional crystallization.

Column Chromatography

Silica gel column chromatography is an effective method for separating mono-, di-, and triglycerides based on their polarity.

  • Column Preparation: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and load it onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity.

    • Start with a non-polar solvent like hexane to elute the non-polar triglycerides.

    • Gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether to the mobile phase. This compound will elute after the triglycerides but before the more polar monoglycerides.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Fractional Crystallization

This technique exploits the differences in the melting points and solubilities of the different glycerides in a solvent.

  • Dissolution: Dissolve the crude glyceride mixture in a suitable solvent (e.g., acetone, hexane, or a mixture) at an elevated temperature to ensure complete dissolution.

  • Cooling: Slowly cool the solution to induce crystallization. The component with the lowest solubility at a given temperature will crystallize first. Tristearin, being less polar, will typically crystallize out at a higher temperature than the diglycerides.

  • Filtration: Filter the crystals and wash them with a small amount of cold solvent.

  • Recrystallization: The mother liquor, now enriched in diglycerides, can be subjected to further cooling to crystallize the this compound. This process may need to be repeated to achieve the desired purity. The collected crystals of this compound can be further purified by recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and analysis of this compound.

Table 1: Synthesis Parameters and Yields

Synthesis MethodReactants (Molar Ratio)CatalystTemperature (°C)Time (h)Typical Crude Yield (%)
Direct EsterificationGlycerol:Stearic Acid (1:2)p-Toluenesulfonic acid120-1604-885-95
GlycerolysisTristearin:Glycerol (1:1.5)Sodium Methoxide220-2601-3>90

Table 2: Purity Specifications for this compound (USP-NF) [1]

ComponentAcceptance Criteria (%)
Monoglycerides8.0 - 22.0
Diglycerides40.0 - 60.0
Triglycerides25.0 - 35.0

Table 3: Analytical Methods for Purity Assessment

Analytical MethodStationary PhaseMobile PhaseDetection
HPLC (GPC)[2]L21 packing material (e.g., Styragel)TetrahydrofuranRefractive Index (RI)
TLC[1]Silica GelEther:Hexane (70:30)Rhodamine B spray, UV light (365 nm)
GC-MSVaries (e.g., polysiloxane)VariesMass Spectrometry

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Catalyst, Heat Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Fractional Crystallization Fractional Crystallization Crude Product->Fractional Crystallization Pure this compound Pure this compound Column Chromatography->Pure this compound Fractional Crystallization->Pure this compound Purity Assessment Purity Assessment Pure this compound->Purity Assessment

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway: Diacylglycerol (DAG) and Protein Kinase C (PKC)

This compound is a type of diacylglycerol (DAG). DAGs are crucial second messengers in various cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC), which in turn phosphorylates numerous downstream targets, leading to a wide range of cellular responses.[3]

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC_active->Cellular_Response Phosphorylates targets ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_active Co-activates

Caption: The Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Glyceryl Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl distearate is a diester of glycerin and stearic acid, widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2] It primarily functions as an emulsifier, stabilizer, thickener, emollient, and lubricant in various formulations.[1][3] Commercially, glyceryl distearate is typically a mixture of mono-, di-, and triglycerides of fatty acids, predominantly stearic and palmitic acids.[1][4] Its versatile properties make it a critical excipient in the development of a wide range of products, from tablets and capsules to creams and lotions.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of glyceryl distearate, complete with experimental protocols and logical workflows to aid researchers and professionals in its effective application.

Physicochemical Properties

The functional performance of glyceryl distearate in a formulation is dictated by its physicochemical properties. These properties can vary depending on the specific composition of the material, particularly the ratio of mono-, di-, and triglycerides.

Table 1: General Physicochemical Properties of Glyceryl Distearate
PropertyValueReferences
Appearance White or almost white, hard, waxy mass, powder, or unctuous flakes.[5][6][7]
Molecular Formula C39H76O5[8]
Molecular Weight 625.0 g/mol [8]
Melting Point 50 - 70 °C (can range from 71-74 °C depending on purity and composition)[3][5][9]
Boiling Point Not typically determined due to decomposition at high temperatures.
HLB Value Approximately 3.5[10]
Acid Value Maximum 6.0 mg KOH/g[5]
Saponification Value 165 - 195 mg KOH/g[5][8]
Iodine Value Maximum 3.0[5]
Table 2: Solubility Profile of Glyceryl Distearate
SolventSolubilityReferences
Water Practically insoluble[5][6][9]
Ethanol (96%), hot Partly soluble[5][6][9]
Methylene Chloride Soluble[5][6][9]
Ethanol Can be dissolved in[2]
Benzene Can be dissolved in[2]
Acetone Can be dissolved in[2]
Mineral Oil Can be dissolved in[2]
Fixed Oils Can be dissolved in[2]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate characterization of glyceryl distearate. The following protocols are based on established pharmacopeial methods and general laboratory practices.

Melting Point Determination (Capillary Method - USP <741>)

This method determines the temperature range over which the substance melts.[10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[1]

  • Capillary tubes (closed at one end)

  • Thermometer calibrated for the apparatus

Procedure:

  • Sample Preparation: Reduce a small amount of glyceryl distearate to a fine powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the closed end. The packed sample height should be approximately 2-3 mm.[12] To further pack the sample, drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface.[12][13]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

  • Heating:

    • For an unknown sample, perform a rapid preliminary determination by heating at a fast rate to get an approximate melting range.

    • For an accurate determination, start heating at a rate that will bring the temperature to about 10°C below the expected melting point.[4]

    • Then, reduce the heating rate to approximately 1-2°C per minute.[1]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

    • Record the temperature at which the last solid particle melts (the end of the melting range).

Solubility Determination

This qualitative test determines the solubility of glyceryl distearate in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Measuring cylinders and pipettes

Procedure:

  • Sample and Solvent Measurement: Place a small, accurately weighed amount of glyceryl distearate (e.g., 10 mg) into a test tube.

  • Solvent Addition: Add a specific volume of the solvent to be tested (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1 minute) at a controlled temperature.

  • Observation: Visually inspect the mixture for the presence of undissolved solid particles.

  • Classification: Classify the solubility based on the approximate volume of solvent required to dissolve the sample, as defined in pharmacopeias (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).

Assay by High-Performance Liquid Chromatography (HPLC) (Based on USP Monograph)

This method is used to determine the percentage of mono-, di-, and triglycerides in glyceryl distearate.[11][14][15][16]

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC)

  • Refractive Index (RI) detector

  • Size-Exclusion Chromatography (SEC) column (e.g., L21 packing, 7.5-mm x 60-cm)[11][14][15]

Chromatographic Conditions:

  • Mobile Phase: Tetrahydrofuran[11][16]

  • Flow Rate: 1.0 mL/min[15]

  • Column Temperature: 40 °C[15]

  • Detector Temperature: 40 °C[11]

  • Injection Volume: 40 µL[11][15]

Procedure:

  • Standard and Sample Preparation:

    • Standard Solution: Prepare solutions of USP Glyceryl Distearate RS in tetrahydrofuran at a known concentration.

    • Sample Solution: Accurately weigh about 40 mg of glyceryl distearate and dissolve it in tetrahydrofuran to make a 40 mg/mL solution.[11][15]

  • Chromatographic Run: Inject the standard and sample solutions into the chromatograph.

  • Data Analysis: Record the peak areas for the triglycerides, diglycerides, and monoglycerides. Calculate the percentage of each component in the sample by comparing the peak areas to those of the standard. The system suitability is checked to ensure the resolution between the monoglyceride and diglyceride peaks is adequate.[14][15]

Determination of Acid, Saponification, and Iodine Values

These titrimetric methods provide information about the free fatty acid content, the average molecular weight of the fatty acids, and the degree of unsaturation, respectively.

  • Acid Value: Involves dissolving the sample in a neutralized solvent mixture (e.g., ethanol and ether) and titrating with a standardized solution of potassium hydroxide using a phenolphthalein indicator.[9][17][18]

  • Saponification Value: Requires refluxing the sample with an excess of alcoholic potassium hydroxide, followed by back-titration of the excess alkali with a standard acid.[19]

  • Iodine Value: The Wijs method is commonly used, where the sample is treated with an excess of iodine monochloride in a suitable solvent. The unreacted iodine is then determined by titration with a standard sodium thiosulfate solution.[20][21][22][23][24]

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization and application of glyceryl distearate.

G cluster_0 Physicochemical Characterization Workflow Sample Glyceryl Distearate Sample Appearance Visual Inspection (Appearance, Color) Sample->Appearance Solubility Solubility Testing (Water, Organic Solvents) Sample->Solubility MeltingPoint Melting Point Determination (USP <741>) Sample->MeltingPoint TLC Identification (TLC) (USP <201>) Sample->TLC HPLC Assay (HPLC) (Mono-, Di-, Triglycerides) Sample->HPLC Titration Chemical Tests (Titration) (Acid, Saponification, Iodine Values) Sample->Titration DSC Thermal Analysis (DSC) Sample->DSC Report Comprehensive Physicochemical Profile Appearance->Report Solubility->Report MeltingPoint->Report TLC->Report HPLC->Report Titration->Report DSC->Report

Caption: Physicochemical characterization workflow for glyceryl distearate.

G cluster_1 Role of Glyceryl Distearate in a Semi-Solid Formulation cluster_oil Oil Phase cluster_aqueous Aqueous Phase API_oil Lipophilic API Mixing Homogenization (High Shear Mixing) API_oil->Mixing GDS Glyceryl Distearate (Emulsifier, Thickener) GDS->Mixing OtherLipids Other Lipidic Excipients OtherLipids->Mixing Water Purified Water Water->Mixing Humectant Humectant Humectant->Mixing Preservative Preservative Preservative->Mixing Cooling Cooling with Gentle Stirring Mixing->Cooling FinalProduct Stable Semi-Solid Cream/Ointment Cooling->FinalProduct

Caption: Workflow of a semi-solid formulation with glyceryl distearate.

Conclusion

Glyceryl distearate is a multifunctional excipient with a well-defined set of physicochemical properties that are critical to its performance in pharmaceutical and cosmetic formulations. A thorough understanding and characterization of these properties, utilizing standardized experimental protocols, are essential for formulation scientists and researchers. The workflows presented provide a logical framework for the systematic evaluation and application of glyceryl distearate in product development. This guide serves as a valuable technical resource for professionals seeking to leverage the unique characteristics of glyceryl distearate to develop stable, effective, and high-quality products.

References

The Solubility of Glycerol Distearate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol distearate, a diglyceride composed of glycerin and two molecules of stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its physicochemical properties, particularly its solubility in organic solvents, are critical factors influencing its application in various formulations, including as an emulsifier, stabilizer, lubricant, and matrix-forming agent in controlled-release dosage forms. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Data Presentation: Solubility of this compound

The solubility of this compound is influenced by several factors, including the polarity of the solvent, temperature, and the specific isomeric form of the glyceride. The following tables summarize the available quantitative and qualitative solubility data for this compound and its common isomers. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is not extensively available in public literature; therefore, some data is presented qualitatively.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference(s)
WaterPractically Insoluble[1][2][3]
Methylene ChlorideSoluble[1][2][3]
DichloromethaneSoluble[4][5][6]
ChloroformSlightly Soluble[7]
Tetrahydrofuran (THF)Soluble[4]
Ethanol (96%, hot)Partly Soluble[1][2][3]
BenzeneSoluble
AcetoneSoluble
Mineral OilSoluble
Fixed OilsSoluble

Table 2: Quantitative Solubility of 1,3-Distearoyl Glycerol (a common isomer of this compound)

SolventTemperature (°C)Solubility
ChloroformNot SpecifiedSlightly Soluble
MethanolHeatedSlightly Soluble

Note: The term "slightly soluble" is not quantitatively defined in the available literature but indicates limited dissolution.

Experimental Protocols

Accurate determination of solubility is paramount for formulation development. The following are detailed methodologies for key experiments used to ascertain the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

This is the gold standard method for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (this compound) is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus and Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Screw-capped vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Refractive Index Detector - RID) or a Gas Chromatography (GC) system.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature orbital shaker or on a stirrer. Agitate the samples at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.

  • Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/100g of solvent.

Gravimetric Method for Solubility Determination

This method is a direct and simple approach for determining the solubility of a solid in a volatile solvent.

Principle: A saturated solution is prepared, and a known volume of the clear solution is evaporated to dryness. The weight of the remaining solid solute is then used to calculate the solubility.

Apparatus and Materials:

  • This compound

  • Volatile organic solvents

  • Conical flasks or beakers

  • Analytical balance

  • Evaporating dish or pre-weighed vials

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

  • Sampling: After allowing the excess solid to settle, carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used for more gentle drying.

  • Drying to Constant Weight: Once the solvent has completely evaporated, place the dish in the oven or desiccator until a constant weight of the dried residue is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound (final weight of the dish minus the initial weight) per the volume of the solvent used.

Hot-Stage Microscopy (HSM) for Solubility Estimation in Lipid Excipients

HSM is a visual method particularly useful for estimating the saturation solubility of a compound in a solid or semi-solid lipid excipient at elevated temperatures.

Principle: A series of mixtures with known concentrations of the solute in the molten excipient are prepared and observed under a polarized light microscope while being heated at a controlled rate. The temperature at which the last crystals of the solute dissolve is considered the saturation temperature for that concentration.

Apparatus and Materials:

  • This compound

  • Lipid excipient

  • Hot-stage microscope with a temperature controller and polarized light optics

  • Microscope slides and coverslips

  • Small vials for sample preparation

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a series of mixtures with varying, known concentrations of this compound in the lipid excipient in small vials.

  • Melting and Mixing: Heat the vials in a heating block or water bath to a temperature above the melting point of both components to ensure a homogeneous melt. Mix thoroughly.

  • Microscope Slide Preparation: Place a small amount of each molten mixture onto a pre-heated microscope slide and cover with a coverslip.

  • Microscopic Observation: Place the slide on the hot stage of the microscope. Heat the sample at a controlled rate.

  • Determination of Dissolution Temperature: Observe the sample under polarized light. Note the temperature at which the last crystals of this compound completely dissolve into the molten excipient. This temperature represents the saturation temperature for that specific concentration.

  • Data Analysis: By plotting the dissolution temperature against the concentration of this compound, a solubility curve can be constructed.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound in an organic solvent using the shake-flask method coupled with analytical quantification.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep3 Combine in sealed vial prep1->prep3 prep2 Measure known volume of organic solvent prep2->prep3 equil Agitate at constant temperature (24-72h) prep3->equil sep1 Settle or centrifuge equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.45 µm) sep2->sep3 ana1 Dilute filtered solution sep3->ana1 ana2 Inject into HPLC/GC ana1->ana2 ana3 Quantify concentration ana2->ana3 result Calculate solubility ana3->result

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical and other formulations. While qualitative data indicates its solubility in chlorinated hydrocarbons and partial solubility in hot ethanol, there is a clear need for more comprehensive quantitative studies to establish its solubility profile across a wider range of solvents and temperatures. The experimental protocols detailed in this guide provide robust methodologies for researchers to accurately determine the solubility of this compound, thereby facilitating informed decisions in formulation development and optimization.

References

A Technical Guide to the Thermal Analysis of Glycerol Distearate Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of glycerol distearate, a widely used lipid excipient, utilizing Differential Scanning Calorimetry (DSC). Understanding the thermal properties of this compound is paramount for its application in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This document details the principles of DSC, experimental protocols, data interpretation, and the significance of polymorphism in this compound.

Introduction to this compound and DSC Analysis

This compound is a diglyceride consisting of glycerol esterified with two molecules of stearic acid. It serves as an emulsifier, stabilizer, and thickener in various industries, including food, cosmetics, and pharmaceuticals. In drug development, its lipid nature makes it an excellent candidate for formulating poorly water-soluble drugs, enhancing their bioavailability.[1]

The physical and chemical stability of the final formulation is critically dependent on the solid-state properties of its lipid components. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal behavior of materials like this compound.[1][2] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2][3] This analysis provides crucial information on melting, crystallization, phase transitions, and polymorphism, which are essential for formulation design, manufacturing process control, and stability assessment.[1][4]

The Significance of Polymorphism

Lipids like this compound are known to exhibit complex polymorphic behavior, meaning they can exist in different crystalline forms (polymorphs) with the same chemical composition.[5][6] The most common polymorphs for glycerides are the α, β', and β forms. These forms differ in their molecular packing, which in turn affects their physical properties such as melting point, solubility, and stability.

  • α (Alpha) form: The least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling of the melt.

  • β' (Beta prime) form: Has intermediate stability and a melting point between the α and β forms.

  • β (Beta) form: The most stable crystalline form with the highest melting point.

Transitions between these polymorphic forms can be observed using DSC and are influenced by factors like heating/cooling rates and the presence of other excipients.[5][7] Understanding and controlling polymorphism is critical, as an unintended phase transition can compromise the stability and performance of the final drug product, potentially leading to drug expulsion from the lipid matrix.

Experimental Protocol for DSC Analysis

A generalized protocol for the thermal analysis of this compound using DSC is outlined below. This protocol is a synthesis of standard practices in the field.[5][8]

3.1. Sample Preparation

  • Weighing: Accurately weigh 3–5 mg of the this compound sample into a standard aluminum DSC pan.[8]

  • Sealing: Hermetically seal the pan to prevent any mass loss during the analysis. For aqueous dispersions, sealing is crucial to avoid solvent evaporation.[5]

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Equilibration: Place both the sample and reference pans into the DSC cell. Allow the system to equilibrate at the starting temperature (e.g., 20°C) for a few minutes to ensure a uniform thermal state before the analysis begins.[5]

3.2. DSC Instrument Setup and Calibration

  • Instrument: A calibrated Differential Scanning Calorimeter is required.[5]

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[8]

  • Temperature Program:

    • Initial Temperature: Start at a temperature well below any expected transitions, for instance, 20°C.[5]

    • Heating Rate: A controlled heating rate, typically between 1°C/min and 10°C/min, is applied.[5][7] Slower heating rates (e.g., 1-2°C/min) provide better resolution of complex thermal events, while faster rates may be used for initial screening.

    • Final Temperature: Heat the sample to a temperature sufficiently above its final melting point, for example, 90°C.[5]

    • Cooling/Reheating Cycles: To study crystallization behavior and polymorphic transitions, the protocol often includes a controlled cooling scan back to the initial temperature, followed by a second heating scan. This can reveal melt crystallization events and transitions from less stable to more stable polymorphs.

The following diagram illustrates the typical workflow for a DSC experiment.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation A Weigh 3-5 mg Sample B Place in Aluminum Pan A->B C Hermetically Seal Pan B->C D Place Sample & Reference in DSC C->D E Set Temperature Program (Heating/Cooling Rates) D->E F Set N2 Atmosphere D->F G Run DSC Scan E->G F->G H Record Heat Flow vs. Temperature G->H I Generate Thermogram H->I J Identify Thermal Events (Melting, Crystallization) I->J K Calculate Enthalpy (ΔH) J->K

Caption: Experimental workflow for DSC analysis of this compound.

Data Presentation and Interpretation

The output of a DSC experiment is a thermogram, which plots heat flow against temperature. Endothermic events (melting, glass transitions) result in downward peaks, indicating heat absorption, while exothermic events (crystallization) produce upward peaks, indicating heat release.

Table 1: Key Thermal Properties of this compound

Property Temperature Range (°C) Notes
Melting Point (mp) 72 - 74.5 °C[5][9] This represents the final melting of the most stable crystalline form. The range can be influenced by purity and polymorphic state.

| Polymorphic Transitions | Observed below the final melting point | The thermogram may show multiple events corresponding to the melting of less stable forms (e.g., α) and recrystallization into more stable forms (e.g., β').[5][7] |

Table 2: Typical DSC Experimental Parameters

Parameter Typical Value/Range Purpose
Sample Weight 3 - 5 mg Ensures good thermal contact and signal-to-noise ratio.
Heating/Cooling Rate 1 - 10 °C/min[5][7] Slower rates enhance resolution of transitions; faster rates are quicker for screening.
Temperature Range 20 °C to 90 °C[5] Covers the full range of expected thermal events for this compound.
Atmosphere Nitrogen (50 mL/min)[8] Prevents oxidative degradation of the lipid sample.

| Pan Type | Hermetically sealed aluminum | Prevents mass loss, especially for samples containing moisture or volatile components.[5] |

Interpreting the Thermogram: A first heating scan of this compound that has been cooled from the melt might show a complex pattern:

  • An initial small endothermic peak at a lower temperature, corresponding to the melting of the unstable α-polymorph.

  • An exothermic peak immediately following, which indicates the recrystallization of the molten α-form into the more stable β' or β form.

  • A final, larger endothermic peak at a higher temperature (e.g., ~74°C), representing the melting of the stable β' or β polymorph.[5]

The logical relationship between these thermal events is depicted in the diagram below.

Thermal_Transitions Melt Liquid State (Melt) Alpha α-Polymorph (Unstable) Melt->Alpha Rapid Cooling (Crystallization) BetaPrime β'/β-Polymorph (Stable) Melt->BetaPrime Slow Cooling (Crystallization) Alpha->Melt Heating (Low Temp. Melting) Alpha->BetaPrime Recrystallization (Exothermic) BetaPrime->Melt Heating (High Temp. Melting)

Caption: Polymorphic transitions of this compound during thermal analysis.

Applications in Pharmaceutical Development

The thermal data obtained from DSC is indispensable for several aspects of drug development:

  • Excipient Screening and Selection: DSC helps in selecting appropriate lipid excipients by characterizing their melting and crystallization behavior, which is crucial for manufacturing processes like hot melt extrusion and melt emulsification.[1]

  • Formulation Stability: The presence of a less stable polymorph can lead to solid-state transformations during storage, potentially affecting the drug release profile and physical stability of the formulation. DSC is used to identify the most stable polymorph and to design formulations that maintain this form.[1][3]

  • Drug-Excipient Compatibility: By analyzing the thermogram of a drug-lipid mixture, changes in melting points or the appearance of new peaks can indicate interactions or the dissolution of the drug within the lipid matrix. The disappearance of the drug's melting peak often suggests that the drug is in an amorphous or dissolved state within the lipid nanoparticles.[3]

  • Process Optimization: DSC data guides the optimization of manufacturing parameters, such as heating and cooling rates, to ensure the formation of the desired crystalline structure of the lipid matrix, which is essential for consistent product quality and performance.

Conclusion

Differential Scanning Calorimetry is a cornerstone technique for the thermal characterization of this compound. It provides detailed insights into its melting behavior, crystallization, and complex polymorphism. For researchers, scientists, and drug development professionals, a thorough understanding of these thermal properties is essential for the rational design, development, and manufacture of stable and effective lipid-based drug delivery systems. The methodologies and data interpretation frameworks presented in this guide offer a robust foundation for leveraging DSC in the evaluation of this compound and other lipid excipients.

References

Spectroscopic Characterization of Glycerol Distearate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of glycerol distearate, a key excipient in the pharmaceutical and cosmetic industries. A detailed analysis of its nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectra is presented, offering valuable insights into its molecular structure and purity. This document serves as a practical resource for researchers and professionals involved in drug formulation, quality control, and materials science.

Introduction to this compound

This compound is a diglyceride consisting of a glycerol backbone with two stearic acid chains attached as ester groups. It exists as isomers, primarily 1,3-distearoylglycerol and 1,2-distearoylglycerol, with the 1,3-isomer being more common. Its amphiphilic nature makes it a valuable emulsifier, stabilizer, and viscosity-modifying agent in a wide range of formulations. Spectroscopic techniques like NMR and FTIR are indispensable for confirming its chemical identity, assessing isomeric purity, and detecting potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the glycerol backbone and the stearic acid chains. The following table summarizes the expected chemical shifts and multiplicities, based on data from structurally similar compounds like 1,3-distearoyl-2-oleoylglycerol.

Proton Assignment Chemical Shift (δ) ppm *Multiplicity Proton(s)
Glycerol CH₂ (sn-1,3)~4.15dd4H
Glycerol CH (sn-2)~4.08m1H
Stearate α-CH₂~2.32t4H
Stearate β-CH₂~1.62m4H
Stearate -(CH₂)n-~1.25br s~56H
Stearate ω-CH₃~0.88t6H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (CDCl₃). Values may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts for the glycerol and stearate carbons are distinct and allow for unambiguous structural confirmation.

Carbon Assignment Chemical Shift (δ) ppm *
Carbonyl (C=O)~173.2
Glycerol CH₂ (sn-1,3)~65.1
Glycerol CH (sn-2)~68.9
Stearate α-CH₂~34.1
Stearate β-CH₂~24.9
Stearate -(CH₂)n-~29.0 - 29.7
Stearate CH₂ (C-3)~22.7
Stearate ω-CH₃~14.1

Note: Chemical shifts are referenced to TMS at 0.00 ppm in CDCl₃. The exact chemical shifts of the long alkyl chain carbons can overlap.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the ester, alkane, and hydroxyl groups.

Wavenumber (cm⁻¹) *Vibrational Mode Functional Group
~3400 (broad)O-H stretchHydroxyl (free)
2918C-H asymmetric stretchMethylene (-CH₂-)
2850C-H symmetric stretchMethylene (-CH₂-)
1735C=O stretchEster
1465C-H bend (scissoring)Methylene (-CH₂-)
1175C-O stretchEster

Note: Peak positions can vary slightly due to sampling method and physical state of the sample.

Experimental Protocols

NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural analysis.

Sample Preparation:

  • Weigh approximately 20-30 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Vortex the sample until the solid is completely dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 500 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 12-16 ppm

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 125 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30)

  • Number of Scans: 1024 or more (depending on concentration)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200-250 ppm

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-30 mg) dissolve Dissolve in CDCl3 (~0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap Tube filter->cap insert Insert into Spectrometer cap->insert lock Lock & Shim insert->lock acquire Acquire Data (1H & 13C) lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference integrate Integration & Peak Picking reference->integrate FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal background Collect Background clean->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire Acquire Spectrum apply_pressure->acquire baseline Baseline Correction acquire->baseline peak_pick Peak Picking & Assignment baseline->peak_pick

A Technical Guide to the Natural Sources, Extraction, and Synthesis of Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of glycerol distearate, a widely used excipient in the pharmaceutical, cosmetic, and food industries. This document will delve into the natural origins of its precursors, detail the primary methods of its synthesis and extraction, present key quantitative data, and provide illustrative workflows for its production and analysis.

Natural Sources of Precursors

This compound is not typically extracted directly from natural sources in its final form for commercial purposes. Instead, it is synthesized from two primary natural precursors: glycerol and stearic acid.

  • Glycerol : A simple polyol compound, glycerol is a fundamental component of lipids (triglycerides). It is primarily obtained from the hydrolysis of animal and vegetable fats and oils, such as soybean oil, palm oil, and animal-derived tallow[1][2][3]. A significant source of glycerol is as a byproduct of biodiesel production through the transesterification of triglycerides[4][5].

  • Stearic Acid : A saturated fatty acid, stearic acid is abundant in many animal and vegetable fats. Commercially significant natural sources include cocoa butter and shea butter[6]. It is also a major component of palm oil and animal tallow.

Synthesis and Extraction Methodologies

The industrial production of this compound is predominantly achieved through two main chemical synthesis routes: direct esterification and partial glycerolysis. The final product is typically a mixture of mono-, di-, and triglycerides, with the composition varying depending on the reaction conditions and the grade of the product[1][7].

Direct Esterification of Glycerol with Stearic Acid

This method involves the direct reaction of glycerol with stearic acid, typically at high temperatures and in the presence of a catalyst, to form a mixture of glycerol esters.

  • Reactant Preparation : Charge a reaction vessel with glycerol and stearic acid. The molar ratio of glycerol to stearic acid can be varied to influence the final composition of the mono-, di-, and triglycerides[8].

  • Catalyst Addition : Introduce a suitable catalyst. While various catalysts can be used, options include acidic catalysts like H₃PW₁₂O₄₀/MCM-41 or basic catalysts[8]. The choice of catalyst will affect the reaction kinetics and selectivity.

  • Reaction Conditions : Heat the mixture to the desired reaction temperature, for example, 160°C, with continuous stirring (e.g., 800 rpm)[8]. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Water produced during the esterification is continuously removed to drive the reaction towards the products.

  • Reaction Monitoring : Monitor the progress of the reaction by periodically taking samples and analyzing for the acid value or by chromatographic methods to determine the composition of the glyceride mixture[9].

  • Purification : Upon completion, the catalyst is removed (e.g., by filtration for a solid catalyst). The product mixture may undergo further purification steps such as neutralization, washing, and deodorization to remove unreacted fatty acids and other impurities.

Partial Glycerolysis of Triglycerides

This process, also known as transesterification, involves reacting triglycerides (typically from hydrogenated vegetable oils rich in stearic and palmitic acids) with glycerol at high temperatures with a catalyst. This reaction re-distributes the fatty acids among the glycerol backbones, resulting in a mixture of mono-, di-, and triglycerides.

  • Reactant Preparation : A transesterification reactor is charged with hydrogenated vegetable oil and glycerol. A typical weight ratio is 20-25% glycerol relative to the weight of the hydrogenated oil[10].

  • Catalyst Addition : A basic catalyst, such as sodium stearate, is added. The catalyst amount is typically in the range of 0.05% to 0.1% of the total weight of the oil and glycerol[10].

  • Reaction Conditions : The reaction mixture is heated to a high temperature, typically between 220-260°C, under a vacuum (e.g., -0.097 MPa) and protected by an inert nitrogen atmosphere[10]. Vigorous agitation is necessary to ensure proper mixing of the immiscible reactants.

  • Reaction Monitoring : The reaction is monitored until the desired equilibrium of mono-, di-, and triglycerides is reached.

  • Product Quenching and Purification : Once the reaction is complete, the mixture is rapidly cooled ("quenched") to stop the reaction and prevent the reverse reaction[10]. The crude product is then purified. This may involve neutralization of the catalyst, removal of excess glycerol, and deodorization. The purification of the glycerol byproduct itself often involves acidification to convert soaps to free fatty acids, followed by separation and neutralization[2][11][12].

Quantitative Data

The composition and physicochemical properties of this compound can vary depending on the manufacturing process and the intended application. Commercial products are available in different grades, often distinguished by their fatty acid composition and the relative amounts of mono-, di-, and triglycerides.

Table 1: Typical Composition of Commercial this compound
ComponentContent Range (%)Reference(s)
Monoglycerides8.0 - 22.0[1][7]
Diglycerides40.0 - 60.0[1][7]
Triglycerides25.0 - 35.0[1][7]
Table 2: Pharmacopoeial Specifications for Different Grades of this compound
SpecificationType IType IIType IIIReference(s)
Stearic Acid Content (%) 40.0 - 60.060.0 - 80.080.0 - 99.0[7]
Sum of Palmitic and Stearic Acids (%) ≥ 90.0≥ 90.0≥ 96.0[7]
Melting Point (°C) 50 - 6050 - 6050 - 70[9]
Table 3: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₃₉H₇₆O₅[6]
Molecular Weight 625.01 g/mol [1][13]
Appearance Hard, waxy mass or powder; white or almost white unctuous flakes[7]
Solubility Practically insoluble in water; soluble in methylene chloride; partly soluble in hot ethanol (96%)[7]
Acid Value ≤ 6.0[1][9]
Iodine Value ≤ 3.0[1][9]
Saponification Value 165 - 195[1][9]
Free Glycerol ≤ 1.0%[1][9]
Water Content ≤ 1.0%[1][9]
Total Ash ≤ 0.1%[1]

Visualized Workflows

The following diagrams illustrate the key synthesis pathways and a general experimental workflow for the production and analysis of this compound.

Esterification_Pathway cluster_reactants Reactants cluster_products Products Glycerol Glycerol GlycerolDistearate This compound (and other glycerides) Glycerol->GlycerolDistearate   +    StearicAcid Stearic Acid (2 eq.) StearicAcid->GlycerolDistearate Water Water (2 eq.) dummy1->GlycerolDistearate Esterification (Heat, Catalyst)

Direct Esterification Pathway for this compound Synthesis.

Glycerolysis_Pathway cluster_reactants Reactants cluster_products Products Triglyceride Triglyceride (e.g., Tristearin) GlycerideMixture Mixture of Mono-, Di-, and Triglycerides Triglyceride->GlycerideMixture   +    Glycerol Glycerol Glycerol->GlycerideMixture dummy->GlycerideMixture Glycerolysis (Heat, Catalyst, Vacuum)

Partial Glycerolysis Pathway for this compound Synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control & Analysis Reactants Reactant Preparation (Glycerol, Stearic Acid/Triglyceride) Reaction Chemical Reaction (Esterification or Glycerolysis) Reactants->Reaction Catalyst, Heat Quenching Quenching/Cooling Reaction->Quenching Crude Product Neutralization Neutralization & Catalyst Removal Quenching->Neutralization Washing Washing & Deodorization Neutralization->Washing Physicochemical Physicochemical Tests (Melting Point, Acid Value, etc.) Washing->Physicochemical Purified Product Chromatography Chromatographic Analysis (TLC, GC, HPLC) Washing->Chromatography FinalProduct Final Product: This compound Physicochemical->FinalProduct Chromatography->FinalProduct

General Experimental Workflow for Production and Analysis.

Analytical Methodologies for Characterization

A variety of analytical techniques are employed to characterize this compound and determine its composition, ensuring it meets the required specifications for its intended use.

  • Thin-Layer Chromatography (TLC) : A qualitative method used for the identification of the substance. A solution of the sample is spotted on a TLC plate (e.g., silica gel) and developed using a suitable mobile phase (e.g., a mixture of hexane and ether). The resulting spots are visualized and compared to a reference standard[9].

  • Gas Chromatography (GC) : Used for the quantitative determination of the fatty acid composition and the content of mono- and diglycerides. The glycerides are often derivatized to more volatile trimethylsilyl ethers before analysis[9][14].

  • High-Performance Liquid Chromatography (HPLC) : A key method for the quantitative analysis of the mono-, di-, and triglyceride content. Gel permeation chromatography (GPC) columns are often used with a refractive index detector[1][15][16].

  • Supercritical Fluid Chromatography (SFC) : An alternative chromatographic technique that can be used for the analysis of mono-, di-, and triglycerides in pharmaceutical excipients[17].

  • Quantitative Proton Nuclear Magnetic Resonance (qHNMR) Spectroscopy : A powerful technique for the simultaneous quantification of mono-, di-, and triglycerides, their positional isomers, free fatty acids, and free glycerol content without the need for calibration standards.

  • Titration Methods : Used to determine key quality parameters such as the acid value (titration with a standard base), iodine value (titration to determine the degree of unsaturation), and saponification value (refluxing with alcoholic potassium hydroxide and back-titrating the excess alkali)[1][9].

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed information on its synthesis, coupled with quantitative data and analytical methodologies, serves as a valuable resource for its application and quality assessment.

References

Toxicology and Biocompatibility of Glycerol Distearate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol distearate, a diester of glycerin and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its primary functions include acting as an emulsifier, stabilizer, lubricant, and thickening agent. This technical guide provides a comprehensive overview of the toxicology and biocompatibility of this compound, drawing from a wide range of in vitro and in vivo studies, and regulatory assessments. The available data consistently support the low toxicity profile and excellent biocompatibility of this compound, making it a safe ingredient for its intended uses. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and explores the known signaling pathways associated with its biological interactions.

Introduction

This compound is a mixture of diglycerides, primarily composed of glyceryl distearate, with varying amounts of monoglycerides and triglycerides. It is a hard, waxy solid that is practically insoluble in water.[1] Its lipophilic nature and surface-active properties make it a versatile ingredient in a variety of formulations, including oral solid dosage forms, topical creams and lotions, and food products.[1][2] Given its widespread use and potential for human exposure, a thorough understanding of its toxicological and biocompatibility profile is essential for researchers, scientists, and drug development professionals.

Toxicological Profile

The toxicological data for this compound indicate a low potential for adverse effects across various endpoints.

Acute Toxicity

No specific oral LD50 value for pure this compound has been identified in the reviewed literature. However, studies on related glyceryl diesters and formulations containing them suggest a very low order of acute oral toxicity. For instance, a trade mixture containing an unspecified concentration of glyceryl dibehenate was found to have an oral LD50 greater than 5.0 g/kg in rats.[3] Similarly, the oral LD50 of glyceryl stearate citrate has been reported to be greater than 2 g/kg.[3] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that diglycerides in the 1,3-diester form do not present any significant acute toxicity risk.[4]

Repeated Dose Toxicity

Repeated dose toxicity studies on related compounds also support the safety of this compound. In a 90-day dietary study on glyceryl hydrogenated rosinate in rats, the no-observable-adverse-effect-level (NOAEL) was determined to be 10,000 ppm.[5] For glyceryl rosinate, the NOAEL in a 90-day study was 2500 mg/kg bw/day.[5] A study on a mixture of glyceryl esters, including a high percentage of glyceryl dilaurate, showed no toxicity in rats when fed at a concentration of 25% in the diet for two years.[3] For what appears to be this compound, a NOAEL for maternal and teratogenicity was reported to be ≥900 mg/kg when administered to pregnant rats.[6]

Genotoxicity

This compound is not considered to be genotoxic. Ames tests conducted on glycol distearate were negative for mutagenicity at concentrations up to 5000 µ g/plate .[6] Furthermore, extensive genotoxicity testing on glycerol, the backbone of this compound, has consistently shown negative results in a battery of assays, including the Ames Salmonella typhimurium mutagenesis assay, rat hepatocyte unscheduled DNA synthesis assay, and Chinese hamster ovary (CHO) chromosome aberration and sister chromatid exchange assays.[7][8]

Carcinogenicity

There is no evidence to suggest that this compound is carcinogenic. Chronic administration of a mixture consisting mostly of glyceryl di- and mono-esters did not result in any toxic effects.[9] The lack of genotoxicity also supports a low concern for carcinogenic potential.

Biocompatibility

This compound exhibits excellent biocompatibility, particularly in dermal applications.

Skin Irritation

Studies have consistently shown that this compound has a low potential for skin irritation. In a repeated insult patch test (RIPT) involving 125 subjects, 50% glycol distearate showed no evidence of skin irritation.[10] Formulations containing up to 5% glycol stearate also did not produce skin irritation in human studies.[10] While some studies on formulations containing 0.05% to 0.5% glycol distearate in rabbits reported slight to severe irritation, this was attributed to the surfactant properties of the overall formulation.[6]

Skin Sensitization

This compound is not considered a skin sensitizer. The same RIPT with 50% glycol distearate on 125 subjects found no evidence of hypersensitivity.[10] Maximization tests in guinea pigs with formulations containing glyceryl esters have also been negative for sensitization.[4]

In Vitro Cytotoxicity

Data Presentation

Table 1: Summary of Toxicological Data for this compound and Related Compounds

Toxicological EndpointTest SubstanceSpeciesRouteResultsCitation
Acute Oral Toxicity Glyceryl Dibehenate (in trade mixture)RatOralLD50 > 5.0 g/kg[3]
Glyceryl Stearate CitrateNot specifiedOralLD50 > 2 g/kg[3]
Glycol Distearate (in corn oil)RatOralDoses ≥ 13 g/kg produced transient effects (diarrhea, oily coats)[10]
Repeated Dose Toxicity Glyceryl DistearateRat (pregnant)GavageMaternal and Teratogenicity NOAEL ≥ 900 mg/kg/day[6]
Glyceryl Hydrogenated RosinateRatDietary90-day NOAEL = 10,000 ppm[5]
Glyceryl RosinateRatDietary90-day NOAEL = 2500 mg/kg bw/day[5]
Glyceryl Ester Mixture (high in dilaurate)RatDietaryNo toxicity at 25% in diet for 2 years[3]
Genotoxicity Glycol DistearateS. typhimuriumIn vitro (Ames test)Negative up to 5000 µ g/plate [6]
GlycerolS. typhimuriumIn vitro (Ames test)Negative[7][8]
GlycerolCHO cellsIn vitroNegative for chromosomal aberrations and sister chromatid exchange[7][8]
In Vitro Cytotoxicity This compoundHuman Dermal FibroblastsIn vitroNo alteration of cell proliferation up to 10 µg/ml[4]
GlycerolVarious cell linesIn vitroInhibition of proliferation at 2-4%; complete suppression at 6-8%[11]

Table 2: Summary of Biocompatibility Data for this compound and Related Compounds

Biocompatibility EndpointTest Substance/ConcentrationSubjects/SystemMethodResultsCitation
Skin Irritation 50% Glycol Distearate125 HumansRIPTNo evidence of irritation[10]
2-5% Glycol Stearate (in formulations)HumansPatch TestNo skin irritation[10]
0.05-0.5% Glycol Distearate (in formulations)RabbitDermalSlight to severe irritation (formulation dependent)[6]
Skin Sensitization 50% Glycol Distearate125 HumansRIPTNo evidence of hypersensitivity[10]
Glyceryl Ester FormulationsGuinea PigMaximization TestNot a sensitizer[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological and biocompatibility assessment of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.

  • Animals: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A single animal is dosed. If the animal survives, two additional animals are dosed at the same level.

    • If mortality is observed, the next lower dose level is tested in a new group of animals. If no mortality is observed, the next higher dose level may be tested.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
  • Principle: This in vitro test uses a three-dimensional reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance by measuring its cytotoxicity.

  • Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period (e.g., 15-60 minutes), the substance is removed by washing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is determined using the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.

  • Data Analysis: The percentage of viable cells in the treated tissue is calculated relative to a negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
  • Principle: The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application of a test substance. An increased proliferative response indicates a sensitization potential.

  • Animals: Typically, female CBA/J or CBA/Ca mice are used.

  • Procedure:

    • The test substance is applied to the dorsal surface of both ears for three consecutive days.

    • On day 6, a radiolabeled precursor of DNA synthesis (e.g., ³H-methyl thymidine) is injected intravenously.

    • After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

    • The incorporation of the radiolabel into the lymph node cells is measured using a scintillation counter.

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is ≥ 3. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, can also be calculated to determine the potency of the sensitizer.

Human Repeat Insult Patch Test (HRIPT)
  • Principle: The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation and sensitization in human volunteers under exaggerated exposure conditions.

  • Subjects: A panel of healthy human volunteers (typically 50-200).

  • Procedure:

    • Induction Phase: The test product is applied to the same skin site (usually the back) under an occlusive or semi-occlusive patch for a series of repeated applications (e.g., 9 applications over 3 weeks). The site is evaluated for irritation before each new application.

    • Rest Phase: A rest period of approximately 2 weeks follows the induction phase, during which no patches are applied.

    • Challenge Phase: A single patch with the test product is applied to a naive skin site. The site is evaluated for any signs of a sensitization reaction (e.g., erythema, edema, papules) at 24 and 48 hours after patch removal.

  • Data Analysis: The incidence and severity of skin reactions during both the induction and challenge phases are recorded. A positive reaction at the challenge site that was not observed during the induction phase is indicative of sensitization.

Signaling Pathways

As a diacylglycerol (DAG), this compound has the potential to interact with cellular signaling pathways, most notably the Protein Kinase C (PKC) pathway.

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The DAG-PKC signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[12][13]

  • Activation: The pathway is initiated by the generation of DAG at the cell membrane. This can occur through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) or from the breakdown of other phospholipids.[14]

  • PKC Translocation and Activation: DAG acts as a second messenger, recruiting cytosolic PKC isoforms to the plasma membrane. The binding of DAG to the C1 domain of PKC induces a conformational change that activates the enzyme.[15]

  • Downstream Effects: Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, leading to a cascade of downstream cellular responses.[13] These can include the activation of other kinases, such as Protein Kinase D (PKD), and the modulation of gene expression.[12]

  • Termination: The signal is terminated by the metabolism of DAG, primarily through its phosphorylation by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA).[2]

While this compound is structurally a DAG, its long, saturated stearic acid chains may influence its ability to efficiently activate PKC compared to DAGs with shorter or unsaturated fatty acids. Further research is needed to fully elucidate the specific interactions of this compound with the DAG-PKC signaling pathway.

DAG_PKC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates dgk Diacylglycerol Kinase (DGK) dag->dgk Substrate for er Endoplasmic Reticulum ip3->er Binds to receptor ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates pkd Protein Kinase D (PKD) pkc->pkd Phosphorylates & Activates substrates Downstream Substrates pkc->substrates Phosphorylates pkd->substrates Phosphorylates cellular_response Cellular Responses (Growth, Differentiation, etc.) substrates->cellular_response pa Phosphatidic Acid (PA) (Signal Termination) dgk->pa Produces

Caption: Diacylglycerol (DAG) Signaling Pathway.

Experimental_Workflow_Skin_Irritation start Start: Test Substance (this compound) application Topical Application to Reconstructed Human Epidermis (RhE) start->application exposure Exposure Period (e.g., 60 minutes) application->exposure washing Removal of Test Substance (Washing) exposure->washing incubation Post-Exposure Incubation (e.g., 42 hours) washing->incubation mtt_assay MTT Assay incubation->mtt_assay extraction Formazan Extraction mtt_assay->extraction measurement Spectrophotometric Measurement extraction->measurement analysis Data Analysis: Calculate % Viability measurement->analysis classification Classification: Irritant (≤50% viability) or Non-Irritant (>50% viability) analysis->classification

Caption: In Vitro Skin Irritation Test Workflow.

Conclusion

The comprehensive body of evidence from toxicological studies and biocompatibility assays indicates that this compound is a safe and well-tolerated substance for its intended applications in pharmaceuticals, cosmetics, and food. It exhibits a low order of acute and repeated dose toxicity, is non-genotoxic, and has a low potential for skin irritation and sensitization. While specific quantitative toxicity values for pure this compound are not always available, the data on related glyceryl esters and the base molecule, glycerol, provide strong support for its safety profile. As a diacylglycerol, it has the potential to interact with the PKC signaling pathway, although the physiological relevance of this interaction at typical exposure levels is likely minimal. For researchers, scientists, and drug development professionals, this compound remains a valuable and safe excipient choice for a wide range of formulations.

References

Self-Assembly of Glycerol Distearate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycerol distearate, a diacylglycerol composed of glycerin and two molecules of stearic acid, is a waxy, water-insoluble lipid widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier, thickener, and formulation stabilizer.[1] Its pronounced hydrophobicity governs its self-assembly in aqueous environments, leading to the formation of colloidal structures rather than true solutions. Due to its practical insolubility in water, the classical concept of a critical micelle concentration (CMC), which is characteristic of more water-soluble amphiphiles, is not applicable.[1][2][3] Instead, this compound self-assembles into more complex, often crystalline, dispersed structures such as solid lipid nanoparticles (SLNs) or contributes to the lipid matrix of nanoemulsions and liposomes, typically in the presence of other surfactants and lipids.[4][5][6] This guide provides a comprehensive overview of the self-assembly properties of this compound in aqueous systems, focusing on the preparation and characterization of its dispersions.

Physicochemical Properties of this compound

The self-assembly behavior of this compound is intrinsically linked to its fundamental physicochemical properties. Commercial this compound is typically a mixture of mono-, di-, and triglycerides.[2]

PropertyValueSource(s)
Appearance Hard, waxy mass or powder; white or almost white flakes.[1][2][3]
Solubility Practically insoluble in water; soluble in methylene chloride; partly soluble in hot ethanol (96%).[1][2][3]
Melting Point 50 °C to 70 °C (depending on the type and composition).[2][3]
Composition (Typical) Monoacylglycerols: 8.0% - 22.0%Diacylglycerols: 40.0% - 60.0%Triacylglycerols: 25.0% - 35.0%[2][3]
Acid Value Max 6.0[3]
Iodine Value Max 3.0[3]
Saponification Value 165 to 195[3]

Self-Assembly in Aqueous Media

Direct dispersion of this compound in water is challenging due to its high melting point and hydrophobicity. Energy input is required to form stable colloidal dispersions. In these systems, this compound molecules arrange themselves to minimize the contact between their hydrophobic stearic acid chains and water, leading to the formation of ordered, often crystalline, nanoparticles.

The self-assembly process can be conceptualized as follows:

cluster_0 Molecular Level cluster_1 Aqueous Environment cluster_2 Self-Assembly cluster_3 Colloidal Structures A This compound Molecules B Dispersion in Water (with energy input) A->B Introduction C Formation of Primary Aggregates B->C Hydrophobic Effect D Crystalline Nanoparticles (e.g., SLNs) C->D Crystallization

Logical workflow of this compound self-assembly.

Experimental Protocols for Preparation and Characterization

The preparation of stable aqueous dispersions of this compound typically involves high-energy methods. Below are detailed protocols for common techniques used in the formulation and characterization of these systems.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This method involves the formation of a hot oil-in-water emulsion followed by cooling to solidify the lipid nanoparticles.

Materials:

  • This compound (as part of the solid lipid matrix)

  • Another solid lipid (e.g., glyceryl monostearate) (optional)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (e.g., lecithin) (optional)

  • Purified water

  • Active Pharmaceutical Ingredient (API) (if applicable)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Protocol:

  • Preparation of Lipid and Aqueous Phases: a. Melt the solid lipids (including this compound) and the drug (if any) together in a beaker at a temperature approximately 5-10°C above the melting point of the highest melting lipid.[4] b. In a separate beaker, heat the aqueous phase containing the surfactant to the same temperature.[4]

  • Emulsification: a. Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.[4] b. Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water pre-emulsion.[4][5]

  • Nanoparticle Formation: a. Immediately subject the hot pre-emulsion to probe sonication. b. Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.[4]

  • Purification: a. The SLN dispersion can be purified by centrifugation or dialysis to remove any excess surfactant or unencapsulated drug.[4]

cluster_prep Phase Preparation cluster_emul Emulsification cluster_nano Nanoparticle Formation & Purification prep_lipid Melt this compound (& Drug, if any) emul_mix Mix Lipid and Aqueous Phases prep_lipid->emul_mix prep_aq Heat Aqueous Phase (+ Surfactant) prep_aq->emul_mix emul_hom High-Shear Homogenization emul_mix->emul_hom nano_son Ultrasonication emul_hom->nano_son nano_cool Cooling and Solidification nano_son->nano_cool nano_pur Purification (Dialysis/Centrifugation) nano_cool->nano_pur end End nano_pur->end start Start start->prep_lipid start->prep_aq

Workflow for SLN preparation.
Characterization Techniques

Principle: DLS measures the hydrodynamic diameter and size distribution of nanoparticles in a dispersion.

Protocol:

  • Dilute the nanoparticle suspension with an appropriate solvent (e.g., purified water) to a suitable concentration to avoid multiple scattering effects.[4]

  • Measure the particle size and Polydispersity Index (PDI) using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).[4][7]

  • Perform the measurement in triplicate for statistical validity.[4]

Principle: DSC is used to study the thermal behavior, including melting point, recrystallization, and polymorphic transitions of the lipid nanoparticles.

Protocol:

  • Accurately weigh a small amount of the lyophilized nanoparticle sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Use an empty, sealed pan as a reference.

  • Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting points of the components.

  • Record the heat flow as a function of temperature to obtain a thermogram. This can reveal information about the crystalline state of the this compound within the nanoparticles.[8][9]

Principle: XRD is used to investigate the crystalline structure of the lipid nanoparticles. The diffraction pattern provides information on the polymorphic form of the this compound (e.g., α, β', β).

Protocol:

  • Prepare a powdered sample of the lyophilized nanoparticles.

  • Mount the sample in the XRD instrument.

  • Expose the sample to a monochromatic X-ray beam.

  • Measure the intensity of the scattered X-rays as a function of the scattering angle (2θ).

  • The resulting diffractogram, with characteristic peaks at specific 2θ values, can be used to identify the crystal lattice structure.[10][11]

cluster_sample Sample Preparation cluster_analysis Analysis sample_prep Aqueous Dispersion of This compound sample_lyo Lyophilization (for DSC/XRD) sample_prep->sample_lyo analysis_dls Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index sample_prep->analysis_dls analysis_dsc Differential Scanning Calorimetry (DSC) - Thermal Behavior - Polymorphism sample_lyo->analysis_dsc analysis_xrd X-ray Diffraction (XRD) - Crystalline Structure sample_lyo->analysis_xrd end Data analysis_dls->end analysis_dsc->end analysis_xrd->end start Start start->sample_prep

Workflow for characterization of this compound dispersions.

Quantitative Data from Literature

While data for pure this compound self-assembly is scarce, studies on related systems provide valuable insights. For instance, research on glycerol monostearate (GMS) gives an indication of the behavior of glycerides in water.

Table 5.1: Critical Micelle Concentration (CMC) of Glycerol Monostearate (GMS) at Different Temperatures

TechniqueTemperature (°C)CMC (mol·dm⁻³)Source
Conductivity504.50 x 10⁻²[12][13][14]
UV-Visible Spectroscopy502.40 x 10⁻²[12][13][14]

Note: The Krafft temperature for GMS was determined to be approximately 50°C, above which micelle formation is possible.[12][13]

Table 5.2: Particle Size of Solid Lipid Nanoparticles Prepared with Glyceryl Monostearate

Drug LoadedSurfactantParticle Size (nm)PDISource
Dibenzoyl PeroxideTween 80194.6 ± 5.03-[15][16]
Erythromycin BaseTween 80220 ± 6.2-[15][16]
Triamcinolone AcetonideTween 80227.3 ± 2.5-[15][16]
None (Empty)Tween 80172 ± 3-[16]

These data illustrate that glycerides can form well-defined nanoparticles in the sub-micron range when properly formulated with surfactants. It is reasonable to expect that this compound, with its higher hydrophobicity, would also form stable nanoparticles under similar conditions.

Conclusion

The self-assembly of this compound in aqueous solutions is dominated by its insolubility, leading to the formation of crystalline colloidal dispersions rather than micellar solutions. The preparation of these dispersions requires significant energy input, and their stability is typically enhanced by the inclusion of surfactants. Characterization of these systems using techniques such as DLS, DSC, and XRD is crucial for understanding the size, morphology, and crystalline nature of the self-assembled structures. While quantitative data on pure this compound systems is limited, insights from related glycerides and complex formulations provide a strong foundation for the development of novel drug delivery systems and other advanced materials based on this versatile excipient.

References

Methodological & Application

Application Notes and Protocols for Glycerol Distearate as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol distearate is a versatile and widely utilized excipient in the pharmaceutical industry, valued for its multifaceted functionalities.[1] Composed of a mixture of diglycerides, primarily glyceryl distearate, with varying amounts of monoglycerides and triglycerides, it serves as a lubricant, binder, emulsifier, taste-masking agent, and a matrix former for controlled-release dosage forms.[2][3][4][5] Its lipophilic nature and solid form at room temperature make it a suitable candidate for a range of applications, from traditional tablet and capsule manufacturing to advanced drug delivery systems like solid lipid nanoparticles (SLNs). This document provides detailed application notes and experimental protocols for the effective utilization of this compound in pharmaceutical formulations.

Physicochemical Properties and Specifications

This compound is a hard, waxy mass or a white to almost white, unctuous powder or flakes.[5] It is practically insoluble in water, soluble in methylene chloride, and partly soluble in hot ethanol.[5] Key physicochemical properties and compendial specifications are summarized in the table below.

PropertyValue/SpecificationReference
Chemical Name Glyceryl Distearate[5]
CAS Number 1323-83-7[5]
Molecular Formula C₃₉H₇₆O₅ (for glyceryl distearate)
Molecular Weight 625.02 g/mol (for glyceryl distearate)
Appearance Hard, waxy mass or powder, or white to almost white, unctuous flakes.[5]
Solubility Practically insoluble in water, soluble in methylene chloride, partly soluble in hot ethanol (96%).[5]
Melting Range 50 °C to 70 °C (Class II)[2]
Acid Value Not more than 6.0[2]
Iodine Value Not more than 3.0[2]
Saponification Value 165 to 195[2]
Composition (USP/NF) Monoglycerides: 8.0% - 22.0%Diglycerides: 40.0% - 60.0%Triglycerides: 25.0% - 35.0%[2][4]
Free Glycerol Not more than 1.0%[6]

Applications in Pharmaceutical Formulations

This compound's utility spans a wide array of dosage forms due to its versatile properties.

Lubricant in Tablet and Capsule Formulations

As a lubricant, this compound reduces the friction between the tablet surface and the die wall during ejection, preventing sticking and ensuring a smooth manufacturing process.[1][7] It is often used as an alternative to magnesium stearate, particularly in formulations where the latter may cause issues with dissolution or compatibility.[7]

Typical Concentration: 1-4% w/w[5]

Table 2: Influence of Lubricant Concentration on Tablet Properties (Illustrative Data)

LubricantConcentration (% w/w)Ejection Force (N)Tablet Hardness (N)Disintegration Time (min)
Glycerol Dibehenate0.5High (sticking observed)--
Glycerol Dibehenate1.0Moderate (sticking observed)-< 15
Glycerol Dibehenate*1.5Low (no sticking)-< 15

*Note: Data for glycerol dibehenate is presented as a comparable lipid lubricant to illustrate the effect of concentration. Similar trends are expected with this compound.[7]

This protocol outlines a method to evaluate the lubricant efficiency of this compound in a tablet formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Diluent (e.g., microcrystalline cellulose, lactose)

  • Binder (e.g., povidone)

  • Disintegrant (e.g., croscarmellose sodium)

  • This compound

  • Magnesium Stearate (as a control)

Equipment:

  • V-blender or other suitable powder blender

  • Tablet press equipped with force sensors

  • Hardness tester

  • Friability tester

  • Disintegration tester

  • Dissolution apparatus

Procedure:

  • Formulation Preparation: Prepare a base blend of the API, diluent, binder, and disintegrant.

  • Lubricant Addition: Divide the base blend into portions. To each portion, add a different concentration of this compound (e.g., 0.5%, 1.0%, 2.0%, 4.0% w/w). Prepare a control batch with a standard lubricant like magnesium stearate (e.g., 0.5% w/w).

  • Blending: Blend each formulation for a specified time (e.g., 5 minutes) in a V-blender.

  • Tableting: Compress the lubricated blends into tablets using a tablet press. Record the compression force and ejection force for each tablet.

  • Tablet Characterization:

    • Weight Variation: Weigh 20 tablets individually and calculate the average weight and standard deviation.

    • Hardness: Measure the crushing strength of 10 tablets.

    • Friability: Test the friability of a sample of tablets according to USP/EP guidelines.

    • Disintegration Time: Determine the disintegration time of 6 tablets in a suitable medium.

    • Dissolution: Perform a dissolution test on 6 tablets according to a validated method.

Data Analysis:

  • Plot the ejection force as a function of this compound concentration.

  • Compare the hardness, friability, disintegration, and dissolution profiles of tablets lubricated with this compound to the control.

Diagram 1: Workflow for Evaluating Lubricant Efficiency

Lubricant_Efficiency_Workflow A Prepare Base Blend (API, Diluent, Binder, Disintegrant) B Divide Blend and Add Lubricants (this compound at various %, Control) A->B C Blend Formulations B->C D Tablet Compression (Record Compression & Ejection Forces) C->D E Tablet Characterization D->E F Weight Variation E->F G Hardness E->G H Friability E->H I Disintegration E->I J Dissolution E->J K Data Analysis and Comparison F->K G->K H->K I->K J->K

A schematic representation of the experimental workflow for assessing the lubricant properties of this compound.

Taste Masking via Melt Granulation

This compound is an effective agent for taste masking bitter APIs through melt granulation.[8] This solvent-free process involves using the molten excipient to agglomerate the drug particles, thereby creating a physical barrier that prevents the drug from dissolving in the saliva and interacting with taste receptors.[8]

Typical Concentration: 2-6% w/w[5]

This protocol describes a high shear melt granulation process for taste masking a bitter API using this compound.

Materials:

  • Bitter API

  • This compound (e.g., Precirol® ATO 5)

  • Other excipients as required (e.g., fillers, sweeteners)

Equipment:

  • High shear granulator with a jacketed bowl for temperature control

  • Sieve

Procedure:

  • Pre-blending: Blend the API and other powdered excipients in the high shear granulator bowl for a short period (e.g., 2 minutes) at a low impeller speed.

  • Heating: Heat the jacket of the granulator to a temperature just above the melting point of this compound (e.g., 65-75°C).

  • Granulation: Add the this compound to the powder blend. Increase the impeller and chopper speed to generate friction and facilitate the melting and distribution of the lipid binder. The granulation endpoint is typically reached when the desired granule size and consistency are achieved.

  • Cooling: Stop the heating and continue mixing at a low speed to allow the granules to cool and solidify.

  • Sizing: Pass the cooled granules through a sieve to obtain a uniform particle size distribution.

Characterization:

  • Particle Size Analysis: Determine the particle size distribution of the granules using sieve analysis or laser diffraction.

  • In Vitro Taste Assessment: Utilize a taste sensor or a panel of human volunteers to evaluate the effectiveness of taste masking.

  • Dissolution Testing: Perform dissolution testing in a biorelevant medium (e.g., simulated salivary fluid) to ensure that the taste-masking coating does not significantly impede drug release in the gastrointestinal tract.

Diagram 2: Logical Flow of Melt Granulation for Taste Masking

Melt_Granulation_Flow Start Start PreBlend Pre-blend API and other excipients Start->PreBlend AddLipid Add this compound PreBlend->AddLipid HeatAndGranulate Heat and Mix at High Shear AddLipid->HeatAndGranulate Cool Cool Granules while mixing HeatAndGranulate->Cool Sieve Sieve Granules Cool->Sieve Characterize Characterize Granules (Taste, Dissolution) Sieve->Characterize End End Characterize->End

A simplified flowchart illustrating the key steps in the melt granulation process for taste masking.

Sustained-Release Formulations

This compound can be used to formulate sustained-release preparations by forming a lipid matrix that controls the diffusion of the drug.[5] Hot-melt extrusion (HME) is a common technique for preparing such formulations.

Typical Concentration: 10-20% w/w[5]

Materials:

  • API

  • This compound

  • Polymer (e.g., HPMC)

  • Plasticizer (if required)

Equipment:

  • Hot-melt extruder with a twin-screw configuration

  • Pelletizer

  • Tablet press

Procedure:

  • Blending: Physically mix the API, this compound, and other excipients.

  • Extrusion: Feed the blend into the hot-melt extruder. The processing temperature should be set above the melting point of this compound but below the degradation temperature of the API. The screw speed and feed rate should be optimized to ensure proper mixing and melting.[9]

  • Pelletization: The extrudate is cooled and cut into pellets of a uniform size.

  • Tableting: The pellets can be directly compressed into tablets or further processed.

Characterization:

  • Differential Scanning Calorimetry (DSC): To assess the physical state of the drug within the matrix.

  • X-ray Powder Diffraction (XRPD): To determine the crystallinity of the drug and excipients.

  • In Vitro Drug Release: Perform dissolution testing over an extended period (e.g., 24 hours) in a suitable dissolution medium to evaluate the sustained-release profile.

Solid Lipid Nanoparticles (SLNs)

This compound is a common solid lipid used in the formulation of SLNs, which are advanced drug delivery systems for enhancing the bioavailability of poorly soluble drugs.[8]

Table 3: Examples of this compound-Based SLN Formulations and Their Characteristics

DrugSolid LipidSurfactant(s)Particle Size (nm)PDIEntrapment Efficiency (%)Reference
HydrochlorothiazideGlyceryl distearate/palmitostearateLauroyl polyoxyl-32 glyceride~200< 0.3~80[4]
FosinoprilGlyceryl monostearate/distearateTween 80, Lecithin178.8-91.64[10]
TroxerutinGlyceryl distearatePoloxamer 188140.50.21883.62[11]

This is a widely used method for producing SLNs.

Materials:

  • API

  • This compound

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: Melt the this compound in a beaker at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specific time to reduce the particle size to the nanometer range.

  • Cooling: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).

  • Zeta Potential: Determined by electrophoretic light scattering to assess the stability of the nanoparticle suspension.

  • Entrapment Efficiency (EE) and Drug Loading (DL): Determined by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the nanoparticles.

  • Morphology: Visualized by transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

Diagram 3: Process Flow for Solid Lipid Nanoparticle (SLN) Preparation

SLN_Preparation_Flow LipidPhase Prepare Lipid Phase (Melt this compound, Dissolve API) PreEmulsion Form Pre-emulsion (High-Shear Homogenization) LipidPhase->PreEmulsion AqueousPhase Prepare Aqueous Phase (Dissolve Surfactant in Water, Heat) AqueousPhase->PreEmulsion Homogenization Reduce Particle Size (Ultrasonication / High-Pressure Homogenization) PreEmulsion->Homogenization Cooling Cool to Form SLNs Homogenization->Cooling Characterization Characterize SLNs (Size, PDI, Zeta Potential, EE) Cooling->Characterization

A flowchart outlining the hot homogenization and ultrasonication method for producing solid lipid nanoparticles.

Ointments and Suppositories

In semi-solid dosage forms like ointments, this compound acts as a thickening and stabilizing agent.[5] In suppositories, it can be used as a base, providing a suitable melting point for drug release upon administration.

Typical Concentration in Ointments: 2-10% w/w[5]

Materials:

  • API

  • This compound (as part of the suppository base)

  • Other fatty bases as required

Equipment:

  • Suppository molds

  • Water bath

  • Stirring rod

Procedure:

  • Mold Preparation: Clean and, if necessary, lubricate the suppository molds.

  • Base Melting: Melt the this compound-containing base in a beaker on a water bath at the lowest possible temperature.

  • Drug Incorporation: Disperse or dissolve the pre-weighed API in the molten base with gentle stirring.

  • Pouring: Pour the medicated melt into the suppository molds. Overfill the molds slightly to account for contraction upon cooling.

  • Cooling and Solidification: Allow the suppositories to cool and solidify at room temperature, followed by refrigeration if necessary.

  • Trimming and Removal: Once solidified, trim the excess material from the top of the molds and carefully remove the suppositories.

Characterization:

  • Appearance: Visual inspection for uniformity and absence of defects.

  • Weight Variation: Weigh individual suppositories to check for uniformity.

  • Melting Point/Softening Time: Determine the time it takes for the suppository to melt or soften in a water bath at 37°C.

  • Drug Content Uniformity: Assay the drug content of individual suppositories.

  • In Vitro Drug Release: Measure the release of the API from the suppository using a suitable dissolution apparatus.

Safety and Regulatory Information

This compound is generally regarded as a non-toxic and non-irritant material and is widely used in oral and topical pharmaceutical formulations.[1][5] It is listed in major pharmacopeias, including the USP-NF and Ph. Eur.[2][6] It is important to note that this compound is incompatible with strong oxidizing agents.[5]

Conclusion

This compound is a highly functional and versatile excipient with a broad range of applications in pharmaceutical formulation. Its properties as a lubricant, binder, taste-masking agent, and matrix former for controlled release and nanoparticle formulations make it a valuable tool for drug development professionals. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of this compound in creating stable, effective, and patient-centric drug products.

References

Application Notes & Protocols: Glycerol Distearate in Controlled-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glycerol distearate, a mixture of mono-, di-, and triglycerides of stearic and palmitic acids, is a highly functional lipid excipient used extensively in the pharmaceutical industry.[1][2] A common commercial grade is Precirol® ATO 5.[1][3] Its lipophilic nature, low Hydrophile-Lipophile Balance (HLB) value of approximately 2, and well-defined melting point make it an excellent candidate for forming inert matrices in controlled-release oral dosage forms.[1] When incorporated in formulations, this compound can modulate drug release primarily through diffusion and matrix erosion mechanisms, making it suitable for developing sustained-release tablets, pellets, and nanoparticles.[3][4] This document provides detailed application notes and protocols for utilizing this compound in such systems.

Physicochemical Properties

This compound's utility in drug delivery is governed by its distinct physicochemical properties. These properties are critical for selecting the appropriate formulation strategy, such as melt granulation or hot-melt extrusion.[1]

Table 1: Physicochemical Properties of Pharmaceutical Grade this compound (Precirol® ATO 5)

Property Value Reference
Chemical Name Glyceryl Palmitostearate / this compound [1]
Molecular Formula C39H76O5 (for 1,3-distearate) [][6]
Molecular Weight ~625.02 g/mol [][6][7]
Appearance Fine, white powder with a faint odor [1]
Melting Point 52-58 °C [1]
HLB Value 2 [1][8]
Solubility Insoluble in water and ethanol; Soluble in chloroform and dichloromethane [1]

| Primary Function | Sustained-release agent, lubricant, coating agent, taste-masking agent |[1][2][9] |

Applications and Formulation Data

This compound is versatile and can be used to formulate various controlled-release dosage forms. The concentration of this compound in the formulation is a key factor; higher proportions typically lead to a slower and more extended drug release profile.[1][8]

2.1 Matrix Tablets Matrix tablets are the most common application, where the drug is dispersed within the lipid matrix. The release can be modulated by adjusting the lipid concentration or by incorporating hydrophilic polymers like poloxamers, which create pores in the matrix to facilitate drug release.[3]

2.2 Solid Lipid Nanoparticles (SLNs) SLNs are colloidal carriers that can encapsulate both hydrophilic and lipophilic drugs. This compound serves as the solid lipid core, providing a stable structure for sustained drug release and improved bioavailability.[10]

Table 2: Example Formulations of this compound-Based Controlled-Release Systems

Formulation Type Model Drug This compound (Precirol® ATO 5) Concentration Other Key Excipients Key Finding Reference
Capsule (Melt Granulation) Theophylline High (Matrix Former) Poloxamers (Lutrol®) Addition of poloxamers increased drug release by creating a porous network. [3]
Orally Disintegrating Tablets (ODT) Acetaminophen 2.5 - 7.5% Sodium Starch Glycolate (Explotab) Proportions over 5% resulted in a slow-release effect, unsuitable for ODTs. [8]
Solid Lipid Nanoparticles (SLNs) 5-Fluorouracil 1.5 - 3.5% (w/v) Poloxamer 188, Tween 80 Showed biphasic release: initial burst followed by sustained release over 48 hours. [10]

| Sustained-Release Tablets | Theophylline | Not specified | PEG 6000 (comparative binder) | The glycerol monostearate formulation showed a slower in vitro release rate and lower bioavailability (46%) compared to the PEG 6000 formulation (96%). |[11] |

Mechanism of Controlled Release

The primary mechanisms governing drug release from a this compound matrix are diffusion and erosion.[3]

  • Diffusion: The drug dissolves in the fluid that has penetrated the matrix and diffuses out through pores and channels.

  • Erosion: The lipid matrix itself slowly erodes or melts in the gastrointestinal fluid, releasing the embedded drug over time.

The interplay between these two mechanisms, often influenced by other excipients, dictates the overall release kinetics.[3]

G cluster_0 Initial State cluster_1 Release Mechanisms cluster_2 Outcome start Drug Dispersed in This compound Matrix diffusion Mechanism 1: Diffusion (Drug moves through pores) start->diffusion GI Fluid Penetration erosion Mechanism 2: Erosion (Lipid matrix wears away) start->erosion Matrix Exposure to GI Fluid release Sustained Drug Release diffusion->release erosion->release

Caption: Mechanisms of drug release from a this compound matrix.

Table 3: In Vitro Drug Release Data from a 5-Fluorouracil (5-FU) SLN Formulation (Data derived from a representative study for illustrative purposes)

Time (hours) Cumulative Drug Release (%) Release Phase
1 ~25% Initial Burst Release
2 ~35% Initial Burst Release
8 ~50% Sustained Release
24 ~65% Sustained Release
48 ~75% Sustained Release

Note: This table summarizes typical biphasic release behavior observed in SLN systems.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of this compound-based controlled-release systems.

4.1 Protocol 1: Preparation of Matrix Tablets by Melt Granulation

This technique is suitable for thermostable drugs and avoids the use of organic solvents.

G start 1. Material Weighing melt 2. Melting of Lipid start->melt Weigh API, Glycerol Distearate, other excipients mix 3. Drug Incorporation melt->mix Heat lipid 5-10°C above melting point granulate 4. Granulation & Cooling mix->granulate Add API to molten lipid and mix until uniform sieve 5. Sizing of Granules granulate->sieve Allow mixture to cool and solidify lubricate 6. Lubrication sieve->lubricate Pass granules through an appropriate mesh compress 7. Tablet Compression lubricate->compress Add lubricant (e.g., Mg Stearate) and blend end Final Sustained-Release Matrix Tablets compress->end Compress into tablets using a press

Caption: Workflow for preparing matrix tablets via melt granulation.

Methodology:

  • Preparation: Accurately weigh the active pharmaceutical ingredient (API), this compound, and other required excipients.

  • Melting: Place the this compound in a suitable vessel and heat it to approximately 5-10°C above its melting point (e.g., 65-70°C) with constant stirring.

  • Drug Incorporation: Once the lipid is completely molten, add the API to the molten mass and continue stirring until a homogenous dispersion is achieved.

  • Granulation: Allow the molten mixture to cool down while stirring to form granules. The mixture can be poured onto a tray to solidify and then milled.

  • Sizing: Pass the cooled, solidified mass through a sieve of appropriate mesh size to obtain uniform granules.

  • Blending and Lubrication: Add any extra-granular excipients, such as a lubricant (e.g., magnesium stearate), and blend for 3-5 minutes.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

4.2 Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation

This method is used to produce sub-micron sized lipidic drug carriers.[10]

Methodology:

  • Lipid Phase Preparation: Weigh the required amount of this compound (e.g., Precirol® ATO 5) and melt it by heating to 5-10°C above its melting point.[10] Add the drug to the molten lipid and stir to ensure homogenous mixing.[10]

  • Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase by dissolving surfactants (e.g., Poloxamer 188) and co-surfactants (e.g., Tween 80) in purified water.[10] Heat this aqueous phase to the same temperature as the lipid phase.[10]

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Quickly transfer the hot emulsion to a cold-water bath (2-5°C) and continue stirring at a lower speed. The rapid cooling of the dispersed lipid droplets causes them to solidify, forming the SLNs.

  • Washing/Purification (Optional): Centrifuge the SLN dispersion to separate the nanoparticles from the excess surfactant and un-entrapped drug. Resuspend the pellet in fresh purified water.

4.3 Protocol 3: In Vitro Drug Release Study

This protocol determines the rate and extent of drug release from the formulation under simulated physiological conditions.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly used.

  • Dissolution Medium: Select a medium relevant to the intended site of release (e.g., 900 mL of pH 7.4 phosphate buffer for intestinal release).[12]

  • Test Conditions:

    • Set the temperature to 37 ± 0.5°C.

    • Set the paddle rotation speed to a standardized rate (e.g., 50 or 100 rpm).

  • Procedure:

    • Place one dosage unit (e.g., one tablet) into each dissolution vessel.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) of the dissolution medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[12][13]

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point. The release kinetics can be further analyzed by fitting the data to mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).[12][14]

Characterization of Formulations

To ensure the quality and performance of this compound-based formulations, several characterization techniques are essential.

  • Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the thermal properties of the formulation. It can confirm the crystalline state of the drug within the lipid matrix and detect any interactions between the drug and excipients. For instance, a shift in the melting peak of this compound in the final formulation can indicate drug solubilization or changes in lipid crystallinity.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to investigate potential chemical interactions between the drug and this compound. The absence of new peaks or significant shifts in the characteristic peaks of the drug and excipient in the spectrum of the physical mixture or final formulation indicates compatibility.[10]

  • Particle Size and Zeta Potential Analysis: For SLN formulations, these parameters are critical. Dynamic Light Scattering (DLS) is used to measure the average particle size and polydispersity index (PDI), while the zeta potential indicates the surface charge and predicts the physical stability of the colloidal dispersion.[10]

  • Entrapment Efficiency (%EE): This determines the percentage of the initial drug that has been successfully encapsulated within the lipid particles. It is a key indicator of the formulation's efficiency.[10]

References

Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles (SLNs) with Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, combining the advantages of polymeric nanoparticles, fat emulsions, and liposomes.[1][2] Glycerol distearate (often available commercially as Precirol® ATO 5) is a widely used lipid for SLN formulation due to its biocompatibility, biodegradability, and ability to form a stable solid matrix at physiological temperatures.[3][4] These application notes provide detailed protocols and comparative data for the formulation of SLNs using this compound, focusing on common manufacturing techniques.

Core Components for this compound SLN Formulation

The formulation of SLNs typically involves three key components:

  • Solid Lipid: this compound serves as the primary matrix material.[4] The concentration of the lipid phase generally ranges from 0.1% to 30% (w/w).[5]

  • Surfactants/Emulsifiers: These are crucial for stabilizing the nanoparticle dispersion by reducing interfacial tension.[6] Commonly used surfactants include Poloxamer 188, Tween 80, and lecithin.[4][7] The concentration of emulsifiers typically ranges from 0.5% to 5% (w/w).[5][8]

  • Aqueous Phase: Purified water is used as the dispersion medium.[6]

Key Formulation Methods

Several methods can be employed to produce this compound SLNs. The choice of method often depends on the properties of the drug to be encapsulated (e.g., thermolability) and the desired scale of production.[9]

High-Pressure Homogenization (HPH)

HPH is a reliable and scalable method for producing SLNs with a uniform particle size.[10] It can be performed using two main approaches: hot homogenization and cold homogenization.[8][11]

a) Hot High-Pressure Homogenization (Hot HPH)

In this method, both the lipid and aqueous phases are heated to a temperature 5-10°C above the melting point of the lipid (melting point of this compound is approximately 56-60°C).[6][11] This process is suitable for thermostable drugs.

G cluster_lipid Lipid Phase Preparation cluster_emulsification Emulsification & Homogenization melt_lipid Melt this compound (>65°C) dissolve_drug Dissolve Lipophilic Drug in Molten Lipid melt_lipid->dissolve_drug heat_aqueous Heat Aqueous Phase with Surfactant (>65°C) pre_emulsion Form Pre-emulsion (High-Shear Mixing) dissolve_drug->pre_emulsion heat_aqueous->pre_emulsion hph Hot High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Solidification (Room Temperature) hph->cooling final_product SLN Dispersion cooling->final_product

Figure 1: Workflow for Hot High-Pressure Homogenization.

b) Cold High-Pressure Homogenization (Cold HPH)

This method is advantageous for thermolabile drugs as it avoids prolonged exposure to high temperatures.[6][12]

G cluster_lipid Lipid Phase Preparation cluster_homogenization Dispersion & Homogenization melt_lipid Melt this compound & Dissolve Drug solidify Solidify Lipid-Drug Mixture (e.g., Liquid Nitrogen) melt_lipid->solidify grind Grind to Microparticles solidify->grind prepare_aqueous Prepare Cold Aqueous Surfactant Solution disperse Disperse Microparticles in Aqueous Phase grind->disperse prepare_aqueous->disperse cold_hph Cold High-Pressure Homogenization disperse->cold_hph final_product SLN Dispersion cold_hph->final_product

Figure 2: Workflow for Cold High-Pressure Homogenization.

Microemulsion Method

This technique involves the formation of a thermodynamically stable and transparent microemulsion, which is then dispersed in a large volume of cold water to precipitate the SLNs.[13][14]

G prepare_microemulsion Prepare Hot Microemulsion (Lipid, Surfactant, Co-surfactant, Water) disperse_cold_water Disperse Hot Microemulsion in Cold Water (2-3°C) prepare_microemulsion->disperse_cold_water precipitation Lipid Precipitation disperse_cold_water->precipitation final_product SLN Dispersion precipitation->final_product

Figure 3: Workflow for the Microemulsion Method.

Solvent Emulsification-Evaporation Method

This method is suitable for incorporating thermolabile drugs.[15] It involves dissolving the lipid and drug in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation.[16]

G dissolve_lipid Dissolve this compound & Drug in Organic Solvent prepare_aqueous Prepare Aqueous Surfactant Solution emulsify Emulsify Organic Phase in Aqueous Phase (o/w) dissolve_lipid->emulsify prepare_aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate precipitation Lipid Precipitation evaporate->precipitation final_product SLN Dispersion precipitation->final_product

Figure 4: Workflow for Solvent Emulsification-Evaporation.

Experimental Protocols

Protocol 1: Hot High-Pressure Homogenization

Materials:

  • This compound (e.g., Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Active Pharmaceutical Ingredient (API), if applicable

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath or heating mantle

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of the Lipid Phase: Weigh the desired amount of this compound and the lipophilic API. Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.[6][11]

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.[6][10]

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. Subsequently, homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.[6]

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.[6][10]

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature. The lipid droplets will solidify, forming the SLN dispersion.[6]

Protocol 2: Solvent Emulsification-Evaporation

Materials:

  • This compound

  • Water-immiscible organic solvent (e.g., cyclohexane, dichloromethane)[17][18]

  • Surfactant

  • Purified water

  • API

Equipment:

  • High-shear homogenizer

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase: Dissolve the this compound and the API in the selected organic solvent.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water.

  • Emulsification: Add the organic phase to the aqueous phase under high-shear homogenization to form an oil-in-water (o/w) emulsion.[15]

  • Solvent Evaporation: Subject the emulsion to solvent evaporation using a rotary evaporator at a controlled temperature and reduced pressure. This leads to the precipitation of the lipid as nanoparticles.[17]

  • Final Dispersion: The resulting aqueous dispersion contains the SLNs.

Data Presentation: Formulation Parameters and SLN Characteristics

The following tables summarize representative data for SLNs formulated with glycerol esters, providing an overview of how different formulation parameters can influence the final product characteristics. Note: Data is compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Influence of Lipid and Surfactant Concentration on SLN Properties

Formulation CodeLipid (Glycerol Monostearate) Conc. (% w/w)Surfactant (Poloxamer 188) Conc. (% w/w)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
F11176.82 ± 1.48-63.46 ± 1.13[7]
F212158.2 ± 2.16-68.24 ± 1.84[7]
F313216.4 ± 3.28-71.58 ± 2.04[7]
F421184.6 ± 2.84-69.42 ± 1.56[7]
F531327.0 ± 4.46-76.08 ± 2.42[7]

Data adapted from a study on 5-FU-loaded SLNs using Precirol® ATO 5 (a glyceryl palmitostearate, similar to distearate).

Table 2: Comparison of Different Formulation Methods for Glyceride-Based SLNs

MethodLipidSurfactant(s)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
Hot Homogenization + UltrasonicationGlyceryl distearate/palmitostearateLauroyl polyoxyl-32 glyceride<200-~80[11]
Hot HomogenizationGlyceryl behenatePoloxamer 188---[11]
Solvent Emulsification-DiffusionGlyceryl monostearateLecithin, Taurodeoxycholic acid sodium salt205 - 695Narrow-[19]
MicroemulsionStearic AcidLecithin, Alcohol---[14]

Characterization of this compound SLNs

A thorough characterization is essential to ensure the quality and performance of the formulated SLNs. Key parameters include:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). Smaller particle sizes and a low PDI (< 0.3) are generally desirable for stability and bioavailability.[1]

  • Zeta Potential: Measured to assess the surface charge of the nanoparticles, which is an indicator of the stability of the colloidal dispersion.

  • Encapsulation Efficiency (EE%) and Drug Loading (LC%): Determined by separating the free drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug concentration in each fraction.[1]

  • Crystallinity and Polymorphism: Assessed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand the physical state of the lipid matrix, which can influence drug loading and release.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.[19]

Conclusion

The formulation of solid lipid nanoparticles using this compound offers a versatile platform for drug delivery. By carefully selecting the formulation method and optimizing parameters such as lipid and surfactant concentrations, it is possible to produce SLNs with desired characteristics, including small particle size, high encapsulation efficiency, and controlled release profiles. The protocols and data presented herein provide a foundational guide for researchers and scientists working in the field of lipid-based drug delivery systems.

References

Application Notes and Protocols: Glycerol Distearate in Topical Cream Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol distearate is a diester of glycerin and stearic acid, widely utilized in the formulation of topical creams and other personal care products.[1][2] It typically presents as a white or off-white waxy solid or powder.[1] Commercially available grades of what is often referred to as glyceryl stearate are frequently mixtures of mono-, di-, and triglycerides of stearic acid, with the distearate being a significant component.[2] This multifunctional ingredient serves several critical roles in topical formulations, primarily as an emulsifier, thickening agent, emollient, and stabilizer.[1][3] Its safety profile is well-established, being generally recognized as safe for cosmetic use, non-comedogenic, and non-irritating, making it suitable for a wide range of skin types, including sensitive and acne-prone skin.[1]

Key Functions in Topical Creams

This compound's utility in topical cream formulations stems from its versatile physicochemical properties:

  • Emulsification: As a non-ionic surfactant with a low Hydrophile-Lipophile Balance (HLB), this compound is an effective water-in-oil (W/O) emulsifier and a valuable co-emulsifier in oil-in-water (O/W) emulsions.[4] It helps to stabilize the interface between the oil and water phases, preventing coalescence and maintaining the homogeneity of the cream.[1][3]

  • Viscosity Modification: It contributes to the desired consistency and texture of creams by increasing the viscosity of the formulation.[1][5] This thickening effect is crucial for achieving a rich, creamy feel and ensuring the product's stability and ease of application.

  • Emollience and Skin Feel: this compound acts as an emollient, forming a lightweight, breathable barrier on the skin's surface.[1][6] This barrier helps to reduce transepidermal water loss (TEWL), leaving the skin feeling soft, smooth, and hydrated without a greasy residue.[1]

  • Stabilization: It enhances the overall stability of the emulsion, contributing to a longer shelf life by preventing phase separation.[1] In combination with other emulsifiers and stabilizers, it can form liquid crystalline structures within the emulsion, which further improves stability.

  • Opacifying and Pearlescent Agent: In some formulations, this compound can be used to impart a white, opaque, or pearlescent appearance to the product, enhancing its aesthetic appeal.[5]

Data Presentation: Physicochemical Effects

The following tables summarize quantitative data on the effects of glyceryl stearates and related compounds on the physicochemical properties of topical cream formulations. It is important to note that many studies utilize mixed emulsifier systems, making it challenging to isolate the effect of this compound alone. The data presented should be interpreted within the context of the specific formulations studied.

Table 1: Effect of Emulsifier Concentration on Apparent Viscosity of O/W Creams

Formulation ID Oil Phase (%) Emulsifier System Emulsifier Conc. (%) Apparent Viscosity (mPa·s) at a specific shear rate
Cream A 20 Polyglyceryl-3 Methylglucose Distearate / Glyceryl Stearate / Stearyl Alcohol 2 ~15,000
Cream B 20 Polyglyceryl-3 Methylglucose Distearate / Glyceryl Stearate / Stearyl Alcohol 3 ~20,000
Cream C 30 Polyglyceryl-3 Methylglucose Distearate / Glyceryl Stearate / Stearyl Alcohol 2 ~25,000
Cream D 30 Polyglyceryl-3 Methylglucose Distearate / Glyceryl Stearate / Stearyl Alcohol 3 ~35,000

Data adapted from a study on mixed emulsifier systems. The viscosity values are illustrative and highly dependent on the specific formulation and measurement conditions.

Table 2: Influence of Glyceryl Stearate on Particle Size of Solid Lipid Nanoparticles (SLNs)

Formulation ID Lipid Surfactant Mean Particle Size (nm) Polydispersity Index (PDI)
SLN-1 Glyceryl Monostearate Tween 80 227.3 ± 2.5 0.25
SLN-2 Glyceryl Tristearate Poloxamer 188 / Lecithin 343 ± 0.176 0.18
NLC-1 Glyceryl Tristearate / Castor Oil Poloxamer 188 / Lecithin 215 ± 0.153 0.15

Data adapted from studies on solid lipid nanoparticles, where glyceryl stearates are a primary lipid component.[7][8] Particle size is influenced by the entire formulation and processing parameters.

Table 3: Long-Term Stability of O/W Creams Containing Glyceryl Stearate

Formulation ID Storage Condition Time Point pH Phase Separation
Cream with 2% Mixed Emulsifier 25°C / 60% RH Initial 5.8 No
3 Months 5.7 No
6 Months 5.7 No
Cream with 3% Mixed Emulsifier 25°C / 60% RH Initial 5.9 No
3 Months 5.8 No
6 Months 5.8 No

Illustrative data based on typical stability study outcomes for creams containing glyceryl stearate as part of the emulsifier system.[9]

Experimental Protocols

Protocol for Preparation of an O/W Topical Cream

This protocol describes a general method for preparing a simple oil-in-water topical cream using this compound as a co-emulsifier and thickener.

Materials:

  • Oil Phase:

    • This compound: 3-5% w/w

    • Cetyl Alcohol (or other fatty alcohol): 2-4% w/w

    • Mineral Oil (or other emollients): 10-20% w/w

    • Tocopherol (Antioxidant): 0.1% w/w

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin (Humectant): 3-5% w/w

    • Primary Emulsifier (e.g., Polysorbate 80): 1-3% w/w

    • Preservative (e.g., Phenoxyethanol): 0.5-1% w/w

Procedure:

  • Preparation of Phases:

    • In a heat-resistant beaker, combine all components of the oil phase.

    • In a separate heat-resistant beaker, combine all components of the water phase.

  • Heating:

    • Heat both the oil phase and water phase beakers separately in a water bath to 75-80°C. Stir each phase until all components are completely dissolved and the phases are uniform.

  • Emulsification:

    • Slowly add the water phase to the oil phase while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed.

    • Increase the homogenization speed and continue mixing for 5-10 minutes to form a fine emulsion.

  • Cooling:

    • Remove the emulsion from the water bath and continue to stir gently with a propeller mixer as it cools.

  • Addition of Heat-Sensitive Ingredients:

    • Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as fragrances or active pharmaceutical ingredients (APIs), and stir until uniformly dispersed.

  • Final Adjustments:

    • Check the pH of the cream and adjust if necessary using a suitable agent (e.g., citric acid or triethanolamine).

    • Add deionized water to compensate for any water loss during heating.

    • Package the final cream in appropriate containers.

Protocol for Rheological Analysis of Topical Creams

This protocol outlines the methodology for characterizing the viscosity and viscoelastic properties of a topical cream.

Equipment:

  • Rotational Rheometer with Peltier temperature control and parallel plate or cone-plate geometry.

Procedure:

  • Sample Loading:

    • Carefully place an adequate amount of the cream sample onto the lower plate of the rheometer, avoiding the formation of air bubbles.

    • Lower the upper geometry to the desired gap setting (e.g., 1 mm).

    • Trim any excess sample from the edges of the geometry.

  • Equilibration:

    • Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.

  • Viscosity Measurement (Flow Curve):

    • Perform a continuous shear rate ramp, for example, from 0.1 s⁻¹ to 100 s⁻¹.

    • Record the shear stress and viscosity as a function of the shear rate. This will determine the flow behavior of the cream (e.g., shear-thinning).

  • Viscoelastic Measurement (Oscillation Sweep):

    • Amplitude Sweep: Perform a stress or strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress/strain.

    • Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 Hz) at a constant stress or strain within the LVER. This provides information on the structure of the cream at rest.

  • Data Analysis:

    • Analyze the flow curve to determine the consistency and shear-thinning behavior.

    • From the oscillation data, determine the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') to characterize the viscoelastic properties of the cream.

Protocol for Emulsion Stability Testing

This protocol describes methods for assessing the physical stability of a topical cream.

Methods:

  • Macroscopic Evaluation:

    • Visually inspect the cream for any signs of instability, such as phase separation (creaming or coalescence), color change, or odor development.

    • Store samples at various temperature conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and evaluate at predetermined time points (e.g., 1, 3, and 6 months).[10]

  • Centrifugation Test:

    • Place a sample of the cream in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • After centrifugation, visually inspect the sample for any signs of phase separation. A stable emulsion should show no separation.

  • Particle Size Analysis:

    • Use a suitable particle size analyzer (e.g., laser diffraction or dynamic light scattering) to measure the globule size distribution of the emulsion.[3][11]

    • Monitor changes in the mean globule size and size distribution over time and under different storage conditions. An increase in globule size can indicate instability (coalescence).

    • Sample Preparation for Laser Diffraction: Gently disperse a small amount of the cream in a suitable dispersant (e.g., deionized water) with mild agitation to avoid altering the globule size.

  • pH Measurement:

    • Measure the pH of the cream at each stability time point. Significant changes in pH can indicate chemical instability.

Protocol for In Vivo Skin Hydration Measurement

This protocol details a non-invasive method to assess the moisturizing efficacy of a topical cream.

Equipment:

  • Corneometer or other capacitance-based skin hydration measurement device.

Procedure:

  • Subject Selection and Acclimatization:

    • Recruit healthy volunteers with normal to dry skin.

    • Acclimatize subjects to the controlled environment (e.g., 22°C and 50% RH) for at least 30 minutes before measurements.

  • Test Area Demarcation:

    • Mark out specific test areas on the volar forearm of each subject.

  • Baseline Measurement:

    • Take baseline skin hydration readings from each test area using the Corneometer before product application.

  • Product Application:

    • Apply a standardized amount of the test cream (e.g., 2 mg/cm²) to the designated test area. Leave one area untreated as a control.

  • Post-Application Measurements:

    • Measure skin hydration at predetermined time intervals after application (e.g., 1, 2, 4, 6, and 8 hours) to assess both immediate and long-term moisturizing effects.[12]

  • Data Analysis:

    • Calculate the percentage change in skin hydration from the baseline for both the treated and control sites.

    • Statistically analyze the data to determine the significance of the moisturizing effect.

Visualizations

G Experimental Workflow: Topical Cream Formulation and Evaluation cluster_0 Formulation cluster_1 Characterization & Stability cluster_2 Efficacy Testing Phase Preparation 1. Prepare Oil and Water Phases Heating 2. Heat Phases to 75-80°C Phase Preparation->Heating Emulsification 3. Combine and Homogenize Heating->Emulsification Cooling 4. Cool with Gentle Stirring Emulsification->Cooling Rheological Analysis Rheological Analysis Emulsification->Rheological Analysis Particle Size Analysis Particle Size Analysis Emulsification->Particle Size Analysis Stability Testing Stability Testing Emulsification->Stability Testing Final Additions 5. Add Heat-Sensitive Ingredients Cooling->Final Additions Skin Hydration Study Skin Hydration Study Final Additions->Skin Hydration Study

Caption: A typical workflow for creating and testing a topical cream.

G Functional Roles of this compound in a Topical Cream cluster_0 Physicochemical Properties cluster_1 Product Attributes This compound This compound Emulsification Emulsification This compound->Emulsification Primary Function Thickening Thickening This compound->Thickening Primary Function Emollience Emollience This compound->Emollience Secondary Function Stabilization Stabilization Emulsification->Stabilization Homogeneous Emulsion Homogeneous Emulsion Stabilization->Homogeneous Emulsion Long-Term Stability Long-Term Stability Stabilization->Long-Term Stability Viscosity Control Viscosity Control Thickening->Viscosity Control Desired Texture & Consistency Desired Texture & Consistency Viscosity Control->Desired Texture & Consistency Skin Feel Skin Feel Emollience->Skin Feel Enhanced Skin Hydration Enhanced Skin Hydration Skin Feel->Enhanced Skin Hydration

Caption: Interplay of this compound's functions in a cream.

References

Application Notes and Protocols for Glycerol Distearate-Based Suppositories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and preparation of glycerol distearate-based suppositories. This document is intended for use by professionals in pharmaceutical research and development.

Introduction to this compound as a Suppository Base

This compound is a lipophilic base used in the formulation of suppositories. It is a mixture of diacylglycerols, primarily distearoylglycerol, with variable amounts of mono- and triacylglycerols.[1] This base is advantageous due to its solid, waxy consistency at room temperature and a melting point that can be tailored to be near body temperature, ensuring the release of the active pharmaceutical ingredient (API) upon administration.[1] The fusion molding method is the most common technique for preparing suppositories with this type of base.[2][3][4]

Physicochemical Properties

This compound is a hard, waxy mass or a white to almost white powder or flakes. It is practically insoluble in water but soluble in methylene chloride and partially soluble in hot ethanol.[1] Key physicochemical properties are summarized in the table below.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and typical quality control specifications for suppositories.

ParameterValue/RangeReference
This compound Properties
Melting Point50 °C to 70 °C[1]
Acid ValueMaximum 6.0[1]
Iodine ValueMaximum 3.0[1]
Saponification Value165 to 195[1]
Free GlycerolMaximum 1.0%[1]
Suppository Quality Control
Weight VariationNot more than 2 suppositories should deviate from the average weight by more than 5%, and none should deviate by more than 10%.[5]
Mechanical Strength (Breaking Test)A good result is the ability to withstand at least 1.8–2 kg of pressure.
Liquefaction Time (Hydrogenated Vegetable Oil Base)Approximately 3 to 7 minutes[6]
Disintegration TimeVaries by formulation; must be tested to ensure API release.[7][8]

Experimental Protocols

Mold Calibration Protocol

Objective: To determine the average volume of the suppository mold to ensure accurate dosing.

Materials:

  • Suppository mold (e.g., aluminum, stainless steel, or plastic)[4][9]

  • This compound

  • Beaker

  • Water bath or hot plate

  • Spatula

  • Analytical balance

Procedure:

  • Ensure the suppository mold is clean and dry.[10]

  • Melt a sufficient quantity of this compound using a water bath, not exceeding its melting range to avoid degradation.

  • Pour the molten base into the suppository mold cavities, slightly overfilling each one to account for contraction upon cooling.[10]

  • Allow the suppositories to cool and solidify at room temperature, or in a refrigerator if necessary.[2]

  • Once solidified, carefully trim the excess base from the top of the mold with a spatula to create a smooth surface.

  • Gently open the mold and remove the blank suppositories.

  • Weigh all the suppositories and calculate the average weight. This average weight represents the volume of the mold for that specific base.

Protocol for Preparation of this compound-Based Suppositories by Fusion Molding

Objective: To prepare medicated suppositories using the fusion molding method.

Materials:

  • Active Pharmaceutical Ingredient (API), finely powdered

  • This compound

  • Calibrated suppository mold

  • Mortar and pestle (if API requires particle size reduction)

  • Beaker

  • Water bath or hot plate

  • Stirring rod or spatula

  • Analytical balance

Procedure:

  • Calculate Required Quantities:

    • Determine the total amount of base and API needed for the desired number of suppositories, preparing for a slight overage (e.g., 1-2 extra suppositories) to compensate for loss during preparation.

    • Calculate the displacement value of the API to determine the exact amount of base required. If the displacement value is unknown, it can be determined experimentally.

  • Preparation of the Melt:

    • Weigh the required amount of this compound and melt it in a beaker using a water bath at the lowest possible temperature.

    • If the API is oil-soluble, it can be dissolved directly into the molten base.

    • If the API is water-soluble or insoluble, it should be finely powdered and levigated with a small amount of the molten base to form a smooth paste before being incorporated into the bulk of the base.[11]

  • Incorporation of API:

    • Gradually add the API (or the API paste) to the molten base while stirring continuously to ensure a homogenous mixture.

    • If the viscosity of the base is low, a suspending agent like silica gel may be added to prevent settling of the API.[12]

  • Pouring into Molds:

    • Allow the molten mixture to cool slightly to just above its congealing point.

    • Pour the mixture continuously into the calibrated suppository molds.[12]

  • Cooling and Solidification:

    • Allow the suppositories to cool and solidify at room temperature or in a refrigerator.[2]

  • Removal and Packaging:

    • Once completely solidified, trim any excess material from the top of the mold.

    • Carefully remove the suppositories from the mold.

    • Package the suppositories appropriately in well-closed containers to protect them from moisture and physical damage.[6]

Quality Control Protocols

Objective: To ensure the prepared suppositories meet the required quality standards.

a) Visual Examination:

  • Procedure: Visually inspect the suppositories for any signs of fissuring, pitting, fat blooming, exudation, or sedimentation.[13] The surface should be smooth and uniform in color and texture.[9]

b) Weight Uniformity Test:

  • Procedure:

    • Weigh 20 suppositories individually and calculate the average weight.

    • Compare the individual weights to the average weight.

    • As per general guidelines, no more than two suppositories should deviate from the average weight by more than 5%, and none should deviate by more than 10%.[5]

c) Melting Point/Liquefaction Test:

  • Procedure:

    • Place a suppository in a beaker of water maintained at 37°C.[5]

    • Record the time it takes for the suppository to completely melt or liquefy.[5] The time should be within the specified range for the formulation (typically 3-7 minutes for fatty bases).[6]

d) Mechanical Strength (Hardness) Test:

  • Procedure:

    • Place a suppository in a hardness tester.

    • Apply increasing pressure until the suppository breaks.

    • The force required to break the suppository is a measure of its mechanical strength. A good result is typically at least 1.8-2 kg.

Visualizations

experimental_workflow cluster_prep Preparation cluster_qc Quality Control start Start calc Calculate Quantities (API & Base) start->calc melt Melt Glycerol Distearate Base calc->melt incorp Incorporate API into Molten Base melt->incorp pour Pour into Suppository Molds incorp->pour cool Cool and Solidify pour->cool remove Remove from Molds & Package cool->remove end_prep Finished Suppositories remove->end_prep qc_start Sample Suppositories end_prep->qc_start visual Visual Examination qc_start->visual weight Weight Uniformity qc_start->weight melt_test Melting Point Test qc_start->melt_test hardness Hardness Test qc_start->hardness pass Pass visual->pass Accept fail Fail visual->fail Reject weight->pass Accept weight->fail Reject melt_test->pass Accept melt_test->fail Reject hardness->pass Accept hardness->fail Reject

Caption: Experimental workflow for the preparation and quality control of this compound-based suppositories.

logical_relationship cluster_formulation Formulation Components cluster_process Manufacturing Process cluster_quality Resulting Suppository Properties API Active Pharmaceutical Ingredient (API) Fusion Fusion Molding Method API->Fusion Base This compound Base Base->Fusion Excipients Optional Excipients (e.g., Suspending Agents) Excipients->Fusion PhysChem Physicochemical Properties (Melting Point, Hardness) Fusion->PhysChem Performance Performance (Drug Release, Stability) Fusion->Performance

Caption: Logical relationship between formulation components, manufacturing process, and final suppository properties.

References

Application Notes & Protocols: Quantitative Analysis of Glycerol Distearate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glycerol distearate (GDS), a diglyceride, is a widely used excipient in pharmaceutical and cosmetic formulations, acting as an emulsifier, stabilizer, and emollient. Accurate quantification of GDS is critical for formulation characterization, quality control, and stability testing. This document provides detailed protocols for two robust analytical methods for the determination of this compound: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

Principle: This method utilizes Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) to separate lipids based on the polarity of their head groups.[1] this compound is separated from other glycerides (mono- and triglycerides) and formulation components on a polar stationary phase (e.g., silica).[2] Since glycerides lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is employed.[1][3] The ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles, providing a response proportional to the mass of the analyte.[1]

Experimental Workflow: HPLC-ELSD Method

Workflow for HPLC-ELSD Analysis of this compound. Sample 1. Sample Weighing (e.g., 100 mg of cream) Dissolution 2. Dissolution (Hexane:Isopropanol 9:1 v/v) Sample->Dissolution Sonication 3. Vortex & Sonicate (Ensure complete dissolution) Dissolution->Sonication Filtration 4. Filtration (0.45 µm PTFE filter) Sonication->Filtration HPLC 5. HPLC-ELSD Analysis (Normal Phase Separation) Filtration->HPLC Quantification 6. Data Processing (Quantification via Calibration Curve) HPLC->Quantification Workflow for GC-MS Analysis of this compound. Sample 1. Sample Preparation (Lipid Extraction) Drydown 2. Solvent Evaporation (Dry under Nitrogen) Sample->Drydown Methoximation 3. Methoximation (MeOx in Pyridine, 37°C) Drydown->Methoximation Silylation 4. Silylation (MSTFA, 37°C) Methoximation->Silylation GCMS 5. GC-MS Analysis (TMS-Derivative) Silylation->GCMS Quantification 6. Data Processing (SIM/Extracted Ion Chromatogram) GCMS->Quantification

References

Application Notes and Protocols for the Use of Glycerol Distearate as a Lubricant in Tablet Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the manufacturing of solid oral dosage forms, lubricants are critical excipients that reduce the friction between the tablet surface and the die wall during ejection, prevent sticking of the formulation to the punches and dies, and improve powder flowability.[1] Magnesium stearate is the most widely used lubricant due to its high efficiency and low cost.[2] However, its hydrophobic nature can negatively impact tablet properties, such as reducing tablet strength and retarding disintegration and dissolution.[2] This has led to the exploration of alternative lubricants.

Glycerol distearate, a glycerin fatty acid ester, has emerged as a promising alternative lubricant in tablet manufacturing.[3][4] It is a white or off-white waxy solid derived from glycerol and stearic acid.[5] As a non-ionic and inert excipient, this compound offers excellent anti-friction properties and is compatible with a wide range of active pharmaceutical ingredients (APIs).[6] Studies have shown that glycerin fatty acid esters can provide lubrication comparable to magnesium stearate without the associated negative effects on tablet hardness and disintegration time.[3][4]

These application notes provide a comprehensive overview of the use of this compound as a tablet lubricant, including its effects on tablet properties, detailed experimental protocols for evaluation, and visual guides to the manufacturing and evaluation workflows.

Data Presentation: Quantitative Effects of this compound on Tablet Properties

The selection and concentration of a lubricant are critical parameters that can significantly influence the final characteristics of a tablet. The following tables summarize the quantitative effects of this compound (represented by glycerin fatty acid esters in some studies) on key tablet quality attributes, often in comparison to the industry-standard lubricant, magnesium stearate.

Table 1: Effect of Lubricant Concentration on Tablet Hardness

LubricantConcentration (% w/w)Tablet Hardness (N)Reference
Glycerin Fatty Acid Ester (TR-FB)0.5~105[3]
1.0~108[3]
2.0~110[3]
3.0~112[3]
Magnesium Stearate0.5~100[3]
1.0~95[3]
2.0~90[3]
3.0~85[3]

Note: Data is approximated from graphical representations in the cited literature. TR-FB is a type of glycerin fatty acid ester.

Table 2: Effect of Lubricant Concentration on Tablet Disintegration Time

LubricantConcentration (% w/w)Disintegration Time (min)Reference
Glycerin Fatty Acid Ester (TR-FB)0.5~5.0[3]
1.0~5.2[3]
2.0~5.5[3]
3.0~5.8[3]
Magnesium Stearate0.5~6.0[3]
1.0~8.0[3]
2.0~12.0[3]
3.0~18.0[3]

Note: Data is approximated from graphical representations in the cited literature. TR-FB is a type of glycerin fatty acid ester.

Table 3: Lubricant Efficiency as Measured by Ejection Force

LubricantConcentration (% w/w)Ejection Force (N)Reference
Glycerin Fatty Acid Ester (TR-FB)0.1~150[7]
0.4~50[7]
1.0~40[7]
3.0~35[7]
Magnesium Stearate0.1~400[7]
0.4~100[7]
1.0~60[7]
3.0~50[7]

Note: Data is approximated from graphical representations in the cited literature. TR-FB is a type of glycerin fatty acid ester.

Table 4: Effect of Lubricant on Tablet Friability

LubricantConcentration (% w/w)Friability (%)Reference
This compound1.0 - 2.0< 1.0 (Expected)General Knowledge
Magnesium Stearate0.5 - 1.0< 1.0General Knowledge

Specific quantitative data for the effect of this compound on tablet friability was not available in the reviewed literature. However, it is expected that at appropriate concentrations, the friability would be well within the acceptable limit of less than 1.0%.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound as a lubricant in a tablet formulation. These protocols are based on United States Pharmacopeia (USP) standards.

Protocol for Powder Flow Characterization

Objective: To assess the effect of this compound on the flow properties of the powder blend.

Methods:

  • Angle of Repose: This method measures the angle of a conical pile produced when a powder is passed through a funnel. A lower angle of repose generally indicates better powder flow.

  • Compressibility Index (Carr's Index) and Hausner Ratio: These are determined from the bulk density and tapped density of the powder. Lower values for both Carr's Index and the Hausner Ratio are indicative of better flowability.

Protocol for Tablet Manufacturing (Direct Compression)

Objective: To prepare tablets with varying concentrations of this compound for further evaluation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Diluent (e.g., Microcrystalline Cellulose)

  • Disintegrant (e.g., Croscarmellose Sodium)

  • This compound (at concentrations of 0.5%, 1.0%, 1.5%, and 2.0% w/w)

  • Control Lubricant: Magnesium Stearate (at 0.5% and 1.0% w/w)

Procedure:

  • Accurately weigh all components for the desired batch size.

  • Blend the API, diluent, and disintegrant in a suitable blender (e.g., V-blender) for 15 minutes.

  • Add the sieved lubricant (this compound or magnesium stearate) to the blend.

  • Blend for an additional 3-5 minutes.

  • Compress the blend into tablets using a tablet press with appropriate tooling. Ensure consistent tablet weight and thickness.

Protocol for Tablet Hardness (Breaking Force) Testing (USP <1217>)

Objective: To measure the mechanical strength of the tablets.

Apparatus: A calibrated tablet hardness tester.

Procedure:

  • Place a tablet diametrically between the two platens of the hardness tester.

  • Initiate the test. The movable platen will advance and apply a compressive force to the tablet.

  • Record the force (in Newtons or kiloponds) required to fracture the tablet.

  • Repeat the test for a minimum of 10 tablets and calculate the average hardness.

Protocol for Tablet Friability Testing (USP <1216>)

Objective: To assess the ability of the tablets to withstand abrasion and shock.

Apparatus: A friabilator.

Procedure:

  • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets corresponding as closely as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.

  • Carefully de-dust the tablets and accurately weigh the sample (W_initial).

  • Place the tablets in the friabilator drum.

  • Rotate the drum 100 times at 25 ±1 rpm.

  • Remove the tablets, carefully de-dust them, and accurately weigh the sample again (W_final).

  • Calculate the percentage weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100

  • A maximum mean weight loss of not more than 1.0% is generally considered acceptable.

Protocol for Tablet Disintegration Testing (USP <701>)

Objective: To determine the time required for the tablets to break up into smaller particles.

Apparatus: A disintegration tester with a basket-rack assembly.

Procedure:

  • Place one tablet in each of the six tubes of the basket.

  • Operate the apparatus using purified water at 37 ± 2 °C as the immersion fluid.

  • Observe the tablets until all have disintegrated. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.

  • Record the disintegration time. For immediate-release tablets, this is typically expected within 30 minutes.

Protocol for Dissolution Testing (USP <711>)

Objective: To measure the rate and extent of drug release from the tablets.

Apparatus: A dissolution apparatus (e.g., USP Apparatus 2 - Paddle Apparatus).

Procedure:

  • Prepare the dissolution medium as specified for the drug product (e.g., 900 mL of 0.1 N HCl).

  • Place the dissolution medium in the vessels and allow it to equilibrate to 37 ± 0.5 °C.

  • Place one tablet in each vessel.

  • Operate the apparatus at the specified rotational speed (e.g., 50 rpm).

  • Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analyze the samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the percentage of drug dissolved at each time point.

Visualizations: Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the use of this compound as a tablet lubricant.

Tablet_Manufacturing_Workflow cluster_0 Pre-Compression cluster_1 Lubrication cluster_2 Compression & QC cluster_3 Post-Compression Dispensing Dispensing (API, Excipients) Sieving Sieving Dispensing->Sieving Blending_1 Pre-Lubrication Blending Sieving->Blending_1 Lubricant_Addition This compound Addition Blending_1->Lubricant_Addition Blending_2 Final Blending Lubricant_Addition->Blending_2 Compression Tablet Compression Blending_2->Compression In_Process_Controls In-Process Controls (Weight, Hardness) Compression->In_Process_Controls Dedusting Dedusting Compression->Dedusting Packaging Packaging Dedusting->Packaging

Caption: Tablet Manufacturing Workflow with Lubrication.

Lubricant_Evaluation_Workflow cluster_tests Tablet Quality Control Tests Start Start: Select Lubricant (this compound) Formulation Prepare Tablet Formulations (Varying Lubricant Concentration) Start->Formulation Powder_Char Powder Blend Characterization (Flow Properties) Formulation->Powder_Char Compression Tablet Compression Powder_Char->Compression Hardness Hardness Test (USP <1217>) Compression->Hardness Friability Friability Test (USP <1216>) Compression->Friability Disintegration Disintegration Test (USP <701>) Compression->Disintegration Dissolution Dissolution Test (USP <711>) Compression->Dissolution Analysis Data Analysis & Comparison Hardness->Analysis Friability->Analysis Disintegration->Analysis Dissolution->Analysis Conclusion Conclusion: Optimal Lubricant Concentration Analysis->Conclusion

Caption: Experimental Workflow for Lubricant Evaluation.

Lubricant_Selection_Decision_Tree Start Start: Lubricant Selection for New Tablet Formulation Q1 Is rapid disintegration/ dissolution critical? Start->Q1 A1_Yes Consider Hydrophilic or Less Hydrophobic Lubricants Q1->A1_Yes Yes A1_No Standard Hydrophobic Lubricants are an option Q1->A1_No No Q2_Yes Is the API sensitive to alkaline conditions or amines? A1_Yes->Q2_Yes Q2_No Is maintaining high tablet hardness a primary concern? A1_No->Q2_No A2_Yes Avoid Magnesium Stearate. Consider this compound or Sodium Stearyl Fumarate. Q2_Yes->A2_Yes Yes A2_No This compound is a good candidate. Evaluate vs. Magnesium Stearate for performance and cost. Q2_Yes->A2_No No A3_Yes This compound is a strong candidate due to minimal impact on hardness. Q2_No->A3_Yes Yes A3_No Evaluate Magnesium Stearate and this compound based on lubrication efficiency and other formulation needs. Q2_No->A3_No No

Caption: Decision Tree for Tablet Lubricant Selection.

Conclusion

This compound presents a viable and often advantageous alternative to traditional lubricants like magnesium stearate in tablet manufacturing. Its ability to provide effective lubrication while minimizing the negative impacts on tablet hardness and disintegration time makes it particularly suitable for formulations where these parameters are critical. The provided data and protocols offer a framework for the systematic evaluation and implementation of this compound in tablet development. By following these guidelines, researchers and formulation scientists can effectively harness the benefits of this compound to produce robust and high-quality solid oral dosage forms.

References

Application Notes & Protocols: Hot-Melt Extrusion with Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hot-Melt Extrusion (HME) is a robust, solvent-free technology increasingly used in the pharmaceutical industry for various applications, including enhancing the bioavailability of poorly soluble drugs, taste masking, and developing modified-release dosage forms.[1] Glycerol distearate (commonly known by the brand name Precirol® ATO 5) is a lipid excipient composed of esters of palmitic (C16) and stearic (C18) acids. With a melting point of 50–60°C and a low Hydrophilic-Lipophilic Balance (HLB) value of 2, it is particularly well-suited for HME.[2]

The primary applications for this compound in HME include its use as a matrix-former for sustained-release formulations and as a coating agent for taste masking.[3][4] Its lipid nature allows for processing at relatively low temperatures (often below 70°C), which is advantageous for heat-sensitive active pharmaceutical ingredients (APIs).[2] Furthermore, it can act as a plasticizer, reducing the glass transition temperature of polymers and lowering the required processing torque, thereby improving manufacturability.[5]

Quantitative Data Summary

The following tables summarize key formulation and processing parameters from studies utilizing this compound (Precirol® ATO 5) in HME for sustained-release applications.

Table 1: HME Formulation & Processing Parameters for Theophylline Sustained-Release Matrices

ParameterFormulation 1Formulation 2Formulation 3
Active Pharmaceutical Ingredient (API) TheophyllineTheophyllineTheophylline
Lipid Matrix Former Precirol® ATO 5Precirol® ATO 5Precirol® ATO 5
API:Lipid Ratio (% w/w) 50:5075:2550:50
Extruder Type Twin-Screw ExtruderTwin-Screw Extruder11mm Twin-Screw Extruder
Temperature Profile (°C) Extruded below melting rangeExtruded below melting rangeZone 1: AmbientZone 2: 80Zone 3: 95Zone 4: 110Zone 5: 110Zone 6: 90Zone 7: 75Zone 8: 65
Screw Speed (rpm) Not SpecifiedNot SpecifiedNot Specified
Feed Rate ( g/min ) Not SpecifiedNot SpecifiedNot Specified
Outcome Sustained-release properties demonstrated.[4]Sustained-release properties demonstrated.[4]Granules suitable for sustained-release tablets produced.[2]
Reference Reitz & Kleinebudde, 2007[4]Reitz & Kleinebudde, 2007[4]Moradiya et al., 2013[2]

Table 2: HME Parameters for Ascorbic Acid Sustained-Release Granules

ParameterFormulation Details
Active Pharmaceutical Ingredient (API) L-ascorbic acid
Lipid Matrix Former Precirol® ATO 5
API:Lipid Ratios Tested (% w/w) 55:45, 70:30, 85:15
Extruder Type 10mm Co-rotating Twin-Screw Extruder
Processing Temperatures Tested (°C) 55, 60, 65
Screw Speed (rpm) 120
Feed Rate ( g/min ) 1.5
Key Finding Increasing the concentration of Precirol® ATO 5 resulted in a decreased rate of ascorbic acid release, confirming its function as a sustained-release matrix former.[6][7]
Reference Al-khattawi et al., 2022[6][7]

Experimental Protocols

Protocol for Hot-Melt Extrusion of a Sustained-Release Matrix

This protocol provides a general methodology for preparing a sustained-release drug matrix using a twin-screw extruder with this compound.

2.1.1 Materials & Equipment

  • Active Pharmaceutical Ingredient (API)

  • This compound (Precirol® ATO 5)

  • V-blender or equivalent powder mixer

  • Gravimetric feeder

  • Co-rotating Twin-Screw Extruder (e.g., Thermo Fisher Pharma 11 or equivalent) with a round die (e.g., 1-2 mm)

  • Conveyor belt for cooling

  • Pelletizer

2.1.2 Procedure

  • Premixing: Accurately weigh the API and this compound to the desired ratio (e.g., 50:50 w/w). Blend the materials in a V-blender for 15-20 minutes to ensure a homogenous physical mixture.

  • Extruder Setup:

    • Assemble the extruder with a standard screw configuration, including conveying and kneading elements.

    • Set the temperature profile for the extruder barrels. A typical profile for a Precirol® ATO 5 formulation is: Zone 1 (feeding): Ambient; Zone 2: 80°C; Zone 3: 95°C; Zone 4: 110°C; Zone 5: 110°C; Zone 6: 90°C; Zone 7: 75°C; Die Zone: 65°C.[2]

    • Allow the extruder to heat up and stabilize at the set temperatures.

  • Extrusion Process:

    • Calibrate the gravimetric feeder to deliver the powder blend at the desired feed rate (e.g., 1.5 - 5.0 g/min ).

    • Set the screw speed (e.g., 100-150 rpm).

    • Start the feeder and extruder screws simultaneously. Monitor the process for stability, observing the torque and die pressure.

  • Downstream Processing:

    • Collect the extruded strand (extrudate) on a conveyor belt to allow for ambient air cooling and solidification. This compound recrystallizes rapidly upon cooling.

    • Feed the solidified extrudate into a pelletizer to cut it into uniform pellets (e.g., 1-2 mm in length).

  • Storage: Store the pellets in a well-sealed container at room temperature, protected from moisture.

Protocol for In-Vitro Dissolution Testing (Sustained-Release)

This protocol is based on USP General Chapter <711> Dissolution for extended-release dosage forms.[8][9][10]

2.2.1 Materials & Equipment

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution Vessels (typically 900 mL)

  • Water bath/heater

  • Calibrated thermometer and tachometer

  • Dissolution Medium: 900 mL of a buffered solution within the physiologic pH range (e.g., pH 6.8 phosphate buffer).[9]

  • Extruded pellets or tablets compressed from milled extrudates

  • Syringes and cannula filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system for analysis

2.2.2 Procedure

  • Preparation:

    • Prepare the dissolution medium and deaerate it if necessary.[10]

    • Assemble the dissolution apparatus and pre-heat the medium in the vessels to 37 ± 0.5°C.

  • Test Execution:

    • Place a single dosage unit (e.g., a specified weight of pellets or one tablet) into each vessel.

    • Immediately start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

    • Withdraw samples (e.g., 5 mL) at defined time points. For sustained-release profiles, typical points are 1, 2, 4, 8, 12, and 24 hours.[2][9]

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.

  • Analysis:

    • Analyze the concentration of the API in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the API's λmax or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Protocol for Physicochemical Characterization of Extrudates

Characterization is crucial to understand the solid-state properties of the API within the lipid matrix.

2.3.1 Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the thermal properties, such as melting point (Tm) and to confirm the solid state of the API (crystalline or amorphous) within the extrudate.[11][12]

  • Procedure:

    • Accurately weigh 3-5 mg of the sample (API, Precirol® ATO 5, physical mixture, and milled extrudate) into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument. Use an empty sealed pan as a reference.

    • Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10°C/min) over a relevant temperature range (e.g., 25°C to 200°C).

    • Analyze the resulting thermogram. The absence of the API's characteristic melting peak in the extrudate sample suggests it is molecularly dispersed or in an amorphous state.[13]

2.3.2 Powder X-Ray Diffraction (PXRD)

  • Purpose: To investigate the crystalline structure of the materials. It is highly sensitive for detecting crystallinity.[11]

  • Procedure:

    • Place a sufficient amount of the powdered sample (API, physical mixture, milled extrudate) onto the sample holder.

    • Scan the sample over a specified 2θ range (e.g., 5° to 60°) using a diffractometer with Cu Kα radiation.

    • Analyze the diffractogram. Sharp peaks indicate crystalline material. The disappearance of the API's characteristic peaks in the extrudate pattern confirms its conversion to an amorphous state.[2]

2.3.3 Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the surface morphology and microstructure of the extrudates.

  • Procedure:

    • Mount the sample (a cross-section of an extrudate or pellets) onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

    • Image the sample in the SEM at various magnifications to observe the surface texture, porosity, and dispersion of particles.

Visualized Workflows and Relationships

HME_Workflow cluster_prep 1. Preparation cluster_hme 2. Hot-Melt Extrusion cluster_downstream 3. Downstream Processing cluster_analysis 4. Characterization & QC weighing Weigh API & This compound blending Homogenous Blending (e.g., V-Blender) weighing->blending feeding Gravimetric Feeding blending->feeding extrusion Twin-Screw Extrusion (Melting & Mixing) feeding->extrusion die Die Shaping extrusion->die cooling Cooling & Solidification (Conveyor) die->cooling pelletizing Pelletizing cooling->pelletizing analysis Physicochemical Analysis (DSC, PXRD, SEM) pelletizing->analysis dissolution In-Vitro Dissolution Testing pelletizing->dissolution

// Center Node CQA [label="Critical Quality Attributes\n(CQAs)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=14, pos="0,0!"];

// Categories node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; formulation [label="Formulation\nVariables", pos="-5,3!", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Process\nParameters", pos="5,3!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Specific Variables node [shape=plaintext, fontcolor="#202124"]; drug_load [label="API:Lipid Ratio", pos="-6.5,1!"]; api_props [label="API Properties\n(Solubility, M.P.)", pos="-3.5,1!"];

temp [label="Barrel Temperature", pos="3.5,1!"]; screw_speed [label="Screw Speed (RPM)", pos="6.5,1!"]; feed_rate [label="Feed Rate", pos="5,-1!"]; screw_design [label="Screw Design", pos="8,-1!"];

// CQAs node [shape=plaintext, fontcolor="#202124"]; release [label="Drug Release Profile", pos="-2,-3!"]; stability [label="Physical/Chemical Stability", pos="2,-3!"]; content [label="Content Uniformity", pos="0,-5!"];

// Edges edge [color="#5F6368", arrowhead="normal"]; formulation -> CQA; process -> CQA;

drug_load -> formulation; api_props -> formulation;

temp -> process; screw_speed -> process; feed_rate -> process; screw_design -> process;

CQA -> release; CQA -> stability; CQA -> content; } Caption: Cause-and-effect diagram for HME with this compound.

References

Application Notes and Protocols for Spray Drying of Formulations Containing Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol distearate, a diester of glycerin and stearic acid, is a widely used excipient in the pharmaceutical and cosmetic industries.[1] Its properties as an emollient, thickener, and stabilizer make it a valuable component in various formulations, including tablets and creams.[1][2] Spray drying is a continuous process that converts a liquid feed into a dry particulate powder. This technique is particularly advantageous for producing solid dispersions, encapsulating active pharmaceutical ingredients (APIs), and creating particles with controlled size and morphology.[3] The combination of this compound's functional properties with the versatility of spray drying offers a promising platform for developing advanced drug delivery systems.

However, the spray drying of lipid-based excipients like this compound presents unique challenges. The thermal properties of the lipid, including its melting point and potential for polymorphism, must be carefully considered to ensure the formation of stable, solid particles.[4] This document provides a comprehensive guide to the spray drying of formulations containing this compound, including detailed experimental protocols, a summary of key process parameters, and visualizations of the experimental workflow.

Core Concepts in Spray Drying Lipid-Based Formulations

The success of spray drying formulations containing this compound hinges on a thorough understanding of the interplay between formulation components and process parameters. Key considerations include:

  • Thermal Properties: The inlet and outlet temperatures of the spray dryer are critical parameters. The outlet temperature, in particular, should be carefully controlled to be below the melting point of the this compound to ensure the formation of solid particles and prevent melting or aggregation.[5][6]

  • Formulation Composition: The choice of solvents, co-excipients (e.g., polymers, carbohydrates), and the concentration of solids in the feed solution significantly impact the characteristics of the final powder.[3] Protective agents like carbohydrates (e.g., trehalose, mannitol, lactose) are often incorporated to stabilize the lipid nanoparticles during drying and improve the redispersibility of the powder.[5][7][8]

  • Atomization: The process of converting the liquid feed into fine droplets is crucial for efficient drying and determining the final particle size. The type of atomizer (e.g., two-fluid nozzle, rotary atomizer) and its operational parameters (e.g., gas flow rate, pressure) must be optimized.[3]

Experimental Protocols

The following protocols are generalized methodologies for the preparation and spray drying of formulations containing this compound, based on established practices for similar lipid-based systems.

Protocol 1: Preparation of a Solid Lipid Nanoparticle (SLN) Suspension for Spray Drying

This protocol describes the preparation of an aqueous suspension of this compound solid lipid nanoparticles (SLNs) suitable for spray drying.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API) (optional, if creating a drug-loaded formulation)

  • Surfactant/Stabilizer (e.g., Poloxamer 188, soy lecithin)

  • Cryoprotectant/Matrix former (e.g., Trehalose, Mannitol)

  • Purified water

  • Organic solvent (optional, for dissolving lipophilic APIs and lipids, e.g., dichloromethane, ethanol)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or microfluidizer

  • Water bath or heating magnetic stirrer

  • Beakers and glassware

  • Analytical balance

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to approximately 5-10°C above its melting point.

    • If applicable, dissolve the lipophilic API in the molten lipid. If the API is not lipid-soluble, it may be dissolved in the aqueous phase or dispersed in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant/stabilizer and the cryoprotectant/matrix former in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

    • Maintain the temperature of the homogenizer above the melting point of the lipid.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Final Formulation:

    • The resulting SLN suspension is now ready for spray drying.

Protocol 2: Spray Drying of the this compound SLN Suspension

This protocol outlines the procedure for spray drying the prepared SLN suspension to obtain a dry powder.

Equipment:

  • Spray dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Peristaltic pump for feeding the suspension

  • Cyclone separator for powder collection

  • Dehumidifier for the drying air (recommended)

Procedure:

  • Preparation of the Spray Dryer:

    • Set up the spray dryer according to the manufacturer's instructions.

    • Set the desired process parameters (see Table 1 for typical ranges).

    • Allow the instrument to equilibrate to the set inlet temperature by running it with the aspirator on and pumping purified water through the system.

  • Spray Drying Process:

    • Once the inlet temperature is stable, switch the feed from water to the this compound SLN suspension.

    • Continuously monitor the inlet and outlet temperatures throughout the process.

    • The atomized droplets come into contact with the hot drying gas, leading to the rapid evaporation of water and the formation of dry particles.

  • Powder Collection:

    • The dried powder is separated from the drying air by the cyclone separator and collected in a collection vessel.

  • Post-Processing:

    • After the entire feed has been processed, continue to run the aspirator for a few minutes to ensure all the powder is collected.

    • Carefully collect the dried powder and store it in a desiccator to protect it from moisture.

Key Process Parameters and Expected Outcomes

The properties of the final spray-dried powder are highly dependent on the process parameters. The following table summarizes typical ranges for these parameters and their expected impact on the product.

ParameterTypical RangeImpact on Powder Characteristics
Inlet Temperature (°C) 80 - 200Higher temperatures lead to faster solvent evaporation and can result in hollower, less dense particles. Must be carefully controlled to avoid melting the lipid.[9][10]
Outlet Temperature (°C) 40 - 80A key indicator of the drying efficiency. Should be kept below the melting point of this compound to ensure solidification.[7]
Feed Rate (mL/min) 2 - 15Affects the outlet temperature and the residence time of the particles in the drying chamber. Higher feed rates can lead to larger particles.[3][9][11]
Aspirator/Airflow Rate (%) 70 - 100Influences the efficiency of solvent removal and particle separation in the cyclone.
Atomization Gas Flow (L/h) 400 - 800Higher flow rates generally produce smaller droplets and, consequently, smaller final particles.
Solid Content in Feed (%) 1 - 20Higher solid content can lead to larger particles and may increase the viscosity of the feed, affecting atomization.[3]

Characterization of Spray-Dried this compound Formulations

A thorough characterization of the spray-dried powder is essential to ensure it meets the desired quality attributes.

Characterization TechniqueParameter MeasuredTypical Results and Interpretation
Scanning Electron Microscopy (SEM) Particle morphology, size, and surface characteristicsSpherical particles with a smooth or slightly wrinkled surface are typically desired. Agglomeration can also be assessed.
Laser Diffraction Particle size distributionA narrow particle size distribution is generally preferred for consistent performance.
Differential Scanning Calorimetry (DSC) Thermal properties (melting point, crystallinity)Confirms the solid state of the lipid and can detect any changes in its crystalline structure due to the spray drying process.
X-Ray Powder Diffraction (XRPD) Crystalline or amorphous natureDetermines if the this compound and/or the API are in a crystalline or amorphous state.
Karl Fischer Titration Residual moisture contentLow moisture content is crucial for the physical and chemical stability of the powder.
Encapsulation Efficiency (%) The amount of API entrapped within the particlesHigh encapsulation efficiency is desirable to minimize API loss and ensure accurate dosing.
Powder Redispersibility Ability of the powder to reform a colloidal suspensionThe powder should readily redisperse in a relevant aqueous medium to form a suspension with a particle size similar to the original SLN suspension.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key workflows in the preparation and spray drying of this compound formulations.

G cluster_prep Feed Preparation cluster_sd Spray Drying Process A Melt this compound (+ API if applicable) C High-Shear Homogenization (Pre-emulsion formation) A->C B Prepare Aqueous Phase (Surfactant + Cryoprotectant) B->C D High-Pressure Homogenization C->D E Cooling and SLN Formation D->E F Pump SLN Suspension to Atomizer E->F Transfer to Spray Dryer G Atomization (Droplet Formation) F->G H Drying Chamber (Solvent Evaporation) G->H I Cyclone Separation H->I J Collect Dry Powder I->J

Caption: Workflow for SLN preparation and spray drying.

G cluster_params Input Parameters cluster_process Spray Drying cluster_outputs Output Characteristics A Inlet Temperature E Process A->E B Feed Rate B->E C Atomization Pressure C->E D Formulation Composition D->E F Particle Size E->F G Morphology E->G H Yield E->H I Moisture Content E->I J Stability E->J

Caption: Relationship between process parameters and powder attributes.

Troubleshooting and Considerations

  • Product Sticking/Low Yield: This is a common issue when spray drying lipids. It can be caused by an outlet temperature that is too high, leading to particle melting and adhesion to the chamber walls. Lowering the inlet temperature or increasing the feed rate can help reduce the outlet temperature. The use of excipients like L-leucine can also improve powder flowability and reduce stickiness.

  • Particle Aggregation upon Reconstitution: If the spray-dried powder does not redisperse to the original nanoparticle size, this may indicate insufficient stabilization during the drying process. Increasing the concentration of the cryoprotectant (e.g., trehalose) in the formulation can help prevent irreversible aggregation.

  • Polymorphism: The rapid cooling during spray drying can lead to the formation of metastable polymorphic forms of the lipid. This can affect the stability and release properties of the final product. It is important to characterize the solid state of the lipid using techniques like DSC and XRPD.

Conclusion

Spray drying is a viable and scalable technique for producing solid formulations containing this compound. By carefully controlling the formulation and process parameters, it is possible to manufacture powders with desired characteristics for various pharmaceutical applications. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully develop and optimize spray-dried this compound-based drug delivery systems. Further optimization will likely be necessary for specific APIs and desired product performance profiles.

References

Application Notes: The Use of Glycerol Distearate for Taste Masking of Bitter APIs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The palatability of oral pharmaceutical formulations is a critical factor influencing patient compliance, particularly within pediatric and geriatric populations who often experience difficulty swallowing or have heightened sensitivity to bitter tastes.[1][2] Active Pharmaceutical Ingredients (APIs) with a bitter taste present a significant formulation challenge.[3] Glycerol distearate, a lipid excipient, has emerged as a highly effective agent for taste masking.[4] It is a tasteless and odorless fine powder with a melting range of 50–60 °C, making it suitable for melt-based formulation processes.[4] This excipient functions by forming a physical barrier around the bitter API particles, thereby preventing their interaction with taste receptors in the oral cavity.[5][6] This document provides detailed application notes and protocols for utilizing this compound in taste-masking applications.

Mechanism of Taste Masking

The primary mechanism by which this compound masks bitter tastes is through the formation of a continuous, uniform film coating around the API particles.[6][7] This lipid-based barrier physically isolates the drug, preventing its dissolution in saliva and subsequent interaction with taste buds.[5] This process is often achieved through solvent-free melt-coating techniques, such as high-shear blending, melt granulation, or spray congealing.[8][9][10] The heat required for these processes can be generated by inter-particulate friction within a high-shear blender, simplifying the manufacturing process.[6][8] Upon cooling, the molten this compound recrystallizes, forming a solid, tasteless film that effectively encapsulates the bitter API.[5]

Caption: Mechanism of this compound taste masking.

Key Advantages

  • Efficiency: Achieves effective taste masking at low excipient concentrations (e.g., 20% w/w).[7][8]

  • Simplified Manufacturing: Techniques like high-shear blending are simple, solvent-free, and do not require complex heating or spraying mechanisms.[4][7]

  • Pediatric Precedence: this compound has a history of use in pediatric formulations, making it a suitable choice for child-appropriate medicines.[4][6][8]

  • Versatility: Can be used with various manufacturing technologies, including high-shear granulation, fluid-bed coating, and hot-melt extrusion.[3][7][11]

Data Presentation

Table 1: APIs Taste-Masked with this compound and Formulation Details
Bitter APIThis compound Concentration (% w/w)Formulation TechniqueKey FindingsReference(s)
Potassium Chloride (KCl)20%High-Shear BlendingProvided individually coated particles and kept KCl concentration below the taste perception threshold.[7],[8],[4]
Potassium Chloride (KCl)20%Top-Spray Fluid Bed CoatingEffective in taste masking, but the resulting lipid film was less regular compared to high-shear blending.[7],[4]
ClarithromycinNot specified (used in a granular matrix)GranulationGranules with this compound showed good taste-masking properties.[12]
FenofibrateInvestigated as a lipid binderHot-Melt ExtrusionLipid-based formulations were useful for taste-masked granules.[3]
Ibuprofen, Guaifenesin, TheobromineNot specifiedTwin-Screw Melt GranulationInvestigated for feasibility in taste-masking via TSMG.[11]
Table 2: Process Parameters for High-Shear Coating of Potassium Chloride with 20% this compound[4][5]
ParameterSettingPurpose
Homogenization
Impeller Speed50 rpmInitial mixing of API and excipient.
Time3 minEnsure uniform blend.
Heating Phase
Impeller Speed900 rpmGenerate heat through friction to reach 45°C.
Coating Phase
Product Temperature48°CTemperature at which coating occurs.
Impeller Speed450 - 750 rpmInfluences particle growth; lower speeds (450 rpm) favor individual coating, while higher speeds (750 rpm) can cause agglomeration.[4][7]
Chopper Speed500 - 1500 rpmWorks in conjunction with impeller speed to control coating efficiency.
Coating Time1 - 5 minDuration of the coating process.
Cooling Phase
Impeller Speed50 rpmGently cool the blend down to 35°C.
Chopper Speed100 rpmAssist in gentle cooling.
Table 3: In-Vitro Release Data for Taste-Masking Evaluation of Coated Potassium Chloride[4][5]
Evaluation MetricThreshold for Successful Taste MaskingMethod
KCl Release in 5 minBelow 0.3–2.2 mg/mLElectrical conductivity measurement in 3 mL demineralized water.
RationaleThis concentration range corresponds to the reported bitter taste detection threshold for KCl (0.005–0.03 M).[4][5]Keeping the release below this threshold in a small volume of liquid for a short time simulates conditions in the oral cavity and indicates successful taste masking.

Experimental Protocols

Protocol 1: Taste Masking of Potassium Chloride (KCl) via High-Shear Coating

Objective: To encapsulate KCl particles with this compound to mask their bitter taste using a high-shear coating process.

Materials & Equipment:

  • Potassium Chloride (KCl), model bitter API (80% w/w)[8]

  • This compound (e.g., Precirol® ATO 5) (20% w/w)[8]

  • High-Shear Mixer/Granulator (e.g., Diosna P1) with a 1 L bowl[5]

  • Sieve (1250 µm)

start Start step1 1. Material Preparation Weigh 80% KCl and 20% this compound. start->step1 step2 2. Homogenization Place materials in high-shear mixer. Mix at 50 rpm for 3 min. step1->step2 step3 3. Heating Increase impeller speed to 900 rpm until blend temperature reaches 45°C. step2->step3 step4 4. Coating Set impeller (450-750 rpm) and chopper (500-1500 rpm). Maintain process for 1-5 min once temp reaches 48°C. step3->step4 step5 5. Cooling Reduce impeller to 50 rpm and chopper to 100 rpm. Cool blend to 35°C. step4->step5 step6 6. Sieving Rest coated powder for 30 min at RT. Sieve through 1250 µm mesh. step5->step6 end_node Collect Sieved Fraction (Taste-Masked Granules) step6->end_node

Caption: Experimental workflow for high-shear coating.

Procedure:

  • Preparation: Weigh the required amounts of KCl (e.g., 280 g) and this compound (e.g., 70 g) for a 350 g batch.[5]

  • Loading & Homogenization: Place the binary mixture into the high-shear mixer bowl. Homogenize at a low impeller speed (50 rpm) for 3 minutes.[5]

  • Frictional Heating: Increase the impeller speed to a high setting (e.g., 900 rpm) to generate frictional heat. Monitor the product temperature until it reaches 45°C.[5]

  • Coating: Once the blend reaches 48°C, reduce the impeller speed and set the chopper speed to the desired parameters (refer to Table 2).[5] For example, use a medium impeller speed (600 rpm) with a low chopper speed (500 rpm) for a short coating time (1 min).[8]

  • Cooling: After the coating time has elapsed, reduce the impeller and chopper speeds (e.g., 50 rpm and 100 rpm, respectively) to gently cool the granules down to 35°C.[5]

  • Collection: Discharge the granules and allow them to rest at room temperature for 30 minutes. Sieve the product through a 1250 µm sieve to remove any large agglomerates. The fraction that passes through the sieve is the final taste-masked product.[4]

Protocol 2: In-Vitro Evaluation of Taste-Masking Efficacy

Objective: To indirectly assess taste-masking efficiency by measuring the amount of API released in a small volume of water over a short period, simulating exposure to saliva.

Materials & Equipment:

  • Taste-masked granules from Protocol 1

  • Electrical conductivity meter

  • Small test tube or beaker

  • Demineralized water (3 mL)

  • Magnetic stirrer (optional, for gentle stirring)

  • Water bath or double-jacketed bowl to maintain 37°C

start Start step1 1. Setup Place 3 mL demineralized water in a tube. Maintain temperature at 37°C. start->step1 step2 2. Sample Addition Add a known quantity of taste-masked granules to the water. step1->step2 step3 3. Measurement Immediately begin recording conductivity continuously for 5 minutes under gentle stirring. step2->step3 step4 4. Data Conversion Convert conductivity readings to KCl concentration (mg/mL) using a calibration curve. step3->step4 step5 5. Analysis Compare the final concentration at 5 min to the taste perception threshold (0.3-2.2 mg/mL). step4->step5 end_node Determine Taste-Masking Success step5->end_node

Caption: Workflow for in-vitro taste-masking evaluation.

Procedure:

  • Calibration: Prepare a series of standard KCl solutions of known concentrations and measure their conductivity to create a calibration curve (Conductivity vs. Concentration).

  • Setup: Place 3 mL of demineralized water into a test tube and maintain the temperature at 37°C.[4]

  • Sample Introduction: Add a pre-weighed amount of the taste-masked granules to the water.

  • Measurement: Immediately immerse the conductivity probe into the suspension. Record the change in conductivity continuously for 5 minutes under gentle agitation.[4]

  • Analysis: Using the calibration curve, convert the final conductivity reading at 5 minutes into the concentration of released KCl (mg/mL).

Protocol 3: General Guideline for Sensory Evaluation (Human Taste Panel)

Objective: To directly assess the palatability and bitterness reduction of the final formulation using trained human subjects. This remains the definitive method for taste assessment.[13]

Disclaimer: All studies involving human subjects must be conducted under strict ethical guidelines and with approval from an Institutional Review Board (IRB).

Panelists:

  • A panel of trained adult assessors (typically 8-12 individuals).

  • Panelists should be screened for their ability to detect basic tastes and describe sensory attributes.

Procedure:

  • Reference Standards: Establish intensity reference standards for the bitter taste using solutions of the pure API at various concentrations. A numerical scale (e.g., 0 = none, 1 = threshold, 2 = slight, 3 = moderate, 4 = strong) is anchored to these standards.

  • Sample Preparation: Prepare the taste-masked formulation for administration (e.g., granules suspended in water). An unmasked control (pure API) and a placebo (granules without API) should also be prepared.

  • Evaluation Session:

    • Panelists rinse their mouths with purified water before and between samples.

    • Samples are presented in a randomized, blinded order.

    • Panelists hold the sample in their mouth for a specified time (e.g., 30-60 seconds) without swallowing.

    • Panelists expectorate the sample and immediately rate the perceived bitterness intensity on the established scale. Other attributes like aftertaste, texture, and overall palatability may also be rated.

  • Data Analysis:

    • Collect the intensity scores from all panelists.

    • Analyze the data statistically (e.g., using ANOVA) to determine if there is a significant reduction in bitterness for the taste-masked formulation compared to the unmasked control.

References

Application Notes and Protocols for the Preparation of Liposomes Incorporating Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of liposomes incorporating glycerol distearate. This compound, a solid lipid at room temperature, can be integrated into the lipid bilayer of liposomes to modulate their physicochemical properties, such as stability and drug release profiles. The following sections detail the underlying principles, experimental protocols, and characterization methods for successfully formulating these specialized drug delivery vehicles.

Introduction

Liposomes are versatile, self-assembled vesicular carriers composed of one or more lipid bilayers enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal candidates for drug delivery.[1] The incorporation of this compound into the liposomal membrane can enhance the rigidity and stability of the vesicles, potentially leading to more controlled drug release.[2] This document outlines the thin-film hydration method, a common and effective technique for preparing liposomes containing this compound.

Experimental Protocols

The thin-film hydration method is a widely used technique for liposome preparation.[3] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[4] This film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs), which can be further processed to obtain unilamellar vesicles of a desired size.[5]

Materials and Equipment

Materials:

  • Phosphatidylcholine (e.g., DSPC, DPPC)

  • This compound

  • Cholesterol (optional, for modulating membrane fluidity)[6]

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Purified water

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • High-performance liquid chromatography (HPLC) system

  • Transmission Electron Microscope (TEM) (optional)

Protocol: Thin-Film Hydration Method
  • Lipid Film Preparation:

    • Dissolve the desired amounts of phosphatidylcholine, this compound, and cholesterol (if used) in an appropriate organic solvent in a round-bottom flask. A typical molar ratio could be Phosphatidylcholine:this compound:Cholesterol (e.g., 55:10:35).

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.[5]

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.[7]

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Add the aqueous buffer (pre-heated to above the Tc of the lipids) to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer.[8]

    • Gently rotate the flask to hydrate the film, leading to the formation of multilamellar vesicles (MLVs). This hydration step should be carried out for about 1 hour with gentle agitation.[4]

  • Size Reduction (Sonication and/or Extrusion):

    • Sonication: To reduce the size of the MLVs, the suspension can be sonicated using a probe or bath sonicator. Sonication should be performed above the Tc of the lipids for 5-15 minutes.[5] Note that probe sonication can sometimes lead to lipid degradation or contamination.[4]

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) at a temperature above the lipid Tc to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[7]

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex column), or centrifugation.

Characterization of Liposomes

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared liposomes.[9] Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.

Physicochemical Characterization Data

The following table summarizes typical quantitative data for liposomes prepared with and without this compound. These values are illustrative and can vary depending on the specific lipid composition, drug, and preparation method.

ParameterLiposomes without this compoundLiposomes with this compoundMethod of Analysis
Particle Size (nm) 100 - 150120 - 180Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)
Zeta Potential (mV) -20 to -40-15 to -35Zeta Potential Analyzer
Encapsulation Efficiency (%) 50 - 80% (hydrophilic drugs)60 - 85% (hydrophilic drugs)HPLC, UV-Vis Spectroscopy[10]
70 - 95% (lipophilic drugs)75 - 98% (lipophilic drugs)
Drug Release (in vitro) Biphasic (initial burst followed by sustained release)Slower, more sustained releaseDialysis Method, Franz Diffusion Cell
Methodologies for Characterization
  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the width of the particle size distribution (PDI).[11]

  • Zeta Potential: This is a measure of the surface charge of the liposomes and is an indicator of their stability against aggregation. It is measured using a zeta potential analyzer.[11]

  • Encapsulation Efficiency (EE%): The EE% is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used. It can be determined by separating the unencapsulated drug from the liposomes and quantifying the drug in both fractions using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[12] The formula for calculating EE% is: EE% = (Total Drug - Free Drug) / Total Drug * 100

  • Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and lamellarity of the prepared liposomes.

  • In Vitro Drug Release: The drug release profile can be studied using the dialysis method. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a release medium. Samples are withdrawn from the medium at different time intervals and analyzed for drug content.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the preparation and characterization of liposomes incorporating this compound.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation start Start: Lipid Dissolution film Thin Lipid Film Formation (Rotary Evaporation) start->film Dissolve Lipids & Drug in Organic Solvent hydration Hydration with Aqueous Phase (Formation of MLVs) film->hydration Add Aqueous Buffer size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction Form SUVs/LUVs purification Purification (Removal of Free Drug) size_reduction->purification final_product Final Liposome Formulation purification->final_product

Caption: Workflow for the preparation of liposomes using the thin-film hydration method.

Liposome_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_morphological Morphological & Functional Analysis liposome_sample Liposome Formulation dls Particle Size & PDI (DLS) liposome_sample->dls zeta Zeta Potential liposome_sample->zeta ee Encapsulation Efficiency (HPLC/UV-Vis) liposome_sample->ee tem Morphology (TEM) liposome_sample->tem release In Vitro Drug Release (Dialysis) liposome_sample->release

Caption: Workflow for the characterization of liposomal formulations.

Stability Considerations

The stability of liposomal formulations is critical for their shelf-life and therapeutic efficacy.[13] Liposomes incorporating this compound are expected to exhibit enhanced stability due to the increased rigidity of the lipid bilayer. Stability studies should be conducted to evaluate changes in particle size, PDI, zeta potential, and drug leakage over time at different storage conditions (e.g., 4°C and 25°C).[14] For long-term storage, lyophilization (freeze-drying) can be employed, often with the addition of cryoprotectants like trehalose or glycerol to maintain vesicle integrity.[15][16]

Conclusion

The incorporation of this compound into liposomal formulations presents a promising strategy for enhancing vesicle stability and controlling drug release. The thin-film hydration method, followed by appropriate size reduction and purification, is a robust technique for preparing these advanced drug delivery systems. Comprehensive physicochemical and morphological characterization is essential to ensure the development of a safe, stable, and effective liposomal product. The protocols and information provided in these application notes serve as a detailed guide for researchers and scientists in the field of drug development.

References

Troubleshooting & Optimization

"preventing hydrolysis and degradation of glycerol distearate in formulations"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycerol distearate. The information aims to help prevent hydrolysis and degradation of this compound in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is a diester of glycerin and stearic acid. It is a waxy, white to cream-colored solid at room temperature.[1] In pharmaceutical and cosmetic formulations, it is primarily used as an emulsifier, stabilizer, thickener, and emollient.[1][2] Its ability to stabilize oil-in-water emulsions makes it a valuable excipient in creams, lotions, and ointments, preventing the separation of oil and water phases and ensuring product uniformity and stability.[2]

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, where the ester bonds are cleaved in the presence of water. This reaction is catalyzed by acids or bases and results in the formation of glycerol and stearic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Oxidation: The stearic acid component of this compound, although a saturated fatty acid, can be susceptible to oxidation under certain conditions, particularly at elevated temperatures or in the presence of pro-oxidant agents like metal ions. Oxidation can lead to the formation of off-odors, discoloration, and changes in the physical properties of the formulation.

Q3: What are the visible signs of this compound degradation in a formulation?

Degradation of this compound can manifest in several ways, including:

  • Phase Separation: A breakdown of the emulsion, leading to the separation of oil and water layers.

  • Changes in Viscosity: A noticeable thinning or thickening of the formulation.

  • pH Shift: A change in the pH of the formulation, often due to the formation of acidic degradation products.

  • Discoloration: The development of a yellow or brownish tint.

  • Odor Formation: The emergence of a rancid or unpleasant smell.

  • Precipitation: The formation of solid particles within the formulation.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and storage of products containing this compound.

Issue 1: Phase separation in an emulsion.

  • Possible Cause 1: Hydrolysis of this compound. The breakdown of the emulsifier reduces its ability to stabilize the oil and water interface.

    • Troubleshooting Steps:

      • pH Control: Measure the pH of the formulation. Ester hydrolysis is accelerated at both low and high pH. Adjust the pH to a neutral range (ideally between 6.0 and 7.5) using appropriate buffers.

      • Temperature Management: Store the formulation at controlled room temperature, avoiding extremes of heat and cold. Elevated temperatures can accelerate hydrolysis.

  • Possible Cause 2: Inappropriate Homogenization. Insufficient or excessive shear during emulsification can lead to an unstable droplet size distribution.

    • Troubleshooting Steps:

      • Optimize Homogenization: Review and optimize the homogenization speed and time. The goal is to achieve a uniform and small droplet size without over-shearing, which can damage shear-sensitive components.[3]

Issue 2: Changes in viscosity over time.

  • Possible Cause 1: Hydrolysis and Degradation. The breakdown of this compound and other formulation components can alter the rheological properties.

    • Troubleshooting Steps:

      • Stabilize pH: As with phase separation, maintaining a neutral pH is crucial.

      • Incorporate Stabilizers: Consider the addition of viscosity-modifying agents or co-stabilizers that are less susceptible to hydrolysis.

  • Possible Cause 2: Polymorphic Transformation. Glycerol stearates can exist in different crystalline forms (polymorphs), and a transition from a less stable to a more stable form can affect the formulation's viscosity.[4]

    • Troubleshooting Steps:

      • Controlled Cooling: The cooling rate during the manufacturing process can influence the polymorphic form of the this compound. A slower, controlled cooling process may promote the formation of a more stable crystal structure.[4]

Issue 3: Discoloration or off-odor development.

  • Possible Cause: Oxidation. Exposure to oxygen, light, and metal ions can initiate and propagate oxidative degradation.

    • Troubleshooting Steps:

      • Incorporate Antioxidants: Add antioxidants to the formulation. A combination of water-soluble (e.g., ascorbic acid) and oil-soluble (e.g., tocopherols, BHT) antioxidants can provide comprehensive protection.

      • Use Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

      • Protective Packaging: Package the final product in opaque, airtight containers to minimize exposure to light and oxygen.

Data Presentation

Table 1: Factors Influencing this compound Stability and Recommended Mitigation Strategies

FactorPotential Impact on this compoundRecommended Mitigation Strategy
pH Accelerates hydrolysis at acidic and alkaline pH.Maintain pH in the neutral range (6.0-7.5) using a suitable buffering system.
Temperature Increases the rate of both hydrolysis and oxidation.[5]Store formulations at controlled room temperature. Avoid exposure to high temperatures during manufacturing and storage.
Water Activity High water activity can promote hydrolysis.In solid formulations, control moisture content. In emulsions, ensure a stable emulsion structure to minimize water availability at the ester linkage.
Presence of Metal Ions Catalyze oxidative degradation.Incorporate a chelating agent (e.g., EDTA) into the formulation.
Exposure to Oxygen Promotes oxidative degradation.Minimize headspace in packaging. Consider inert gas blanketing during manufacturing. Use airtight packaging.
Exposure to Light Can initiate and accelerate oxidative reactions.Use opaque packaging materials to protect the formulation from light.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and its Hydrolysis Products

This protocol provides a general method for the separation and quantification of this compound, glycerol monostearate (a potential impurity and degradation product), and stearic acid.

  • Objective: To quantify the amount of intact this compound and its primary hydrolysis product, stearic acid, in a formulation.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[6]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating these non-polar analytes. For the analysis of mono-, di-, and triglycerides, a silica column with a normal-phase mobile phase can also be used.[6]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile or methanol) and a polar solvent (e.g., water). The exact gradient will need to be optimized based on the specific formulation matrix. A common mobile phase for normal-phase separation is a mixture of hexane, isopropanol, and ethyl acetate.[6]

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation.

    • Extract the lipid components using a suitable organic solvent in which this compound is soluble (e.g., tetrahydrofuran (THF)[1], chloroform, or a hexane/isopropanol mixture).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume of the prepared sample onto the HPLC column.

    • Run the optimized gradient method.

    • Identify the peaks corresponding to this compound and stearic acid by comparing their retention times with those of pure standards.

    • Quantify the amount of each component by creating a calibration curve with known concentrations of the standards.

Protocol 2: Accelerated Stability Study to Evaluate Formulation Stability

  • Objective: To assess the long-term stability of a this compound-containing formulation in a shorter timeframe.

  • Methodology:

    • Prepare several batches of the final formulation.

    • Store the samples under accelerated conditions, for example, at 40°C with 75% relative humidity (RH).

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples and analyze them for physical and chemical changes.

    • Physical Analysis: Visually inspect for phase separation, discoloration, and precipitation. Measure viscosity and pH.

    • Chemical Analysis: Use the HPLC method described in Protocol 1 to quantify the amount of remaining this compound and the formation of stearic acid.

  • Data Analysis: Plot the concentration of this compound and stearic acid as a function of time. This data can be used to estimate the shelf-life of the product under normal storage conditions.

Mandatory Visualizations

Hydrolysis_Pathway GlycerolDistearate This compound Intermediate Hydrolysis Intermediate GlycerolDistearate->Intermediate + H2O Water Water (H2O) Water->Intermediate Catalyst Acid or Base (Catalyst) Catalyst->Intermediate Glycerol Glycerol Intermediate->Glycerol StearicAcid Stearic Acid Intermediate->StearicAcid

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Formulation Instability Observed (e.g., Phase Separation, Viscosity Change) CheckpH Measure pH Start->CheckpH pH_Okay Is pH neutral (6-7.5)? CheckpH->pH_Okay AdjustpH Adjust pH with Buffers pH_Okay->AdjustpH No CheckStorage Review Storage Conditions pH_Okay->CheckStorage Yes AdjustpH->CheckStorage Temp_Okay Is temperature controlled? CheckStorage->Temp_Okay ControlTemp Implement Temperature Control Temp_Okay->ControlTemp No CheckOxidation Assess for Oxidation (Odor, Discoloration) Temp_Okay->CheckOxidation Yes ControlTemp->CheckOxidation Oxidation_Present Signs of Oxidation? CheckOxidation->Oxidation_Present AddAntioxidant Incorporate Antioxidants and Chelating Agents Oxidation_Present->AddAntioxidant Yes ReviewProcess Review Manufacturing Process (Homogenization, Cooling) Oxidation_Present->ReviewProcess No AddAntioxidant->ReviewProcess Stable Formulation Stabilized ReviewProcess->Stable

Caption: Troubleshooting workflow for formulation instability.

References

Technical Support Center: Overcoming Polymorphism in Glycerol Distearate-Based Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to polymorphism in glycerol distearate-based products.

I. Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound-based products?

A1: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs.[1][2] For this compound, these different forms (commonly α, β', and β) have the same chemical composition but distinct arrangements of molecules in the crystal lattice.[3] This leads to variations in critical physicochemical properties such as melting point, solubility, and stability.[1] In pharmaceutical formulations, uncontrolled polymorphic transitions can negatively impact product performance, leading to issues like altered drug release profiles, reduced stability, and changes in bioavailability.[1][4]

Q2: What are the common polymorphic forms of this compound and how do they differ in stability?

A2: this compound, a diglyceride, exhibits polymorphism similar to triglycerides. The common polymorphs are:

  • α (Alpha): This is the least stable, metastable form with the lowest melting point. It is often formed upon rapid cooling of the molten lipid.[3]

  • β' (Beta prime): This form has intermediate stability and a melting point between the α and β forms.

  • β (Beta): This is the most stable polymorphic form with the highest melting point and the most ordered crystalline structure.[3] Over time, less stable forms will tend to transform into the β form to reach the lowest energy state.[4]

Q3: How do processing parameters influence the polymorphic form of this compound in my product?

A3: Processing parameters play a crucial role in determining the resulting polymorphic form. Key factors include:

  • Cooling Rate: Rapid cooling of molten this compound typically favors the formation of the metastable α form.[5] Slower cooling rates allow more time for molecular arrangement into the more stable β' or β forms.

  • Temperature: The temperature at which the lipid is processed and stored significantly impacts polymorphic transitions. Annealing (holding the product at a specific temperature) can be used to intentionally convert a metastable form to a more stable one.

  • Mechanical Stress: Processes like milling and high-pressure homogenization can induce polymorphic transformations.

  • Solvents and Excipients: The presence of solvents or other excipients in the formulation can influence the crystallization process and the resulting polymorph.[1]

Q4: Can the choice of other excipients in my formulation affect the polymorphism of this compound?

A4: Yes, other excipients can significantly influence the polymorphic behavior of this compound. For instance, the addition of liquid lipids (oils) or surfactants can modify the crystallization kinetics and may promote or inhibit the transition from one polymorph to another.[1] Emulsifiers have been noted to sometimes stabilize the α-form of solid lipids.[1]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the development of this compound-based products.

Problem 1: Inconsistent Drug Release Profiles Between Batches

  • Possible Cause: Uncontrolled polymorphic transformations of this compound in the product matrix. Different polymorphs can lead to variations in the drug's release rate. For example, a transition to the more stable and denser β form can sometimes lead to drug expulsion from the lipid matrix and a faster initial release.[4]

  • Troubleshooting Steps:

    • Characterize the Polymorphic Form: Use Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (XRD) to identify the polymorphic form(s) present in different batches.

    • Control the Cooling Process: Implement a standardized and controlled cooling protocol during manufacturing to ensure the consistent formation of a desired polymorph.

    • Consider Annealing: Introduce a post-production annealing step at a controlled temperature to facilitate the conversion to a single, stable polymorphic form.

    • Evaluate Excipient Effects: Investigate if other formulation components are influencing the crystallization of this compound.

Problem 2: Physical Instability During Storage (e.g., changes in hardness, appearance, or particle size)

  • Possible Cause: Gradual transition from a metastable (α or β') to a more stable (β) polymorph over time. This can lead to changes in the product's microstructure.

  • Troubleshooting Steps:

    • Conduct a Stability Study: Store the product under various temperature and humidity conditions and monitor for polymorphic changes over time using DSC and XRD.

    • Formulate with the Stable Polymorph: If possible, design the manufacturing process to produce the most stable β polymorph from the outset.

    • Incorporate Polymorphism Inhibitors: In some cases, specific excipients can be added to inhibit or slow down polymorphic transitions.[1]

Problem 3: Unexpected Peaks or Broad Transitions in DSC Thermograms

  • Possible Cause: Presence of multiple polymorphs, impurities, or complex thermal events like melting of a metastable form followed by recrystallization into a more stable form during the DSC scan.[2]

  • Troubleshooting Steps:

    • Vary the Heating Rate: Running the DSC analysis at different heating rates can help to separate overlapping thermal events. Faster rates may minimize recrystallization during the scan.

    • Implement a Controlled Thermal History: Before the analytical heating scan, erase the sample's prior thermal history by heating it above its melting point, holding it for a few minutes, and then cooling it at a controlled rate.

    • Correlate with XRD: Use XRD to confirm the presence of different crystalline structures corresponding to the thermal events observed in the DSC.

    • Check Sample Purity: Impurities can broaden melting peaks. Ensure the purity of the this compound used.

III. Quantitative Data

Table 1: Thermal Properties of Tristearin Polymorphs (Representative of this compound)

PolymorphMelting Point (°C)Enthalpy of Fusion (ΔHfus) (J/g)Stability
α (Alpha) ~54LowestMetastable
β' (Beta Prime) ~64IntermediateMetastable
β (Beta) ~73HighestStable

Note: The exact values can vary depending on the purity of the lipid and the analytical conditions (e.g., DSC heating rate).

Table 2: Characteristic Short d-Spacings from Powder X-Ray Diffraction (XRD) for Triglyceride Polymorphs

PolymorphCrystal SystemCharacteristic Short d-Spacing (Å)
α (Alpha) HexagonalOne strong peak around 4.15
β' (Beta Prime) OrthorhombicTwo strong peaks around 3.8 and 4.2
β (Beta) TriclinicOne strong peak around 4.6

Note: These d-spacings are indicative of the sub-cell packing of the lipid's hydrocarbon chains.[3]

IV. Experimental Protocols

Protocol 1: Characterization of this compound Polymorphism using Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound-based product into a standard aluminum DSC pan.

    • Ensure the sample is evenly distributed at the bottom of the pan to maximize thermal contact.

    • Hermetically seal the pan to prevent any loss of volatile components.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Thermal Program:

    • First Heating (Erase Thermal History): Heat the sample to a temperature well above its final melting point (e.g., 90 °C) at a rate of 10 °C/min. Hold at this temperature for 5 minutes to ensure complete melting and to erase any previous thermal history.

    • Controlled Cooling: Cool the sample at a controlled rate (e.g., 5 °C/min) to a low temperature (e.g., 0 °C). This step allows for the controlled crystallization of the lipid.

    • Second Heating (Analysis): Heat the sample from the low temperature to above its final melting point (e.g., 90 °C) at a controlled rate (e.g., 5 °C/min). This second heating scan is used for data analysis.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan.

    • Determine the onset temperature, peak temperature, and enthalpy of fusion (area under the peak) for each endothermic (melting) and exothermic (recrystallization) event.

    • Compare the obtained melting points to the known values for the different polymorphs to tentatively identify them.

Protocol 2: Identification of this compound Polymorphs using Powder X-Ray Diffraction (XRD)

  • Sample Preparation:

    • Finely grind the this compound-based product into a homogenous powder using a mortar and pestle.

    • Mount the powdered sample onto the sample holder. Ensure the sample surface is flat and level with the surface of the holder.

  • Instrument Setup:

    • Use a diffractometer with a Cu Kα radiation source.

    • Set the instrument parameters (e.g., voltage, current) according to the manufacturer's recommendations.

  • Data Collection:

    • Scan the sample over a 2θ range that covers the characteristic short and long d-spacings for lipids. A typical range for the short spacings is 15-25° 2θ.

    • Set the step size and scan speed to ensure good data resolution.

  • Data Analysis:

    • Process the raw diffraction data to obtain a plot of intensity versus 2θ.

    • Identify the angular positions (2θ) of the diffraction peaks.

    • Use the Bragg equation (nλ = 2d sinθ) to calculate the d-spacing for each peak.

    • Compare the calculated d-spacings, particularly in the short-spacing region, to the characteristic values for the α, β', and β polymorphs (see Table 2) to identify the crystalline form(s) present in the sample.[3]

V. Visualizations

Polymorphic_Transformation_Pathway Melt Molten Glycerol Distearate Alpha α-Polymorph (Metastable) Melt->Alpha Rapid Cooling BetaPrime β'-Polymorph (Metastable) Melt->BetaPrime Slow Cooling Alpha->BetaPrime Transformation (Time, Temp) Beta β-Polymorph (Stable) BetaPrime->Beta Transformation (Time, Temp)

Polymorphic transformation pathway of this compound.

Troubleshooting_Workflow Start Product Issue Observed (e.g., Inconsistent Release) DSC_XRD Characterize Polymorphs (DSC & XRD) Start->DSC_XRD Analyze Analyze Processing Parameters (Cooling Rate, Temp) DSC_XRD->Analyze Identify Polymorphic Inconsistency Modify Modify Manufacturing Process Analyze->Modify Re_evaluate Re-evaluate Product Performance & Stability Modify->Re_evaluate Re_evaluate->Analyze Issue Persists End Issue Resolved Re_evaluate->End Consistent Polymorph Achieved

Experimental workflow for troubleshooting polymorphism issues.

Analytical_Techniques_Relationship cluster_0 Analytical Techniques cluster_1 Information Provided DSC DSC (Differential Scanning Calorimetry) Thermal Thermal Properties (Melting Point, Enthalpy) DSC->Thermal Measures XRD XRD (X-Ray Diffraction) Structural Crystalline Structure (d-spacing, Polymorph ID) XRD->Structural Determines Thermal->Structural Correlates with

Logical relationship between analytical techniques.

References

"optimizing particle size of glycerol distearate nanoparticles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of glycerol distearate nanoparticle size.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound nanoparticles?

A1: The most prevalent methods for preparing this compound solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are high-pressure homogenization (HPH) and solvent-based techniques like emulsification-solvent evaporation.[1][2][3][4][5] High-pressure homogenization is a scalable and efficient method that uses mechanical force to reduce particle size.[6][7] The solvent emulsification-evaporation technique involves dissolving the lipid and drug in a volatile organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent to form nanoparticles.[1][8]

Q2: Which factors have the most significant impact on the final particle size of this compound nanoparticles?

A2: Several critical parameters influence the final particle size. For high-pressure homogenization, these include homogenization pressure, the number of homogenization cycles, and the temperature.[9][10][11] For formulation parameters, the type and concentration of the surfactant, the lipid concentration (and the ratio of solid to liquid lipid in NLCs), and the overall composition of the formulation are crucial.[12][13][14][15][16]

Q3: What is a typical acceptable particle size and Polydispersity Index (PDI) for pharmaceutical applications?

A3: For many pharmaceutical applications, a particle size at or below 200 nm is often desired to ensure stability and appropriate bioavailability.[17] The Polydispersity Index (PDI) is a measure of the homogeneity of the particle size distribution. A PDI value below 0.3 is generally considered acceptable, indicating a narrow and uniform size distribution.[9]

Q4: How can I characterize the particle size and size distribution of my nanoparticle suspension?

A4: The most common technique for measuring nanoparticle size and PDI is Dynamic Light Scattering (DLS).[9][18] Other techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to visualize the morphology and confirm the size of the nanoparticles.[18][19] X-ray Diffraction (XRD) can provide information about the crystalline structure of the nanoparticles.[20]

Troubleshooting Guide

Issue 1: The average particle size is too large.

Potential Cause Troubleshooting Step Explanation
Insufficient Homogenization Energy Increase the homogenization pressure or the number of homogenization cycles.[9][11]Higher pressure and more passes through the homogenizer impart more energy to the emulsion, leading to a greater reduction in droplet size.[6][17]
Inadequate Surfactant Concentration Increase the concentration of the surfactant.[16][21]A higher surfactant concentration more effectively covers the surface of newly formed nanoparticles, preventing aggregation and coalescence which would lead to larger particles.[21][22]
Inappropriate Surfactant Type Experiment with different surfactants (e.g., Polysorbate 80, Poloxamer 407, Lecithin).[12][19]The choice of surfactant and its hydrophilic-lipophilic balance (HLB) value is critical for stabilizing the lipid-water interface. An optimal surfactant will lead to smaller, more stable particles.[13]
High Lipid Concentration Decrease the concentration of this compound in the formulation.Higher lipid concentrations can lead to increased viscosity of the dispersed phase, which can hinder efficient particle size reduction during homogenization.[23]
Processing Temperature Too Low For hot homogenization methods, ensure the temperature is sufficiently above the melting point of this compound.A higher temperature reduces the viscosity of the lipid phase, facilitating the formation of smaller droplets during emulsification.[17]

Issue 2: The Polydispersity Index (PDI) is too high (e.g., > 0.4).

Potential Cause Troubleshooting Step Explanation
Non-uniform Homogenization Increase the number of homogenization cycles.[11]Multiple passes through the homogenizer help to ensure that all droplets are subjected to the same shear forces, resulting in a more uniform size distribution.
Particle Aggregation Increase surfactant concentration or add a co-surfactant/stabilizer.[21][24]Insufficient stabilization can lead to clumping of nanoparticles. A more robust surfactant layer prevents aggregation and narrows the size distribution.[22]
Lipid Recrystallization Issues Optimize the cooling process after hot homogenization. Rapid cooling (shock cooling) can sometimes lead to less ordered crystal structures and potentially more stable particles.The way the lipid solidifies can affect particle shape and tendency to aggregate. Using a mixture of lipids (as in NLCs) can create imperfections in the crystal lattice, which may reduce PDI.[13]

Issue 3: The nanoparticle suspension is unstable and shows aggregation over time.

Potential Cause Troubleshooting Step Explanation
Insufficient Surface Charge (Zeta Potential) Choose a surfactant that imparts a higher surface charge or adjust the pH of the aqueous phase.A higher absolute zeta potential value (e.g., > |25| mV) indicates greater electrostatic repulsion between particles, which prevents aggregation and improves long-term stability.[16]
Inadequate Steric Hindrance Use surfactants with long polymeric chains (e.g., Poloxamers, PEGylated lipids).These surfactants create a protective layer around the nanoparticles that sterically hinders them from approaching each other and aggregating.[22]
Sub-optimal Storage Conditions Store the nanoparticle suspension at a recommended temperature (e.g., 4°C) and protect it from light if any components are light-sensitive.Temperature fluctuations can affect lipid crystallinity and particle stability.

Quantitative Data on Parameter Optimization

Table 1: Effect of High-Pressure Homogenization (HPH) Parameters on Particle Size

Homogenization Pressure (bar)Number of CyclesResulting Particle Size (nm)Polydispersity Index (PDI)Reference
5003~350> 0.3Fictionalized Data
10003~250~0.25Fictionalized Data
15003~180< 0.2Fictionalized Data
10001~300~0.3Fictionalized Data
10005~220~0.2Fictionalized Data
100010~210< 0.2Fictionalized Data

Note: Data is illustrative, based on general trends reported in the literature. Actual results will vary based on the full formulation and specific equipment used.[9][10][11]

Table 2: Effect of Surfactant Concentration on Particle Size

LipidSurfactant (Tween 80) Conc. (% w/v)Resulting Particle Size (nm)Polydispersity Index (PDI)Reference
Glyceryl Monostearate1.0~450~0.45Fictionalized Data
Glyceryl Monostearate2.5~280~0.30Fictionalized Data
Glyceryl Monostearate5.0~190~0.22Fictionalized Data

Note: Data is illustrative. Increasing surfactant concentration generally reduces particle size until a plateau is reached where the surface of the particles is fully covered.[15][21]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by High-Pressure Homogenization (Hot Homogenization)

  • Preparation of Phases:

    • Lipid Phase: Weigh the required amount of this compound (and liquid lipid if preparing NLCs) and the drug (if lipophilic). Heat the mixture 5-10°C above the melting point of the lipid until a clear, homogenous molten liquid is formed.

    • Aqueous Phase: Weigh the required amount of surfactant (e.g., Polysorbate 80) and dissolve it in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) using a high-shear homogenizer (e.g., Ultra-Turrax). This will form a coarse pre-emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

  • Homogenize the emulsion at a set pressure (e.g., 1000 bar) for a specific number of cycles (e.g., 3-5 cycles).[4][9]

  • Cooling: Cool down the resulting hot nanoemulsion in an ice bath or by placing it at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the resulting nanoparticle suspension for particle size, PDI, and zeta potential using a DLS instrument.

Protocol 2: Preparation by Emulsification-Solvent Evaporation

  • Organic Phase Preparation: Dissolve this compound and the drug in a suitable water-immiscible volatile organic solvent (e.g., dichloromethane, ethyl acetate).[1][8]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a suitable surfactant/emulsifying agent (e.g., polyvinyl alcohol (PVA), Polysorbate 80).[1]

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[25] The energy input during this step is critical for determining the initial droplet size.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.[1][8] As the solvent is removed, the lipid precipitates, forming solid nanoparticles.

  • Washing and Collection: The nanoparticles can be collected and washed by centrifugation followed by redispersion in purified water to remove excess surfactant and any non-encapsulated drug.[1]

  • Characterization: Analyze the final nanoparticle suspension for particle size and distribution using DLS.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_process Processing cluster_final Final Steps Lipid_Phase Prepare Lipid Phase (this compound + Drug) Pre_Emulsion Create Pre-emulsion (High-Shear Mixing) Lipid_Phase->Pre_Emulsion Aqueous_Phase Prepare Aqueous Phase (Water + Surfactant) Aqueous_Phase->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Hot Emulsion Cooling Cooling & Solidification HPH->Cooling Hot Nanoemulsion Analysis Characterization (DLS, TEM, etc.) Cooling->Analysis Final SLN Suspension

Caption: Workflow for HPH-based nanoparticle synthesis.

Parameter_Influence cluster_formulation Formulation Factors cluster_process Process Parameters center_node Particle Size & PDI Lipid_Conc Lipid Conc. Lipid_Conc->center_node Surfactant_Type Surfactant Type Surfactant_Type->center_node Surfactant_Conc Surfactant Conc. Surfactant_Conc->center_node Pressure Homogenization Pressure Pressure->center_node Cycles Number of Cycles Cycles->center_node Temperature Temperature Temperature->center_node Troubleshooting_Tree Start Particle Size Too Large? Pressure Increase HPH Pressure/Cycles Start->Pressure Yes PDI PDI Too High? Start->PDI No Surfactant Increase Surfactant Conc. Pressure->Surfactant Lipid Decrease Lipid Conc. Surfactant->Lipid Cycles Increase HPH Cycles PDI->Cycles Yes Success Optimized Formulation PDI->Success No Surfactant2 Optimize Surfactant Cycles->Surfactant2

References

Technical Support Center: Troubleshooting Glycerol Distearate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and stability issues in glycerol distearate emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound is a diester of glycerin and stearic acid. It is a waxy, white or off-white substance used in pharmaceutical and cosmetic formulations as an emulsifier, thickener, and emollient.[1] Its chemical structure allows it to interact with both oil and water, making it effective at stabilizing emulsions and preventing phase separation.[1]

Q2: What are the common signs of instability in a this compound emulsion?

Besides complete phase separation into distinct oil and water layers, other signs of instability include:

  • Creaming: Formation of a concentrated layer of dispersed droplets at the top or bottom of the emulsion.

  • Flocculation: Clumping or aggregation of droplets.

  • Coalescence: Merging of smaller droplets to form larger ones.

  • Changes in viscosity: A noticeable thickening or thinning of the emulsion over time.

  • Grainy or waxy appearance: This can occur if waxes are not sufficiently heated during formation, leading to the formation of waxy particles as the emulsion cools.[2]

Q3: What is a good zeta potential value for a stable this compound emulsion?

A zeta potential value greater than |±30| mV generally indicates good electrostatic stability. This magnitude of surface charge creates sufficient repulsive forces between droplets to prevent aggregation and coalescence.

Troubleshooting Guide: Phase Separation

Issue: My this compound emulsion is separating into layers.

This is a clear indication of emulsion instability. Follow these steps to diagnose and resolve the issue.

Step 1: Review Your Formulation Components

  • Inadequate Emulsifier Concentration: The concentration of this compound and any co-emulsifiers may be too low to effectively stabilize the oil droplets.

    • Solution: Systematically increase the emulsifier concentration. The concentration of emulsifiers in solid lipid nanoparticle formulations typically ranges from 0.5% to 5% (w/w).[1]

  • Incorrect Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not be optimal for your specific oil phase.

    • Solution: Consider adding a co-emulsifier to adjust the overall HLB. For oil-in-water (O/W) emulsions, co-emulsifiers like cetearyl alcohol or glyceryl monostearate can provide structural support.[3]

  • Inappropriate Phase Ratios: A very high concentration of the oil phase may require a different type of emulsifier system or additional stabilizers.[3]

    • Solution: Evaluate the ratio of your oil and water phases. Consider adding thickeners or polymers like xanthan gum to the aqueous phase to increase viscosity and hinder droplet movement.[3]

Step 2: Evaluate Your Processing Parameters

  • Insufficient Homogenization: Inadequate mixing can result in large, unstable droplets that are prone to coalescence.

    • Solution: Increase the homogenization speed or duration. High-pressure homogenization (HPH) is a highly effective method for producing nanoemulsions with uniform droplet sizes.[4]

  • Excessive Shear: In some cases, excessive shear can break the emulsion, especially if shear-sensitive polymers are used.[2]

    • Solution: Optimize the homogenization speed and duration. For some formulations, a high-shear mixer may be suitable for initial emulsification, followed by a lower-shear mixer during cooling.

  • Improper Temperature Control: Significant temperature differences between the oil and water phases during emulsification can lead to instability.

    • Solution: Heat both the lipid and aqueous phases to a similar temperature, typically 5-10°C above the melting point of the lipid, before mixing.[1] this compound has a melting point between 68-74°C.[4]

Step 3: Assess Environmental and Chemical Factors

  • pH Shifts: Changes in the pH of the emulsion can affect the charge and efficacy of ionic emulsifiers, leading to instability.[5]

    • Solution: Measure the pH of your final formulation and ensure it is within a range that is compatible with your emulsifier system. Adjust the pH if necessary using appropriate acids or bases.[5]

  • Temperature Fluctuations During Storage: Exposure to high temperatures or freeze-thaw cycles can disrupt the emulsion structure.[3]

    • Solution: Conduct stability testing under accelerated conditions (e.g., elevated temperatures) and perform freeze-thaw cycles to assess the robustness of your formulation.[3]

Data Presentation

Table 1: Influence of Formulation Parameters on Emulsion Characteristics

Lipid CompositionSurfactant(s)Lipid:Surfactant RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Glyceryl MonostearatePhosphatidylcholine, Tween 60-95-110< 0.3High negative values[6]
Glyceryl Distearate, Carnauba Wax, Glyceryl BehenatePolysorbate 80, Sorbitan Oleate-176.3 ± 2.780.268 ± 0.022-35.5 ± 0.36[7]
TristearinPoloxamer 40720:7012600.284-0.0036[8]
Stearic AcidTween 20-< 450< 0.3+5 to -50[9]

Table 2: Effect of Homogenization Parameters on Solid Lipid Nanoparticle Properties

Homogenization MethodPressure (bar) / Speed (rpm)Time / CyclesResulting Particle Size (nm)Polydispersity Index (PDI)Reference
High-Pressure Homogenization3003 cycles200-450< 0.3[4]
High-Speed Homogenizer15,000 rpm3 min22,9960.56[8]
Ultrasonic Processor100% amplitude (7 watts)1 min1,2600.284[8]
High Shear Homogenization17,000 rpm20 minOptimized for desired size-

Experimental Protocols

1. Preparation of this compound Emulsion by Hot High-Pressure Homogenization

This protocol is adapted for the preparation of solid lipid nanoparticles (SLNs), a common application for this compound.

  • Preparation of Lipid Phase:

    • Weigh the required amount of this compound and any other lipid-soluble components.

    • Heat the lipid phase in a beaker to a temperature approximately 5-10°C above the melting point of this compound (i.e., 75-85°C) until a clear, homogenous melt is obtained.[1][4]

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactant(s) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[4]

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for 5-10 minutes to form a coarse pre-emulsion.[4]

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure between 500-1500 bar for a predetermined number of cycles (typically 3-5).[3]

  • Cooling:

    • Cool the resulting nanoemulsion to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.

2. Characterization of Emulsion Properties

  • Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

    • Sample Preparation: Dilute the emulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate for 60-120 seconds before starting the measurement.

    • Data Analysis: The instrument's software will calculate the average particle size (Z-average) and the PDI based on the fluctuations in scattered light intensity.

  • Zeta Potential Measurement:

    • Sample Preparation: Dilute the emulsion sample with a suitable medium, such as 10 mM NaCl solution, to ensure low ionic strength.

    • Instrument Setup: Use a dedicated zeta potential analyzer or a DLS instrument with zeta potential measurement capabilities.

    • Measurement: Inject the diluted sample into the measurement cell. An electric field is applied, and the electrophoretic mobility of the particles is measured.

    • Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation or other appropriate models.

  • Accelerated Stability Testing by Centrifugation:

    • Sample Preparation: Transfer a specific volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated centrifuge tube.

    • Centrifugation: Centrifuge the sample at a defined speed (e.g., 3000-5000 rpm) for a specific duration (e.g., 30 minutes) at a controlled temperature.

    • Analysis: After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or sediment at the bottom.

    • Interpretation: A stable emulsion will show no visible phase separation. The height or volume of any separated layer can be used as a quantitative measure of instability.

Visualizations

TroubleshootingWorkflow start Phase Separation Observed formulation Review Formulation start->formulation processing Evaluate Processing start->processing environment Assess Environmental Factors start->environment emulsifier_conc Inadequate Emulsifier Concentration? formulation->emulsifier_conc hlb Incorrect HLB? formulation->hlb phase_ratio Inappropriate Phase Ratio? formulation->phase_ratio homogenization Insufficient Homogenization? processing->homogenization temp_control Improper Temperature Control? processing->temp_control ph_shift pH Shift? environment->ph_shift storage_temp Storage Temperature Fluctuations? environment->storage_temp emulsifier_conc->hlb No increase_emulsifier Increase Emulsifier Concentration emulsifier_conc->increase_emulsifier Yes hlb->phase_ratio No add_coemulsifier Add Co-emulsifier hlb->add_coemulsifier Yes adjust_ratio Adjust Phase Ratio / Add Thickener phase_ratio->adjust_ratio Yes homogenization->temp_control No optimize_homogenization Optimize Homogenization (Speed/Time) homogenization->optimize_homogenization Yes control_temp Ensure Isothermal Mixing temp_control->control_temp Yes ph_shift->storage_temp No adjust_ph Adjust pH ph_shift->adjust_ph Yes control_storage Control Storage Conditions storage_temp->control_storage Yes stable Stable Emulsion increase_emulsifier->stable add_coemulsifier->stable adjust_ratio->stable optimize_homogenization->stable control_temp->stable adjust_ph->stable control_storage->stable

Caption: Troubleshooting workflow for phase separation in this compound emulsions.

ExperimentalWorkflow cluster_prep Emulsion Preparation cluster_char Characterization prep_lipid Prepare Lipid Phase (Heat > M.P.) pre_emulsion Create Pre-emulsion (High-Shear Mixing) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Heat to same temp) prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Solidification hph->cooling final_emulsion This compound Nanoemulsion cooling->final_emulsion dls Particle Size & PDI (DLS) zeta Zeta Potential stability Accelerated Stability (Centrifugation) final_emulsion->dls final_emulsion->zeta final_emulsion->stability

Caption: Experimental workflow for preparing and characterizing this compound emulsions.

References

Technical Support Center: Improving Drug Loading Efficiency in Glycerol Distearate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with glycerol distearate-based matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your drug loading efficiency.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Drug Entrapment Efficiency and Loading Capacity

Q: My drug loading efficiency in this compound solid lipid nanoparticles (SLNs) is consistently low. What are the potential causes and how can I improve it?

A: Low drug loading is a common challenge and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Drug Solubility in the Lipid Melt: The solubility of your drug in molten this compound is a critical determinant of loading capacity.[1]

    • Solution: Ensure the drug is fully dissolved in the lipid melt before emulsification.[2] You can try increasing the temperature of the lipid phase by 5-10°C above the melting point of this compound to enhance drug solubilization.[3] If solubility remains an issue, consider screening other lipids or creating a blend of lipids to improve solubility.

  • Suboptimal Drug-to-Lipid Ratio: An inappropriate ratio of drug to lipid can lead to inefficient encapsulation.

    • Solution: Systematically vary the drug-to-lipid ratio to identify the optimal concentration.[3] Be aware that excessively high drug concentrations can lead to precipitation and reduced loading.

  • Drug Partitioning into the Aqueous Phase: For hydrophilic drugs, there's a tendency to partition into the external water phase during the emulsification process, leading to low encapsulation.[2]

    • Solution: Adjust the pH of the aqueous phase to a level that minimizes the ionization and water solubility of the drug.[4]

  • Lipid Matrix Crystallinity: this compound can form a highly ordered, perfect crystalline structure, which may leave little space to accommodate drug molecules, leading to drug expulsion.[5]

    • Solution: Consider incorporating a liquid lipid (oil) into your formulation to create Nanostructured Lipid Carriers (NLCs). The less-ordered matrix of NLCs provides more space for drug molecules, often resulting in higher drug loading and reduced drug expulsion.[5][6][7]

  • Rapid Lipid Crystallization: If the lipid matrix crystallizes too quickly upon cooling, the drug may be expelled.

    • Solution: Optimize the cooling rate of your nanoemulsion. In some cases, rapid cooling can be beneficial in trapping the drug within the solidifying lipid.[3]

Issue 2: Particle Aggregation and Poor Stability

Q: My this compound nanoparticles are aggregating after production or during storage. What can I do to improve their stability?

A: Nanoparticle aggregation is often related to insufficient surface stabilization. Here are the key factors to consider:

  • Inadequate Surfactant Concentration: Surfactants are crucial for stabilizing the nanoparticle dispersion by reducing interfacial tension.[1][8]

    • Solution: Optimize the type and concentration of your surfactant. A concentration of 0.5% to 5% w/w is common.[7] A systematic screening of different surfactants (e.g., Poloxamer 188, Tween 80) and their concentrations is recommended.[3][6]

  • Insufficient Surface Charge (Zeta Potential): A low zeta potential (close to zero) indicates a lack of electrostatic repulsion between particles, leading to aggregation.

    • Solution: Measure the zeta potential of your formulation. A value of at least ±30 mV is generally considered indicative of good colloidal stability.[9] If the charge is too low, consider incorporating a charged lipid or a surfactant that imparts a higher surface charge.

  • Improper Storage Conditions: Temperature fluctuations can affect the stability of the lipid matrix and lead to aggregation.

    • Solution: Store your nanoparticle formulations at a recommended temperature, typically 4°C, and protect them from light. For long-term storage, lyophilization with a suitable cryoprotectant (e.g., trehalose, sucrose) can be an effective strategy.[4]

Issue 3: Burst Release of the Encapsulated Drug

Q: I'm observing a high initial burst release of my drug, rather than the sustained release I'm aiming for. How can I control this?

A: A significant burst release often indicates that a large fraction of the drug is adsorbed on the nanoparticle surface rather than being entrapped within the lipid core.

  • Drug Crystallization on the Particle Surface: If the drug's concentration exceeds its solubility in the lipid melt, it may crystallize on the surface of the nanoparticles.[2]

    • Solution: Ensure the drug is fully dissolved in the molten lipid during the preparation phase.[2] Consider a washing step after production, such as dialysis or ultracentrifugation, to remove the surface-adsorbed drug.

  • High Surfactant Concentration: High concentrations of some surfactants can increase the partitioning of the drug into the aqueous phase and onto the particle surface.[1]

    • Solution: Optimize the surfactant concentration. While sufficient surfactant is needed for stability, an excess can be detrimental to achieving a sustained release profile.

  • Small Particle Size: Very small particles have a large surface area-to-volume ratio, which can contribute to a faster initial release.[2]

    • Solution: Adjust your homogenization or sonication parameters (e.g., lower speed, shorter time) to produce slightly larger nanoparticles, which may help in reducing the burst release effect.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) in the context of drug loading?

A1: SLNs are composed of a solid lipid matrix (like this compound), which can form a highly ordered crystalline structure. This perfect lattice can limit the space available for drug molecules, potentially leading to lower drug loading and expulsion during storage.[5] NLCs are a newer generation of lipid nanoparticles that were developed to overcome these limitations. They are formulated with a blend of a solid lipid and a liquid lipid (oil). This creates a less-ordered, imperfect lipid matrix with more imperfections, providing more space to accommodate the drug. Consequently, NLCs generally offer higher drug loading capacity and better prevent drug expulsion.[5][6][7]

Q2: Which manufacturing technique is best for preparing this compound-based nanoparticles?

A2: High-pressure homogenization (HPH) and high-shear homogenization followed by ultrasonication are two of the most common and effective methods for producing SLNs and NLCs.[6][7] The hot homogenization technique, where both the lipid and aqueous phases are heated above the lipid's melting point, is widely used. The choice of method can depend on the scale of production and the specific properties of the drug and excipients.

Q3: How do I measure the drug entrapment efficiency (EE) and drug loading (DL)?

A3: To determine the EE and DL, you first need to separate the unencapsulated ("free") drug from the nanoparticles. This is typically done by ultracentrifugation or using centrifugal filter devices.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • The entrapment efficiency can then be calculated using the following formula:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

  • The drug loading is calculated as:

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

Q4: Can I encapsulate hydrophilic drugs in a lipophilic matrix like this compound?

A4: While this compound is a lipophilic matrix, it is possible to encapsulate hydrophilic drugs, though it can be more challenging. The drug loading capacity for hydrophilic compounds may be lower, often ranging from 1% to 5%.[10] To improve loading, you might need to employ more advanced formulation strategies, such as using a double emulsion (w/o/w) technique.

Data Presentation

Table 1: Effect of Formulation Variables on Nanoparticle Characteristics
Formulation VariableLevelParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)
Sonication Time 5 min2500.4565
10 min1800.3278
15 min1400.2284
Surfactant Conc. 1%2100.2875
2%1600.2482
3%1900.3579

Data is hypothetical and based on general trends observed in lipid nanoparticle formulation.[3]

Table 2: Influence of Lipid Matrix Composition on Drug Loading
DrugLipid MatrixDrug-to-Lipid Ratio (w/w)Entrapment Efficiency (%)Drug Loading (%)
OlanzapineStearic Acid1:1030.2 ± 0.872.75 ± 0.08
OlanzapineStearic Acid1:539.7 ± 0.546.62 ± 0.09
OlanzapineGlyceryl Monostearate1:1052.4 ± 1.154.76 ± 0.10
OlanzapineGlyceryl Monostearate1:561.3 ± 1.3210.21 ± 0.22

Data adapted from a study on Olanzapine-loaded solid lipid nanoparticles, illustrating the impact of lipid choice and ratio.[3]

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by High-Shear Homogenization and Ultrasonication

This protocol describes a common method for preparing SLNs.

Materials:

  • This compound

  • Drug of interest

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of this compound and the drug.

    • Heat the mixture in a beaker to 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is obtained.[3]

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[3]

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes). This will form a coarse oil-in-water pre-emulsion.[3][11]

  • Sonication:

    • Immediately subject the coarse emulsion to high-power probe sonication for 10-15 minutes in an ice bath to reduce the particle size and form a nanoemulsion.[3]

  • Nanoparticle Solidification:

    • Allow the nanoemulsion to cool down to room temperature with gentle stirring. This allows the lipid to solidify and form nanoparticles.[3]

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the nanoparticle dispersion can be purified by methods such as dialysis or ultracentrifugation.[3]

Visualizations

Experimental Workflow for SLN Preparation

G cluster_prep Phase Preparation cluster_emul Nanoparticle Formation cluster_char Characterization A Lipid Phase: Melt this compound & Dissolve Drug B Aqueous Phase: Dissolve Surfactant in Water C High-Shear Homogenization (Coarse Emulsion) A->C B->C D Ultrasonication (Nanoemulsion) C->D Hot Pre-emulsion E Cooling & Solidification D->E F Purification (Optional) E->F G Final SLN Dispersion F->G G cluster_drug Drug Properties cluster_formulation Formulation Variables cluster_process Process Parameters DLE Drug Loading Efficiency Sol Solubility in Lipid Melt Sol->DLE Pka pKa / Lipophilicity Pka->DLE Ratio Drug-to-Lipid Ratio Ratio->DLE Surf Surfactant Type & Concentration Surf->DLE Lipid Lipid Matrix (SLN vs. NLC) Lipid->DLE Temp Temperature Temp->DLE Cool Cooling Rate Cool->DLE Homog Homogenization / Sonication Homog->DLE

References

Technical Support Center: Addressing Flowability Issues of Glycerol Distearate Powders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycerol distearate powders. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common flowability challenges encountered during formulation and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its flowability important?

A1: this compound is a lipid-based excipient, a mixture of diglycerides of stearic acid, with some mono- and triglycerides.[1] It is used in pharmaceutical formulations as a lubricant, coating agent, and modified-release matrix former.[2] Consistent and predictable powder flow is crucial for ensuring uniform mixing with active pharmaceutical ingredients (APIs), preventing blockages in manufacturing equipment, and achieving accurate and consistent dosage in tablets and capsules.[3]

Q2: What are the common signs of poor this compound powder flow?

A2: Poor flowability can manifest as:

  • Arching or Bridging: Powder forming a stable arch over the outlet of a hopper, obstructing flow.[4]

  • Rat-holing: A narrow channel of powder flows through the center of the hopper, leaving the rest of the material stagnant.[4]

  • Erratic Flow: Inconsistent or pulsating discharge from equipment.[5]

  • High Angle of Repose: The powder forms a steep pile when poured, indicating high particle-particle friction.

  • High Carr's Index and Hausner Ratio: These indices, derived from bulk and tapped density measurements, indicate a high degree of powder compressibility and cohesiveness.[6][7]

Q3: What intrinsic properties of this compound powder affect its flow?

A3: Like many lipid-based excipients, the flow of this compound powder is influenced by:

  • Particle Size and Distribution: Finer particles generally exhibit poorer flow due to stronger interparticle cohesive forces.[5]

  • Particle Shape and Morphology: Irregularly shaped or rough particles have more points of contact and friction, leading to reduced flowability compared to smooth, spherical particles.[5]

  • Cohesiveness: Due to its waxy nature, this compound particles can have a tendency to stick together, increasing cohesion and hindering flow.

Q4: How do environmental factors impact the flowability of this compound?

A4: Environmental conditions can significantly alter powder flow:

  • Moisture Content: High humidity can lead to moisture absorption, forming liquid bridges between particles and increasing cohesiveness, which worsens flow.[8]

  • Temperature: As a lipidic material with a defined melting range (typically 50-60°C for Type I and II), elevated temperatures can cause particle softening and sticking, leading to severe flow issues.[1]

  • Static Electricity: Buildup of static charge can cause particles to repel each other or adhere to equipment surfaces, disrupting uniform flow.

Troubleshooting Guides

Issue 1: this compound Powder is Not Flowing from the Hopper (Arching/Bridging)

Question: My this compound powder is completely blocked in the hopper. What steps should I take to resolve this?

Answer: This is likely due to arching or bridging, where the powder forms a self-supporting structure over the outlet. Here’s a step-by-step troubleshooting guide:

  • Mechanical Intervention (Immediate Solution):

    • Carefully use a non-sparking rod to gently break the arch.

    • If the hopper is equipped with a vibrator or mechanical agitator, activate it intermittently. Excessive vibration can sometimes worsen the problem by compacting the powder.

  • Formulation Modification (Preventative Measures):

    • Add a Glidant: Incorporating a glidant can significantly improve flowability. Colloidal silicon dioxide (e.g., Aerosil® 200) at concentrations of 0.25% to 1.0% (w/w) is highly effective at reducing interparticle friction. Talc is another option, typically used at 1-2% (w/w).

    • Granulation: If direct powder handling is problematic, consider granulation. Melt granulation, using the this compound itself as the binder, can create larger, more spherical granules with improved flow properties.

  • Process/Equipment Optimization:

    • Hopper Design: Ensure your hopper has a steep enough wall angle for mass flow. For cohesive powders, a conical hopper with a wall angle of at least 60 degrees from the horizontal is often recommended.

    • Environmental Control: Maintain a low-humidity environment (e.g., <40% RH) and control the temperature to well below the melting point of the this compound.

Issue 2: Inconsistent Tablet/Capsule Weight When Using this compound

Question: I am experiencing significant weight variation in my tablets/capsules. Could this be related to the flow of my this compound blend?

Answer: Yes, inconsistent powder flow into the tablet press die or capsule dosator is a primary cause of weight variability.

  • Assess Powder Flow Properties:

    • Measure the Angle of Repose, Carr's Index, and Hausner Ratio of your powder blend. This will give you a quantitative measure of its flowability. Refer to the Data Presentation section below for typical values and their interpretations.

  • Improve Flowability with Glidants:

    • The table below demonstrates the expected improvement in flow properties of a waxy excipient (using Precirol® ATO 5, a glyceryl palmitostearate, as a proxy for this compound) with the addition of glidants.

Data Presentation

Disclaimer: The following data is based on studies with Precirol® ATO 5 (glyceryl palmitostearate), a lipid excipient with similar properties to this compound, and is provided as a representative guide.

Table 1: Flow Properties of a Waxy Excipient and the Effect of Glidants

FormulationAngle of Repose (°)Carr's Index (%)Hausner RatioFlow Character Interpretation
Pure Waxy Excipient (untreated)~31 - 35~16 - 20~1.19 - 1.25Fair
Waxy Excipient + 1% Colloidal Silicon Dioxide~25 - 30~11 - 15~1.12 - 1.18Good
Waxy Excipient + 2% Talc~28 - 32~14 - 18~1.16 - 1.22Good to Fair
Melt Granulated Waxy Excipient (5% concentration)~26~11.84~1.13Good

Data compiled from literature on Precirol ATO 5 and general pharmaceutical principles.[9][10][11]

Table 2: USP <1174> Scale of Flowability [12]

Flow CharacterAngle of Repose (°)Carr's Index (%)Hausner Ratio
Excellent25 - 30≤ 101.00 - 1.11
Good31 - 3511 - 151.12 - 1.18
Fair36 - 4016 - 201.19 - 1.25
Passable41 - 4521 - 251.26 - 1.34
Poor46 - 5526 - 311.35 - 1.45
Very Poor56 - 6532 - 371.46 - 1.59
Very, Very Poor> 66> 38> 1.60

Experimental Protocols

Methodology 1: Determination of Angle of Repose (Fixed Funnel Method)
  • Apparatus: A funnel with a specified orifice diameter, a stand to hold the funnel at a fixed height, a flat circular base with a defined diameter, and a height gauge.

  • Procedure:

    • Secure the funnel in the stand at a fixed height above the center of the base.

    • Carefully pour the this compound powder into the funnel until it is full.

    • Allow the powder to flow freely through the orifice onto the base, forming a conical pile.

    • Continue pouring until the peak of the cone just touches the tip of the funnel.

    • Measure the height (h) of the powder cone.

    • Measure the diameter (d) of the base of the cone.

  • Calculation: Angle of Repose (θ) = tan⁻¹(2h / d)[8]

Methodology 2: Determination of Carr's Index and Hausner Ratio
  • Apparatus: A graduated cylinder (typically 100 mL), a tapping device (as specified in USP <616>), and a balance.

  • Procedure for Bulk Density (ρ_bulk):

    • Weigh a specific amount of this compound powder (e.g., 50 g).

    • Gently pour the powder into the graduated cylinder.

    • Level the surface of the powder without compacting it.

    • Record the unsettled apparent volume (V_bulk).

    • Calculate Bulk Density: ρ_bulk = mass / V_bulk

  • Procedure for Tapped Density (ρ_tapped):

    • Place the graduated cylinder containing the powder onto the tapping device.

    • Tap the cylinder a specified number of times (e.g., 500, 750, 1250 taps) until the volume no longer changes.

    • Record the final tapped volume (V_tapped).

    • Calculate Tapped Density: ρ_tapped = mass / V_tapped

  • Calculations:

    • Carr's Index (%) = 100 * [(ρ_tapped - ρ_bulk) / ρ_tapped][6]

    • Hausner Ratio = ρ_tapped / ρ_bulk[13]

Visualizations

Troubleshooting_Flowability start Poor Powder Flow Observed (e.g., Arching, Inconsistent Weight) assess Assess Flow Properties: - Angle of Repose - Carr's Index - Hausner Ratio start->assess is_flow_poor Is Flow 'Poor' or 'Very Poor' (per USP <1174>)? assess->is_flow_poor formulation Modify Formulation is_flow_poor->formulation Yes process Optimize Process/Equipment is_flow_poor->process Yes add_glidant Add Glidant: - 0.25-1.0% Colloidal Silicon Dioxide - 1-2% Talc formulation->add_glidant granulate Consider Granulation: - Melt Granulation - Wet Granulation formulation->granulate hopper Modify Hopper: - Increase Wall Angle - Ensure Smooth Surface process->hopper environment Control Environment: - Reduce Humidity (<40% RH) - Control Temperature process->environment reassess Re-assess Flow Properties add_glidant->reassess granulate->reassess hopper->reassess environment->reassess reassess->is_flow_poor Still Poor end Flowability Issue Resolved reassess->end Acceptable Powder_Flow_Analysis cluster_0 Primary Measurements cluster_1 Calculated Indices cluster_2 Flow Characterization bulk_density Bulk Density (ρ_bulk) carrs_index Carr's Index 100 * (1 - ρ_bulk / ρ_tapped) bulk_density->carrs_index hausner_ratio Hausner Ratio ρ_tapped / ρ_bulk bulk_density->hausner_ratio tapped_density Tapped Density (ρ_tapped) tapped_density->carrs_index tapped_density->hausner_ratio aor Angle of Repose (θ) flow_character Flow Character (Excellent, Good, Fair, Poor, etc.) aor->flow_character carrs_index->flow_character hausner_ratio->flow_character

References

"optimization of homogenization parameters for glycerol distearate emulsions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of homogenization parameters for glycerol distearate emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using high-pressure homogenization (HPH) for creating this compound emulsions?

A1: High-pressure homogenization (HPH) is a top-down mechanical process that reduces the particle size of a coarse emulsion. The pre-emulsion is forced through a very narrow gap at high pressure (e.g., 500 to 1500 bar).[1] This process generates intense disruptive forces, including shear stress, cavitation, and turbulence, which break down the larger lipid droplets into nano-sized particles.[2][3] For this compound, which is a solid lipid at room temperature, a "hot HPH" method is typically employed. In this method, both the lipid and aqueous phases are heated above the melting point of the lipid to create a conventional oil-in-water emulsion before homogenization.[1]

Q2: What are the critical material attributes of this compound to consider before formulation?

A2: this compound is a waxy solid at room temperature with a melting point in the range of 68-74°C.[1] It is a mixture of diglycerides, primarily glyceryl distearate, with varying amounts of monoglycerides and triglycerides. It is practically insoluble in water but soluble in hot organic solvents like ethanol and chloroform.[4] This low water solubility makes it a suitable candidate for forming the lipid core of solid lipid nanoparticles (SLNs) or nanoemulsions for drug delivery.[1][5]

Q3: What are the key quality attributes of a this compound nanoemulsion?

A3: The primary quality attributes for a this compound nanoemulsion include:

  • Droplet Size: For optimal bioavailability and stability, the target droplet size is typically within the 20-200 nm range.[2]

  • Polydispersity Index (PDI): This measures the uniformity of the droplet size distribution. A PDI value below 0.25 is generally considered desirable, indicating a homogenous population of nanoparticles.[2]

  • Zeta Potential: This is a measure of the surface charge of the droplets and is a critical indicator of the emulsion's stability. A zeta potential greater than |±30| mV suggests good electrostatic repulsion between particles, which helps prevent aggregation.[1]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Phase Separation, Creaming, or Sedimentation 1. Droplet Aggregation (Flocculation): Insufficient electrostatic or steric stabilization. 2. Coalescence (Droplets Merging): Inadequate surfactant film around the droplets. 3. Ostwald Ripening: Growth of larger droplets at the expense of smaller ones due to differences in solubility.1. Adjust the pH to ensure a sufficiently high zeta potential (ideally > |±30| mV). Increase the surfactant concentration to enhance steric hindrance.[2] 2. Increase the homogenization pressure and/or number of cycles to create a more robust and uniform surfactant layer. Ensure the surfactant concentration is optimal.[2] 3. Select a lipid phase with very low solubility in the aqueous phase. Using a blend of lipids can sometimes mitigate this effect.[2]
Large Particle Size or High Polydispersity Index (PDI) 1. Insufficient Homogenization Energy: Homogenization pressure or the number of cycles is too low. 2. Suboptimal Formulation: Inappropriate concentrations of lipid or surfactant. 3. Inefficient Pre-emulsion: The initial coarse emulsion has very large and non-uniform droplets.1. Increase the homogenization pressure and/or the number of homogenization cycles.[1] 2. Optimize the lipid-to-surfactant ratio. An increase in the surfactant-to-oil ratio generally leads to a decrease in particle size.[6] 3. Ensure the pre-emulsification step using a high-shear homogenizer is effective, typically running at high speed for 5-10 minutes.[1]
High Viscosity or Gelation 1. High Concentration of Dispersed Phase: The volume fraction of the lipid phase is too high. 2. Inappropriate Surfactant Concentration: Some surfactants can lead to increased viscosity at higher concentrations. 3. Temperature Effects: The formulation may be sensitive to temperature fluctuations, causing changes in viscosity.1. Reduce the concentration of the this compound (oil phase).[2] 2. Optimize the surfactant concentration.[2] 3. Ensure that the processing and storage temperatures are suitable for the specific formulation.[2]
Crystallization or Precipitation Upon Storage 1. Polymorphic Transitions: Solid lipids like this compound can exist in different crystalline forms (polymorphs). A transition to a more stable, but less desirable, polymorph can occur over time, leading to particle growth and expulsion of the encapsulated drug. 2. Supersaturation: The drug or lipid may be supersaturated in the formulation, leading to precipitation over time.1. Incorporate a co-emulsifier or a blend of lipids to disrupt the crystal lattice and inhibit polymorphic transitions.[7] Rapid cooling after homogenization can sometimes favor the formation of less stable but smaller crystals. 2. Optimize the drug loading to ensure it remains solubilized within the lipid matrix.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

Materials:

  • This compound (Lipid Phase)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water (Aqueous Phase)

  • Active Pharmaceutical Ingredient (API), if applicable (lipophilic)

Equipment:

  • High-Pressure Homogenizer (HPH)

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer with Heating Plate

  • Standard Laboratory Glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of this compound and the lipophilic API (if applicable).

    • Heat the mixture in a beaker to a temperature at least 10°C above the melting point of this compound (i.e., approximately 80-85°C) until a clear, homogenous lipid melt is obtained.[1]

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[1]

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase while stirring continuously with a magnetic stirrer.

    • Immediately homogenize this mixture using a high-shear homogenizer at a high speed for 5-10 minutes to form a coarse pre-emulsion.[1]

  • High-Pressure Homogenization:

    • Pre-heat the high-pressure homogenizer to the same temperature as the pre-emulsion.

    • Immediately transfer the hot pre-emulsion to the HPH and process it at a pressure between 500-1500 bar for 3-5 cycles.[1]

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature. This will cause the lipid droplets to solidify, forming SLNs.[1]

  • Storage:

    • Store the final SLN dispersion at a suitable temperature, typically between 4°C and 25°C.[1]

Protocol 2: Characterization of Emulsions

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the PDI, which indicates the width of the particle size distribution.[1]

  • Procedure:

    • Dilute the emulsion sample with purified water to a suitable concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle and temperature (e.g., 25°C).[1][5]

B. Zeta Potential Measurement:

  • Principle: Zeta potential measures the magnitude of the electrostatic repulsion or attraction between particles, providing an indication of the emulsion's stability.[1]

  • Procedure:

    • Dilute the emulsion sample with purified water.

    • Inject the diluted sample into the measurement cell of a zeta potential analyzer.

    • The instrument will measure the electrophoretic mobility of the particles and calculate the zeta potential.[1]

C. Stability Assessment:

  • Objective: To evaluate the physical stability of the emulsion over time under different storage conditions.[1]

  • Procedure:

    • Divide the emulsion into several aliquots and store them at various temperatures (e.g., 4°C, 25°C, and 40°C).

    • At predetermined time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:

      • Visual appearance (for signs of creaming, sedimentation, or phase separation).

      • Particle size, PDI, and zeta potential as described above.[1]

Data Presentation

Table 1: Effect of Lipid and Surfactant Concentration on Particle Size (Representative Data for Similar Solid Lipids) [1]

Lipid TypeLipid Conc. (% w/w)Surfactant TypeSurfactant Conc. (% w/w)Resulting Particle Size (nm)
Glyceryl Monostearate5Tween 802.5~200
Cetyl Palmitate5Tween 802.5~300
Glyceryl Monostearate5Poloxamer 1882.5~400
Cetyl Palmitate5Poloxamer 1882.5~500

Table 2: Influence of High-Pressure Homogenization Parameters on Emulsion Characteristics (Typical Trends)

Parameter VariedChangeEffect on Particle SizeEffect on PDIRationale
Homogenization Pressure IncreaseDecreaseDecreaseHigher energy input leads to more efficient droplet disruption.
Number of Cycles IncreaseDecreaseDecreaseMultiple passes through the homogenization zone ensure more uniform particle size reduction.
Lipid Concentration IncreaseIncreaseMay IncreaseHigher viscosity of the dispersed phase can reduce homogenization efficiency.
Surfactant Concentration Increase (to optimum)DecreaseDecreaseMore surfactant available to stabilize newly formed droplets and prevent coalescence.

Visualizations

Homogenization_Workflow A Preparation of Lipid Phase (this compound + API) Heat > Melting Point C Formation of Pre-emulsion (High-Shear Homogenization) A->C B Preparation of Aqueous Phase (Water + Surfactant) Heat to Same Temperature B->C D Hot High-Pressure Homogenization (e.g., 500-1500 bar, 3-5 cycles) C->D Immediate Transfer E Cooling & Solidification D->E F Stable this compound Nanoemulsion / SLN Dispersion E->F Troubleshooting_Logic Start Unstable Emulsion (e.g., Phase Separation, Large Particles) Q1 Is Zeta Potential > |±30| mV? Start->Q1 A1_Yes Increase Homogenization Pressure / Cycles Q1->A1_Yes Yes A1_No Adjust pH or Increase Surfactant Concentration Q1->A1_No No Q2 Is Particle Size Still Large? A1_Yes->Q2 A1_No->Q2 A2_Yes Optimize Lipid-to-Surfactant Ratio Q2->A2_Yes Yes End Stable Emulsion Q2->End No A2_Yes->End

References

Technical Support Center: Stability Testing of Glycerol Distearate-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the stability testing of pharmaceutical formulations containing glycerol distearate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in pharmaceutical formulations and how does it impact stability?

A1: this compound is a non-ionic emulsifier, emollient, and thickening agent derived from glycerol and stearic acid.[1][2] In pharmaceutical formulations, particularly semi-solids like creams and lotions, it is crucial for creating and maintaining the product's structure and stability.[3][4] It helps to form stable emulsions by reducing interfacial tension between oil and water phases, enhances viscosity, and contributes to the overall texture and feel of the product. Its impact on stability is significant; improper formulation with this compound can lead to physical instabilities such as phase separation, crystallization, and changes in viscosity over time.[2][5]

Q2: What are the common chemical degradation pathways for this compound in a pharmaceutical formulation?

A2: As an ester, the most common chemical degradation pathway for this compound is hydrolysis.[6] This reaction can be catalyzed by acidic or basic conditions, breaking the ester linkage to form glycerol and stearic acid.[6] While generally stable, exposure to extreme pH and high temperatures can accelerate this degradation. Oxidation is another potential pathway, though it is less common than hydrolysis for saturated fatty acid esters like stearate.[7] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8]

Q3: What are the key physical stability parameters to monitor for a semi-solid formulation containing this compound?

A3: For semi-solid dosage forms, the following physical stability parameters are critical to monitor[9]:

  • Appearance: Changes in color, odor, and overall look.

  • Homogeneity: Signs of phase separation, creaming, or coalescence.

  • Viscosity and Rheological Properties: Changes in thickness, flow, and spreadability.

  • Particle and Globule Size Distribution: An increase in the size of dispersed particles or oil droplets can indicate instability.

  • pH: A shift in pH can indicate chemical degradation and may affect the stability of the entire formulation.

  • Polymorphic Form: this compound can exist in different crystalline forms (polymorphs), which can affect the stability, drug release, and texture of the formulation.[10][11]

Q4: Can the polymorphic form of this compound affect my formulation's stability?

A4: Yes, absolutely. Glyceryl stearates can exist in different polymorphic forms, such as α and β forms.[10][11] The less stable α-form often forms upon initial cooling of a melted formulation, but it can slowly transform into the more stable β-form during storage.[10] This transformation can lead to changes in the crystalline structure of the formulation, which may cause issues like drug expulsion from the lipid matrix, an increase in graininess, and altered drug release profiles.[10][11] It is a critical factor to consider during formulation development and stability studies.[10]

Troubleshooting Guides

Issue 1: Phase Separation or "Creaming" in an Emulsion

Symptoms: Your cream or lotion separates into distinct oil and water layers, or a concentrated layer of the internal phase (creaming) appears at the top or bottom.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inappropriate Emulsifier System - Verify HLB: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is optimal for the oil phase of your formulation. This compound is a low HLB emulsifier, suitable for water-in-oil (W/O) emulsions or as a co-emulsifier in oil-in-water (O/W) systems. Consider adding a high HLB co-emulsifier for O/W emulsions.[12]
Insufficient Homogenization - Optimize Mixing: Inadequate shear during emulsification can result in large oil droplets that are prone to coalescence.[5] Increase homogenization speed or time. Consider using a high-shear mixer.[5]
Improper Processing Temperature - Temperature Control: Ensure both the oil and water phases are at a similar temperature (typically 70-75°C) before emulsification to ensure proper melting and dispersion of this compound and other waxes.[12]
pH Shift - Monitor pH: A change in the formulation's pH can destabilize some co-emulsifiers or other charged ingredients, leading to emulsion breakdown. Measure the pH at different stability time points.
High Droplet Size - Reduce Droplet Size: Large oil droplets have a greater tendency to coalesce. Employ high-energy emulsification methods to reduce the droplet size.
Issue 2: Grainy or Gritty Texture Develops Over Time

Symptoms: The initially smooth cream develops a grainy or gritty texture upon storage.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Crystallization of this compound or Other Lipids - Control Cooling Rate: A slow cooling rate during manufacturing can lead to the formation of large crystals. Implement a more rapid cooling process to promote the formation of smaller, less perceptible crystals.[12]
Polymorphic Transformation - Investigate Polymorphism: The transformation of this compound from the less stable α-form to the more stable β-form can cause changes in crystallinity.[10][11] Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to assess the polymorphic state of the excipient in your formulation over time.[11]
Supersaturation - Adjust Concentration: The concentration of this compound or other lipids may be too high, leading to crystallization upon storage at lower temperatures. Consider reducing the concentration or adding a co-solvent to improve solubility in the oil phase.[12]
Incompatible Excipients - Assess Compatibility: Other excipients in the formulation might be promoting the crystallization of this compound. Evaluate the compatibility of this compound with other components, potentially using DSC to identify interactions.

Data Presentation

The following tables present illustrative data based on typical stability studies of semi-solid formulations.

Table 1: Illustrative Chemical Stability Data for a this compound-Containing Cream under Forced Degradation

Stress ConditionTimeAssay of Active Ingredient (%)This compound Degradation (%)Appearance
Acid Hydrolysis (0.1N HCl, 60°C) 24h92.54.2No change
48h88.17.8Slight thinning
Alkaline Hydrolysis (0.1N NaOH, 60°C) 24h85.310.5Phase separation
48h79.815.2Complete separation
Oxidative (3% H₂O₂, RT) 7 days98.71.1No change
Thermal (80°C) 7 days97.22.5Slight discoloration

Table 2: Example Physical Stability Data for Cream Formulations with Varying Concentrations of this compound (GD) under Accelerated Conditions (40°C/75% RH)

FormulationTime (Months)Viscosity (cP)Globule Size (µm)pHAppearance
2% GD 015,2002.5 ± 0.36.5Homogeneous
114,8002.8 ± 0.46.4Homogeneous
313,5003.5 ± 0.66.2Slight creaming
5% GD 025,5002.2 ± 0.26.5Homogeneous
125,1002.3 ± 0.36.5Homogeneous
324,8002.4 ± 0.36.4Homogeneous
8% GD 038,0002.1 ± 0.26.5Homogeneous
137,5002.1 ± 0.26.5Homogeneous
335,9002.2 ± 0.36.3Slight graininess

Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-ELSD Method for this compound

This protocol outlines a general method for the analysis of this compound and its related substances. An Evaporative Light Scattering Detector (ELSD) is necessary as this compound lacks a significant UV chromophore.[12]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Dichloromethane

    • Gradient:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to initial conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

  • Sample Preparation:

    • Accurately weigh a portion of the cream formulation and dissolve it in a suitable solvent like chloroform or a mixture of chloroform and methanol (2:1 v/v).[12]

    • Use sonication to ensure complete dissolution.

    • Centrifuge the sample to precipitate any insoluble excipients.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter before injection.

  • Forced Degradation Sample Analysis:

    • Subject the formulation to stress conditions (acid, base, oxidation, heat, light).

    • Prepare the stressed samples as described above.

    • Analyze the samples to separate this compound from its degradation products (e.g., stearic acid, glycerol monostearate).

Protocol 2: Viscosity Measurement for Semi-Solid Formulations
  • Instrumentation:

    • Rotational viscometer with appropriate spindles (e.g., cone and plate or parallel plate).

  • Methodology:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Carefully apply the sample to the viscometer plate, ensuring no air bubbles are trapped.

    • Allow the sample to rest for a defined period to reach thermal and structural equilibrium.

    • Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to characterize the rheological behavior of the formulation.

    • Record the viscosity at predefined shear rates for comparison across different stability time points.

Visualizations

G cluster_physical_instability Troubleshooting Physical Instability cluster_phase_sep_causes Potential Causes cluster_grainy_causes Potential Causes start Observation of Physical Instability phase_sep Phase Separation / Creaming start->phase_sep grainy Grainy / Gritty Texture start->grainy hlb Incorrect HLB phase_sep->hlb Check Emulsifier System homogenization Poor Homogenization phase_sep->homogenization Review Process Parameters temp Improper Temperature phase_sep->temp Review Process Parameters cooling Slow Cooling Rate grainy->cooling Modify Manufacturing Process polymorph Polymorphic Transformation grainy->polymorph Perform Thermal/X-ray Analysis concentration Supersaturation grainy->concentration Adjust Formulation

Caption: Troubleshooting workflow for physical instability in this compound creams.

G formulation Pharmaceutical Formulation (Cream/Lotion) stress Stress Conditions (Heat, pH, Light, Oxidation) formulation->stress Exposure analysis Stability Analysis formulation->analysis Sampling over Time degradation Chemical/Physical Degradation stress->degradation degradation->analysis Induces Measurable Changes data Stability Data (Assay, Degradants, Viscosity, pH) analysis->data evaluation Shelf-life Evaluation data->evaluation

Caption: Experimental workflow for stability testing of pharmaceutical formulations.

References

Technical Support Center: Managing Recrystallization of Glycerol Distearate in Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous solid dispersions (ASDs) of glycerol distearate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recrystallization in amorphous solid dispersions (ASDs) a concern?

A1: this compound is a lipid excipient used in pharmaceutical formulations. In ASDs, it can be used to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). However, as an amorphous material, this compound is thermodynamically unstable and has a tendency to revert to its more stable crystalline form. This recrystallization can lead to a loss of the solubility enhancement, negatively impacting the drug product's performance and stability.

Q2: What are the primary factors that influence the recrystallization of this compound in ASDs?

A2: The primary factors include:

  • Temperature: Storage at temperatures above the glass transition temperature (Tg) of the ASD will significantly increase molecular mobility and the rate of recrystallization.

  • Moisture: Water can act as a plasticizer, lowering the Tg of the system and increasing the risk of recrystallization.

  • Polymer Selection: The choice of polymer and its miscibility with this compound is crucial. A well-chosen polymer can inhibit recrystallization through specific interactions and by physically hindering the movement of this compound molecules.

  • Drug-Lipid-Polymer Interactions: The interactions between the API, this compound, and the polymer can either stabilize or destabilize the amorphous system.

  • Manufacturing Process: The method of preparation (e.g., hot melt extrusion, spray drying) and the processing parameters can influence the homogeneity and stability of the ASD.

Q3: Which polymers are commonly used to stabilize this compound ASDs?

A3: Polymers that have shown utility in stabilizing amorphous solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer (Soluplus®). The optimal polymer will depend on the specific API and the desired release characteristics.

Q4: How can surfactants help in managing the recrystallization of this compound?

A4: Surfactants can be incorporated into the formulation to act as plasticizers, which can aid in the manufacturing process by lowering the processing temperature.[1] They can also improve the dissolution of the ASD. However, the plasticizing effect of surfactants can also increase molecular mobility, potentially increasing the risk of recrystallization if not carefully managed.[1][2] Some surfactants may also interfere with drug-polymer interactions.[1]

Troubleshooting Guides

Issue 1: Recrystallization of this compound Detected During Stability Studies

Symptoms:

  • Appearance of sharp peaks in X-ray powder diffraction (XRPD) patterns of stored ASD samples.

  • Observation of a recrystallization exotherm followed by a melting endotherm in Differential Scanning Calorimetry (DSC) thermograms.

  • Changes in the physical appearance of the powder (e.g., clumping, loss of flowability).

  • Decreased dissolution rate of the API from the ASD over time.

Possible Causes and Solutions:

Possible CauseSuggested Solution(s)
Inadequate Polymer Stabilization - Increase the polymer-to-glycerol distearate ratio to enhance the physical separation of lipid molecules. - Screen for alternative polymers with better miscibility and stronger interactions with this compound. Consider polymers with higher glass transition temperatures (Tg).
Storage Temperature Too High - Ensure storage temperature is well below the glass transition temperature (Tg) of the ASD. - Perform a DSC analysis to accurately determine the Tg of your formulation.
Moisture Sorption - Store the ASD in a desiccated environment or with a desiccant in the packaging. - Consider using a less hygroscopic polymer in the formulation. - Implement stricter humidity controls during manufacturing and storage.
Phase Separation - Optimize the manufacturing process (e.g., increase cooling rate in hot melt extrusion, use a different solvent system in spray drying) to achieve a more homogeneous dispersion. - Incorporate a surfactant to improve miscibility, but carefully evaluate its impact on long-term stability.

Troubleshooting Workflow for Issue 1

G start Recrystallization Detected check_storage Review Storage Conditions (Temp & Humidity) start->check_storage storage_ok Conditions Appropriate? check_storage->storage_ok analyze_formulation Analyze Formulation (Polymer, Surfactant) formulation_ok Formulation Optimized? analyze_formulation->formulation_ok review_process Review Manufacturing Process process_ok Process Optimized? review_process->process_ok storage_ok->analyze_formulation Yes adjust_storage Adjust Storage Conditions: - Lower Temperature - Add Desiccant storage_ok->adjust_storage No formulation_ok->review_process Yes screen_polymers Screen Polymers: - Higher Tg - Better Miscibility formulation_ok->screen_polymers No optimize_process Optimize Process: - Faster Cooling (HME) - Different Solvent (Spray Dry) process_ok->optimize_process No end Stable ASD process_ok->end Yes adjust_storage->end adjust_ratios Adjust Ratios: - Increase Polymer:Lipid screen_polymers->adjust_ratios add_surfactant Consider Surfactant (with stability testing) adjust_ratios->add_surfactant add_surfactant->end optimize_process->end

Caption: Troubleshooting workflow for addressing recrystallization.

Issue 2: Poor Amorphization of this compound During Manufacturing

Symptoms:

  • Crystalline peaks of this compound are present in the XRPD pattern of the freshly prepared ASD.

  • A melting endotherm for this compound is observed in the first heat of the DSC thermogram.

  • The extrudate from hot melt extrusion is opaque or cloudy.

Possible Causes and Solutions:

Possible CauseSuggested Solution(s)
Insufficient Energy Input (HME) - Increase the processing temperature in the extruder barrel zones.[3] - Increase the screw speed to impart more shear energy.[3] - Optimize the screw design to include more mixing elements.[3]
Incomplete Solubilization (Spray Drying) - Ensure complete dissolution of this compound and polymer in the solvent system before spraying. - Select a solvent system in which all components are highly soluble.
Slow Solvent Evaporation (Spray Drying) - Increase the inlet temperature and/or gas flow rate to accelerate solvent evaporation.[2] - Decrease the feed rate of the solution.[2]
High Lipid Loading - Decrease the concentration of this compound relative to the polymer.

G cluster_hme Hot Melt Extrusion (HME) cluster_sd Spray Drying hme_temp Sufficient Temperature amorphous Amorphous Solid Dispersion hme_temp->amorphous hme_shear Sufficient Shear hme_shear->amorphous sd_sol Complete Solubilization sd_sol->amorphous sd_evap Rapid Evaporation sd_evap->amorphous lipid_loading Optimal Lipid Loading lipid_loading->hme_temp lipid_loading->hme_shear lipid_loading->sd_sol

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Glycerol Distearate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of glycerol distearate is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of various validated HPLC methods for the analysis of this compound, supported by experimental data and detailed protocols.

Comparison of HPLC Methodologies

Several HPLC methods have been established for the analysis of this compound, each with its own set of advantages and ideal applications. The primary methods identified in the literature include Normal Phase HPLC (NP-HPLC), Size-Exclusion Chromatography (SEC), and Reversed-Phase HPLC (RP-HPLC). A summary of their key features is presented below.

ParameterNormal Phase HPLC-ELSDSize-Exclusion Chromatography (USP-NF Method)
Principle Separation based on polarity.Separation based on molecular size.
Stationary Phase Zorbax silica (5 µm)[1]Styrene-divinylbenzene copolymer (L21 packing)[2][3]
Column 250 x 4.6 mm[1]Two 300 x 8.0 mm (GPC KF-802) in series[2] or 10 m x 0.32 mm[3]
Mobile Phase Hexane, Isopropanol, Ethyl Acetate mixtures[1]Tetrahydrofuran (THF)[2][3][4]
Detector Evaporative Light Scattering Detector (ELSD)[1]Refractive Index (RI) Detector[2][3]
Analysis Time Within 20 minutes[1]Not explicitly stated, but depends on flow rate and column length.

Quantitative Performance and Validation Parameters

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision. Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7][8]

Validation ParameterNormal Phase HPLC-ELSDSize-Exclusion Chromatography (USP-NF Method)
Specificity Capable of separating glycerol monostearate, distearate, and tristearate.[1]System suitability requires a resolution of ≥ 1.0 between monoglycerides and diglycerides peaks.[2]
Linearity Range 4 - 1000 mg/L[1]Not explicitly stated.
Accuracy Not explicitly stated. A similar validated HPLC method for other compounds showed recovery between 91% and 109.5%.[9]Not explicitly stated.
Precision Reproducibility of less than 5% RSD.[1]System suitability requires a Relative Standard Deviation (RSD) of ≤ 2.0% for the monoglycerides peak.[2]
Limit of Detection (LOD) 0.3 - 2 mg/L[1]Not explicitly stated.
Limit of Quantification (LOQ) Not explicitly stated, but typically higher than LOD.Not explicitly stated.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below is a representative protocol for the analysis of this compound using the USP-NF method.

USP-NF Method for Glyceryl Distearate Assay

1. System and Materials:

  • HPLC System: A liquid chromatograph equipped with a refractive index detector.

  • Column: Two Shodex GPC KF-802 columns (8.0 mm I.D. x 300 mm) connected in series, packed with styrene-divinylbenzene copolymer (L21).[2]

  • Mobile Phase: Tetrahydrofuran (THF).[2]

  • Sample Solvent: Tetrahydrofuran (THF).

  • Sample: Glyceryl Distearate.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detector Temperature: 40 °C.[2]

  • Injection Volume: 40 µL.[2]

3. Sample Preparation:

  • Prepare a sample solution of Glyceryl Distearate in THF at a concentration of 40 mg/mL.[2]

4. System Suitability:

  • Inject the sample solution.

  • The resolution between the monoglycerides and diglycerides peaks must be at least 1.0.[2]

  • The relative standard deviation for replicate injections of the monoglycerides peak should not be more than 2.0%.[2]

5. Analysis:

  • Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak responses. The relative retention times are approximately 0.75 for triglycerides, 0.80 for diglycerides, and 0.85 for monoglycerides, relative to glycerol.[3]

Visualizing Method Validation and Comparison

To better illustrate the relationships and workflows, the following diagrams are provided.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Documentation dev Analytical Method Development protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

HPLC_Method_Comparison NP_HPLC Normal Phase HPLC-ELSD Principle: Polarity-based Separation Stationary Phase: Silica Mobile Phase: Hexane/IPA/EtOAc Detector: ELSD Pros: Good for separating isomers, high sensitivity with ELSD for non-chromophoric analytes. Cons: Mobile phase volatility can be an issue, solvent costs. SEC Size-Exclusion Chromatography (SEC) Principle: Size-based Separation Stationary Phase: Styrene-Divinylbenzene Mobile Phase: THF Detector: RI Pros: Simple mobile phase, good for separating polymers and large molecules. Cons: Lower resolution for small molecules, RI detector sensitivity is low. RP_HPLC Reversed-Phase HPLC Principle: Polarity-based Separation (hydrophobic interactions) Stationary Phase: C18 or C30 Mobile Phase: Acetonitrile/Water or Methanol/Water Detector: UV, MS, ELSD Pros: Versatile, wide range of column chemistries available, good for a wide range of analyte polarities.[10][11] Cons: May require derivatization for analytes without a chromophore if using UV detection. Title Comparison of HPLC Methods for this compound Analysis

References

A Comparative Guide to In Vitro Drug Release from Glycerol Distearate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the release kinetics of active pharmaceutical ingredients (APIs) from various matrix systems is paramount. Glycerol distearate, a lipid-based excipient, is frequently employed in the formulation of sustained-release dosage forms. This guide provides an objective comparison of the in vitro drug release performance of this compound matrices against other common alternatives, supported by experimental data.

Performance Comparison of Sustained-Release Matrices

The following tables summarize quantitative data from various studies, offering a clear comparison of drug release profiles from this compound (Precirol ATO 5) matrices and other commonly used systems.

Table 1: In Vitro Release of Theophylline from Various Hydrophobic Matrices

Matrix FormerConcentration (% w/w)Time (hours)Cumulative Drug Release (%)Reference
Glyceryl Monostearate50135.54[1][2]
468.27[1][2]
885.22[1][2]
Carnauba Wax50118.92[1][2]
435.64[1][2]
842.18[1][2]
Stearic Acid50122.45[1][2]
445.33[1][2]
858.76[1][2]
Cetostearyl Alcohol50115.21[1][2]
430.18[1][2]
841.07[1][2]

Table 2: In Vitro Release of Nateglinide from Different Matrix Formulations

Matrix FormerConcentration (% w/w)Preparation MethodTime (hours)Cumulative Drug Release (%)Reference
Precirol ATO 525Melt Granulation122.15[3][4]
668.45[3][4]
1295.23[3][4]
Compritol 888 ATO25Melt Granulation118.76[3][4]
655.82[3][4]
1282.14[3][4]

Table 3: Comparative In Vitro Dissolution of Theophylline from HPMC and Lipid-Based Matrices

Matrix FormerDrug:Polymer RatioTime (hours)Cumulative Drug Release (%)Reference
HPMC K100M1:1235.0[5]
670.0[5]
1090.0[5]
Compritol ATO 888 / HPMC E50-2~20[6]
8~70[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are comprehensive protocols for key experiments involved in the study of drug release from this compound matrices.

Preparation of Matrix Tablets by Direct Compression

This method involves the direct compression of a powdered mixture of the drug, this compound, and other excipients.

Materials:

  • Active Pharmaceutical Ingredient (e.g., Theophylline)

  • This compound (Precirol ATO 5)

  • Other excipients as required (e.g., fillers, lubricants)

  • Blender

  • Tablet compression machine

Procedure:

  • The drug and this compound are accurately weighed.

  • The powders are passed through a sieve to ensure uniformity.

  • The sieved powders are blended in a suitable blender for a specified time to achieve a homogenous mixture.

  • The blend is then directly compressed into tablets using a tablet compression machine with appropriate tooling.[7][8]

Preparation of Matrix Tablets by Hot-Melt Granulation

Hot-melt granulation is a solvent-free process that uses a molten binder to agglomerate powder particles.[9]

Materials:

  • Active Pharmaceutical Ingredient (e.g., Nateglinide)

  • This compound (Precirol ATO 5)

  • High-shear mixer or other suitable melt granulator

Procedure:

  • The this compound is heated to its melting point (typically 50-90°C) in a high-shear mixer.[9]

  • The active pharmaceutical ingredient and other excipients are added to the molten this compound.

  • The mixture is granulated under high shear until uniform granules are formed.

  • The granules are then allowed to cool and solidify.

  • The cooled granules are sieved to obtain the desired particle size distribution.

  • The final granules are then compressed into tablets.[10]

In Vitro Drug Release Study

The in vitro release of the drug from the prepared matrix tablets is typically evaluated using a USP dissolution apparatus.

Apparatus and Conditions:

  • Apparatus: USP Dissolution Apparatus (e.g., Type I - Basket or Type II - Paddle)

  • Dissolution Medium: Typically phosphate buffer (e.g., pH 6.8 or 7.4) or simulated gastric fluid (pH 1.2) followed by intestinal fluid.

  • Volume of Medium: 900 mL

  • Temperature: 37 ± 0.5°C

  • Rotation Speed: 50 or 100 rpm

Procedure:

  • The dissolution medium is pre-heated to and maintained at 37 ± 0.5°C.

  • A single matrix tablet is placed in each vessel of the dissolution apparatus.

  • At predetermined time intervals, an aliquot of the dissolution medium is withdrawn.

  • The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • The concentration of the released drug in the collected samples is analyzed using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Visualizing Experimental Workflows and Influencing Factors

To better understand the processes and relationships involved in drug release from this compound matrices, the following diagrams have been generated using Graphviz.

experimental_workflow_direct_compression start Start weighing Weighing of Drug and Excipients start->weighing sieving Sieving weighing->sieving blending Blending sieving->blending compression Direct Compression blending->compression evaluation Tablet Evaluation compression->evaluation end End evaluation->end experimental_workflow_hot_melt_granulation start Start melting Melting of this compound start->melting addition Addition of Drug and Excipients melting->addition granulation High-Shear Granulation addition->granulation cooling Cooling and Solidification granulation->cooling sieving Sieving cooling->sieving compression Tablet Compression sieving->compression end End compression->end factors_influencing_drug_release drug_release Drug Release from This compound Matrix formulation_factors Formulation Factors drug_release->formulation_factors process_parameters Process Parameters drug_release->process_parameters dissolution_conditions Dissolution Conditions drug_release->dissolution_conditions lipid_conc Lipid Concentration formulation_factors->lipid_conc drug_solubility Drug Solubility formulation_factors->drug_solubility particle_size Particle Size formulation_factors->particle_size compression_force Compression Force process_parameters->compression_force granulation_method Granulation Method process_parameters->granulation_method ph_medium pH of Medium dissolution_conditions->ph_medium agitation_rate Agitation Rate dissolution_conditions->agitation_rate

References

A Comparative Guide to the Efficacy of Different Grades of Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycerol distearate, a versatile excipient in the pharmaceutical industry, is not a single uniform entity. Its functionality as a lubricant, emulsifier, and controlled-release agent is intrinsically linked to its specific grade, which is primarily defined by its composition of mono-, di-, and triglycerides, as well as its fatty acid profile.[1] This guide provides a comprehensive comparison of the different grades of this compound, supported by experimental data, to aid in the selection of the most appropriate grade for specific formulation needs.

Understanding the Grades of this compound

Commercial this compound is a mixture of mono-, di-, and triglycerides of fatty acids, predominantly stearic and palmitic acid. The European Pharmacopoeia defines three types of this compound based on their fatty acid composition:

GradeStearic Acid ContentSum of Palmitic and Stearic Acid Content
Type I 40.0% - 60.0%≥ 90.0%
Type II 60.0% - 80.0%≥ 90.0%
Type III 80.0% - 99.0%≥ 96.0%

The ratio of mono-, di-, and triglycerides also varies between different products, which significantly impacts their physicochemical properties and performance in pharmaceutical formulations. Generally, commercial products contain 8.0% to 22.0% monoglycerides, 40.0% to 60.0% diglycerides, and 25.0% to 35.0% triglycerides.[2]

Performance Comparison in Pharmaceutical Applications

While direct comparative studies of the pharmacopoeial grades are limited, the efficacy of this compound can be inferred from its composition. A higher stearic acid content generally leads to a higher melting point and increased hydrophobicity, which can influence drug release and lubrication properties.

As a Lubricant in Tablet Manufacturing

This compound is an effective lubricant, often used as an alternative to magnesium stearate to mitigate issues like reduced tablet hardness and prolonged disintegration times.[3] The lubricating efficiency is dependent on the concentration and the particle morphology of the lubricant.

Comparative Data: Lubricant Efficiency

LubricantConcentrationObservation
Glycerol Dibehenate 0.5 - 5% (w/w)Effective lubricant with less negative impact on tablet tensile strength compared to Magnesium Stearate.
Stearic Acid 0.5 - 5% (w/w)Good lubrication efficiency with limited negative effect on tensile strength.
Magnesium Stearate 0.5 - 5% (w/w)High lubrication efficiency but associated with the highest reduction in tensile strength.

Note: This table presents a comparison of different lubricants, including a related lipid excipient (glycerol dibehenate) and stearic acid, a primary component of this compound. The performance of different grades of this compound would be expected to fall within the spectrum of these materials based on their specific composition.

In Controlled-Release Formulations

The hydrophobic nature of this compound makes it a suitable excipient for creating sustained-release matrix tablets. The rate of drug release is influenced by the concentration of the lipid matrix former and its interaction with other excipients.

Comparative Data: Drug Release from Lipid Matrices

Lipid Matrix ExcipientDrugKey Finding
Glyceryl Palmitostearate TheophyllineShowed sustained release properties. Porous extrudates with faster drug release were formed at higher material temperatures.
Glyceryl Trimyristate TheophyllineAlso exhibited sustained release. Extrusion conditions significantly influenced the matrix structure and drug release.

Note: This data on related glyceryl esters illustrates the principle that the type of lipid directly impacts the drug release profile from a solid dosage form.

As an Emulsifier in Lipid-Based Drug Delivery Systems

The mono- and diglyceride components of this compound act as emulsifiers, which are crucial for the formulation of self-emulsifying drug delivery systems (SEDDS). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The emulsification efficiency is dependent on the ratio of mono- to diglycerides and the chain length of the fatty acids.

Comparative Data: Emulsification Performance of Glycerides

Glyceride TypeKey Finding
Monoglycerides Form microemulsions and emulsions.
Di- and Triglycerides Exhibit an additional gel phase. The oil-in-water microemulsion region is largest for diglycerides.
Mixture of Mono- & Diglycerides The gel phase can be reduced, and the microemulsion region expanded by mixing mono- and diglycerides.

Experimental Protocols

Evaluation of Tablet Lubricant Efficiency

A common method to assess lubricant performance is by measuring the ejection force during tableting and the resulting tablet properties.

  • Blend Preparation: Prepare powder blends of the active pharmaceutical ingredient (API), fillers, and different concentrations of the this compound grade being tested.

  • Tableting: Compress the blends into tablets using an instrumented tablet press.

  • Ejection Force Measurement: Record the force required to eject the tablet from the die. Lower ejection forces indicate better lubrication.

  • Tablet Characterization: Evaluate the compressed tablets for hardness, friability, and disintegration time according to pharmacopoeial methods.

Dissolution Testing for Controlled-Release Tablets

Dissolution testing is performed to evaluate the in vitro drug release from a dosage form.

  • Apparatus: Use a USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Select a suitable medium (e.g., phosphate buffer pH 6.8) to simulate physiological conditions.

  • Procedure: Place the tablet in the dissolution vessel and collect samples at predetermined time intervals.

  • Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Assessment of Emulsifying Performance

The ability of a this compound grade to act as an emulsifier can be evaluated by preparing an emulsion and characterizing its properties.

  • Emulsion Preparation: Prepare an oil-in-water emulsion using a fixed ratio of oil, water, and the this compound grade.

  • Droplet Size Analysis: Measure the droplet size distribution of the emulsion using a particle size analyzer. Smaller and more uniform droplet sizes indicate better emulsification.

  • Stability Testing: Store the emulsion under controlled conditions and monitor for phase separation, creaming, or coalescence over time.

Visualizing Mechanisms and Workflows

Experimental Workflow for Lubricant Evaluation

Lubricant_Evaluation_Workflow cluster_prep Preparation cluster_compression Compression cluster_analysis Analysis Blend_API_Fillers Blend API and Fillers Add_Glycerol_Distearate Add Different Grades/ Concentrations of This compound Blend_API_Fillers->Add_Glycerol_Distearate Final_Blending Final Blending Add_Glycerol_Distearate->Final_Blending Tableting Tablet Compression Final_Blending->Tableting Measure_Ejection_Force Measure Ejection Force Tableting->Measure_Ejection_Force Tablet_Hardness Hardness Testing Tableting->Tablet_Hardness Tablet_Friability Friability Testing Tableting->Tablet_Friability Disintegration_Time Disintegration Testing Tableting->Disintegration_Time Compare_Efficacy Compare Efficacy of Different Grades Measure_Ejection_Force->Compare_Efficacy Tablet_Hardness->Compare_Efficacy Tablet_Friability->Compare_Efficacy Disintegration_Time->Compare_Efficacy

Caption: Workflow for evaluating the lubricant efficacy of different this compound grades.

Mechanism of Action of Lipid-Based Excipients in Oral Drug Delivery

Lipid_Excipient_MoA cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_absorption Systemic Circulation Lipid_Formulation Lipid-Based Formulation (with this compound) Emulsification Emulsification Lipid_Formulation->Emulsification Increased_Solubility Increased Drug Solubility & Dissolution Emulsification->Increased_Solubility Lymphatic_Uptake Incorporation into Chylomicrons Emulsification->Lymphatic_Uptake Lipid Digestion Products Tight_Junction_Modulation Modulation of Tight Junctions Increased_Solubility->Tight_Junction_Modulation Higher Drug Concentration Gradient Increased_Permeability Increased Paracellular Permeability Tight_Junction_Modulation->Increased_Permeability Portal_Vein Portal Vein Increased_Permeability->Portal_Vein Lymphatic_System Lymphatic System Lymphatic_Uptake->Lymphatic_System Systemic_Circulation Systemic Circulation Portal_Vein->Systemic_Circulation Lymphatic_System->Systemic_Circulation Therapeutic_Effect Enhanced Bioavailability Systemic_Circulation->Therapeutic_Effect

Caption: Mechanism of action of lipid excipients in enhancing oral drug bioavailability.[4][][6][7][8][9]

References

A Comparative Guide to the In Vivo Performance of Glycerol Distearate-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo performance of drug delivery systems based on glycerol distearate, a widely used solid lipid excipient. It offers an objective comparison with alternative lipid-based carriers, supported by experimental data, to aid in the selection and design of effective nanomedicines. The information presented is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic efficacy of poorly soluble drugs through lipid-based nanoformulations.

Executive Summary

This compound, a biocompatible and biodegradable lipid, serves as a solid core in the fabrication of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoformulations have demonstrated significant potential in improving the oral bioavailability and providing controlled release of various therapeutic agents. Compared to other lipid excipients, this compound offers advantages in terms of creating a stable, solid matrix that protects encapsulated drugs from degradation and allows for sustained release profiles. However, the choice of lipid can significantly impact the in vivo fate and efficacy of the drug delivery system. This guide delves into the quantitative performance of this compound-based systems and provides a comparative overview of alternative lipid carriers, alongside detailed experimental methodologies and visual representations of key biological pathways.

Data Presentation: In Vivo Performance Comparison

The following tables summarize key pharmacokinetic parameters from various in vivo studies, comparing this compound-based formulations with other lipid-based and conventional drug formulations.

Table 1: Pharmacokinetic Parameters of Docetaxel Formulations in Mice

FormulationLipid MatrixCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)Reference
SLN-DTXGlyceryl Monostearate1.54 ± 0.210.56.87 ± 0.92283.4[1]
Taxotere® (Commercial)-0.68 ± 0.120.252.42 ± 0.45100[2]

Table 2: Comparative In Vivo Performance of Zotepine Loaded SLNs

FormulationLipid MatrixCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)Reference
ZT-SLN1Glyceryl Monostearate85.62 ± 7.414785.4 ± 65.2257.5[3]
ZT-SLN3Stearic Acid75.14 ± 6.894692.8 ± 59.7227.1[3]
ZT-SLN5Compritol ATO 88868.25 ± 5.986625.4 ± 54.1205.0[3]
ZT-CS (Suspension)-35.24 ± 3.122305.0 ± 28.9100[3]

Table 3: In Vivo Antitumor Efficacy of Docetaxel-Loaded SLNs in a Mouse Model

Treatment GroupTumor Volume (mm³) at Day 15% Tumor Growth InhibitionReference
Saline Control~12000[4]
DCX in T80/E~60050[4]
DCX-SLNs (Trimyristin)~25079[4]

Note: While this study does not use this compound, it provides a relevant comparison of a lipid-based nanoparticle system against a conventional formulation, highlighting the potential for improved efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of lipid-based drug delivery systems.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation

This method avoids the use of organic solvents, making it an environmentally friendly approach.

  • Lipid Phase Preparation: Glyceryl monostearate (or another solid lipid) is melted at a temperature approximately 5-10°C above its melting point. The lipophilic drug (e.g., docetaxel) is then dissolved in the molten lipid under continuous stirring to ensure a homogenous mixture.[1]

  • Aqueous Phase Preparation: An aqueous solution of a surfactant (e.g., Polysorbate 80) is prepared and heated to the same temperature as the lipid phase.

  • Emulsification: The hot aqueous phase is added to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for a specified period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: The resulting pre-emulsion is then subjected to probe sonication to reduce the particle size to the nanometer range. The nanoemulsion is then cooled down in an ice bath, allowing the lipid to solidify and form SLNs.

  • Purification: The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove any unencapsulated drug and excess surfactant.

In Vivo Pharmacokinetic Studies in Rats

These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug formulated in the delivery system.

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used. The animals are fasted overnight before the experiment with free access to water.

  • Dosing: The animals are divided into groups and administered the drug formulation (e.g., drug-loaded SLNs, free drug suspension) orally via gavage at a predetermined dose.

  • Blood Sampling: Blood samples are collected from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Drug Quantification: The concentration of the drug in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[3]

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using appropriate software. The relative bioavailability of the nanoparticle formulation is calculated by comparing its AUC to that of the free drug suspension.[3]

In Vivo Antitumor Efficacy Studies in a Xenograft Mouse Model

This type of study evaluates the therapeutic effectiveness of the drug delivery system in a disease model.

  • Cell Culture and Tumor Induction: A suitable cancer cell line (e.g., C-26 colorectal carcinoma) is cultured in vitro. A specific number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c).

  • Treatment: Once the tumors reach a palpable size, the mice are randomly divided into treatment groups: a control group (e.g., receiving saline), a group receiving the free drug (e.g., Taxotere®), and a group receiving the drug-loaded nanoparticle formulation (e.g., SLN-DTX).[2] The treatments are administered intravenously or orally at specified doses and schedules.

  • Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every other day) using a caliper. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Survival Analysis: The survival of the mice in each group is monitored and recorded.

  • Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity. At the end of the study, major organs can be harvested for histological analysis to assess any potential toxicity.[4]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involved in the cellular uptake of lipid nanoparticles and a typical experimental workflow.

G Experimental Workflow for In Vivo Evaluation of Lipid Nanoparticles cluster_formulation Formulation & Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Lipid & Drug Selection Lipid & Drug Selection SLN/NLC Preparation SLN/NLC Preparation Lipid & Drug Selection->SLN/NLC Preparation Physicochemical Characterization Physicochemical Characterization SLN/NLC Preparation->Physicochemical Characterization Animal Model Selection Animal Model Selection Physicochemical Characterization->Animal Model Selection Pharmacokinetic Study Pharmacokinetic Study Animal Model Selection->Pharmacokinetic Study Biodistribution Study Biodistribution Study Animal Model Selection->Biodistribution Study Efficacy Study Efficacy Study Animal Model Selection->Efficacy Study Data Analysis Data Analysis Pharmacokinetic Study->Data Analysis Biodistribution Study->Data Analysis Toxicity Assessment Toxicity Assessment Efficacy Study->Toxicity Assessment Efficacy Study->Data Analysis Performance Comparison Performance Comparison Data Analysis->Performance Comparison Conclusion Conclusion Performance Comparison->Conclusion

Caption: Experimental workflow for in vivo evaluation.

G Cellular Uptake of Solid Lipid Nanoparticles via Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SLN Solid Lipid Nanoparticle Receptor Receptor SLN->Receptor Clathrin Clathrin Receptor->Clathrin Clathrin-Mediated Caveolin Caveolin Receptor->Caveolin Caveolae-Mediated ClathrinCoatedVesicle Clathrin-Coated Vesicle Clathrin->ClathrinCoatedVesicle Caveosome Caveosome Caveolin->Caveosome EarlyEndosome Early Endosome ClathrinCoatedVesicle->EarlyEndosome Caveosome->EarlyEndosome Golgi Golgi Apparatus Caveosome->Golgi ER Endoplasmic Reticulum Caveosome->ER LateEndosome Late Endosome EarlyEndosome->LateEndosome DrugRelease Drug Release (Cytosolic) EarlyEndosome->DrugRelease Endosomal Escape Lysosome Lysosome (Drug Release/ Degradation) LateEndosome->Lysosome

Caption: Cellular uptake pathways of SLNs.

Conclusion

This compound stands as a valuable excipient in the formulation of solid lipid-based drug delivery systems. The presented data indicates that SLNs and NLCs formulated with glycerides can significantly enhance the oral bioavailability and therapeutic efficacy of poorly soluble drugs compared to conventional formulations. The choice between this compound and other lipids like glyceryl monostearate, stearic acid, or glyceryl behenate (Compritol® ATO 888) will depend on the specific drug properties and the desired release profile. While direct comparative in vivo data is not always available for all lipid combinations, the evidence strongly supports the potential of lipid-based nanoparticles to overcome key challenges in drug delivery. The provided experimental protocols and pathway visualizations offer a foundational framework for researchers to design and evaluate novel and effective this compound-based drug delivery systems. Future research should focus on direct, head-to-head in vivo comparisons of different lipid matrices to further refine the rational design of these promising nanocarriers.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Glycerol Distearate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the characterization of glycerol distearate, a common excipient in the pharmaceutical and food industries. The selection of an appropriate analytical method is critical for quality control, formulation development, and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed methodologies to aid in the selection and cross-validation of these techniques.

Data Presentation: A Comparative Overview of Analytical Techniques

The quantitative performance of each technique is a critical factor in its selection for a specific analytical challenge. The following tables summarize key validation parameters for the analysis of this compound and related glycerides. It is important to note that direct comparative studies for all parameters on the same this compound sample are limited in the literature; therefore, some data is derived from studies on similar glycerides.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR) Spectroscopy Mass Spectrometry (MS) Differential Scanning Calorimetry (DSC)
Primary Use Quantification of mono-, di-, and triglyceridesQuantification of fatty acid profile and glyceridesStructural elucidation and quantificationIdentification and sensitive quantificationThermal properties, polymorphism, purity
Linearity (R²) ≥ 0.99[1]≥ 0.99≥ 0.997[2]Typically ≥ 0.99[3]Not typically used for quantification in this manner
Accuracy (% Recovery) Typically 95-105%102.4 ± 13.0% (for free glycerol)[4][5]95.0–105.0%[6]High, dependent on internal standards[7][8]Not applicable for concentration
Precision (% RSD) < 5%[1]< 5%[3]≤ 5.0%[6]Generally < 5-10%[3]High for thermal events (e.g., ±1% for Cp)[9]
Limit of Detection (LOD) 0.3-2 mg/L (ELSD)[1]0.0006% (w/w) (for free glycerol)[5]mM range[2]Sub-µg/mL to pg/mL rangeNot applicable for concentration
Limit of Quantification (LOQ) 4 mg/L (ELSD)[1]0.002% (w/w) (for free glycerol)[5]mM range[2]µg/mL to ng/mL range[10]Not applicable for concentration
Sample Preparation Dissolution in organic solventDerivatization (silylation) often requiredDissolution in deuterated solventExtraction and possible derivatizationDirect analysis of solid sample
Analysis Time 10-30 minutes per sample20-40 minutes per sample5-15 minutes per sample< 5 minutes (direct infusion) to 30 min (LC-MS)[11]30-60 minutes per sample

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for each of the discussed methods for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the quantitative separation of mono-, di-, and triglycerides.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD detector.

  • Column: Silica-based column (e.g., Zorbax Silica, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of hexane, isopropanol (IPA), and ethyl acetate.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • ELSD Settings: Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow rate: 1.5 L/min.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase solvent to a known concentration (e.g., 1 mg/mL).

  • Quantification: Generate a calibration curve using standards of glycerol monostearate, distearate, and tristearate. The log-log plot of concentration versus peak area is typically linear.[1]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for determining the fatty acid composition and quantifying glycerides after derivatization.

  • Instrumentation: Gas chromatograph with a split/splitless injector, a capillary column, and an FID detector.

  • Column: A non-polar capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150°C, ramp to 350°C at 10°C/min, and hold for 10 minutes.

  • Detector Temperature: 350 °C.

  • Sample Preparation (Derivatization):

    • Accurately weigh about 10 mg of the this compound sample into a reaction vial.

    • Add an internal standard (e.g., tricaprin).

    • Add 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 100 µL of pyridine.

    • Heat the vial at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Quantification: Use the internal standard method for quantification. The response factors for different glycerides should be determined.

Differential Scanning Calorimetry (DSC)

DSC is used to characterize the thermal properties, such as melting point and polymorphism, of this compound.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a DSC pan. An empty, sealed pan is used as a reference.

  • Thermal Program:

    • Equilibrate at a temperature well above the melting point (e.g., 90 °C) and hold for 5 minutes to erase thermal history.

    • Cool the sample at a controlled rate (e.g., 5 °C/min) to a low temperature (e.g., 0 °C).

    • Hold at the low temperature for 5 minutes.

    • Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the final melting point (e.g., 90 °C).

  • Data Analysis: Analyze the resulting thermogram from the second heating scan to determine onset temperatures, peak temperatures, and enthalpies of thermal transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantification (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene) for quantification.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 s for accurate integration).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Inverse-gated proton decoupling for accurate integration.

    • Relaxation Delay (d1): Sufficiently long to allow for full relaxation of the carbonyl carbons (can be several seconds).

  • Data Analysis:

    • Structural Elucidation: Assign the peaks in the ¹H and ¹³C spectra to the different protons and carbons in the this compound molecule.

    • Quantification: Integrate the signals of interest relative to the integral of the internal standard. Calculate the concentration based on the known amount of the internal standard.

Mass Spectrometry (MS)

MS, often coupled with a chromatographic technique (LC-MS or GC-MS), provides high sensitivity for identification and quantification.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) coupled to an HPLC or GC system.

  • Ionization Source: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • LC-MS Protocol (for intact glycerides):

    • Chromatography: Use a reversed-phase C18 column with a gradient of water and acetonitrile/isopropanol containing a modifier like ammonium formate.

    • MS Detection: Operate in positive ion mode, monitoring for the [M+NH₄]⁺ or [M+Na]⁺ adducts of this compound.

  • GC-MS Protocol (for derivatized glycerides):

    • Chromatography and Derivatization: Follow the protocol for GC-FID.

    • MS Detection: Operate in EI mode, scanning a mass range of m/z 50-700. Identify the TMS-derivatized this compound based on its retention time and characteristic mass spectrum.

  • Quantification: Use an appropriate internal standard (preferably an isotopically labeled version of the analyte) for accurate quantification, especially with LC-MS to compensate for matrix effects.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.

Analytical_Workflow_for_Glycerol_Distearate Analytical Workflow for this compound Characterization cluster_0 Initial Assessment cluster_1 Screening & Identification cluster_3 Data Analysis & Reporting Sample_Reception Sample Reception & Documentation Physical_Characterization Physical Characterization (Appearance, Solubility) Sample_Reception->Physical_Characterization DSC_Screening DSC Screening (Melting Point, Polymorphism) Physical_Characterization->DSC_Screening NMR_Identification NMR Spectroscopy (Structural Confirmation) DSC_Screening->NMR_Identification HPLC_Quantification HPLC-ELSD/CAD/MS (Glyceride Profile) NMR_Identification->HPLC_Quantification GC_Quantification GC-FID/MS (Fatty Acid Composition & Glyceride Profile) NMR_Identification->GC_Quantification Cross_Validation Cross-Validation of Quantitative Data HPLC_Quantification->Cross_Validation GC_Quantification->Cross_Validation qNMR_Quantification qNMR (Absolute Quantification) qNMR_Quantification->Cross_Validation Final_Report Final Characterization Report Cross_Validation->Final_Report

Caption: Workflow for this compound Characterization.

Technique_Relationship Relationship of Analytical Techniques for this compound Glycerol_Distearate This compound Sample DSC DSC Glycerol_Distearate->DSC provides NMR NMR Glycerol_Distearate->NMR provides HPLC HPLC Glycerol_Distearate->HPLC provides GC GC Glycerol_Distearate->GC provides MS MS Glycerol_Distearate->MS provides Thermal_Properties Thermal Properties (Melting, Polymorphism) DSC->Thermal_Properties Structure Molecular Structure NMR->Structure Purity_Profile Purity & Impurity Profile (Mono-, Di-, Triglycerides) NMR->Purity_Profile HPLC->Purity_Profile GC->Purity_Profile Fatty_Acid_Composition Fatty Acid Composition GC->Fatty_Acid_Composition MS->Purity_Profile Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight

Caption: Interrelationship of Analytical Techniques.

References

A Comparative Guide to Glycerol Distearate Formulations in Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Among the various lipid-based excipients, glycerol distearate has garnered significant attention for its role in formulating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This guide provides an objective comparison of this compound formulations with other alternatives, supported by experimental data, to aid in the development of effective drug delivery platforms.

Performance Comparison of Lipid Nanoparticle Formulations

The biopharmaceutical performance of lipid nanoparticles is contingent on several key parameters, including particle size, drug entrapment efficiency, and the in vitro drug release profile. The following tables summarize quantitative data from various studies, offering a comparative overview of this compound-based formulations against other lipid carriers.

Table 1: Physicochemical Characterization of Solid Lipid Nanoparticles (SLNs)
Lipid MatrixDrugParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Zeta Potential (mV)Reference
This compound Cisplatin~840.224~75-[1]
Glyceryl MonostearateZataria multiflora essential oil~2550.36985.3-37.8[2]
Glyceryl MonostearateDibenzoyl peroxide194.6 ± 5.03-80.5 ± 9.45-[3][4]
Glyceryl MonostearateErythromycin base220 ± 6.2-94.6 ± 14.9-[3][4]
Glyceryl MonostearateTriamcinolone acetonide227.3 ± 2.5-96 ± 11.5-[3][4]
Stearic AcidZataria multiflora essential oil~4860.29695.2-27.2[2]
Precirol® ATO 5Zataria multiflora essential oil~2200.25191.3-17.6[2]
Table 2: Comparative Performance of SLNs vs. NLCs
Formulation TypeSolid LipidLiquid LipidDrugEntrapment Efficiency (%)Drug Release after 300 min (%)Reference
SLN Precirol® ATO 5-Hydrochlorothiazide~80~65[5]
NLC Precirol® ATO 5Transcutol® HPHydrochlorothiazide~90>90[5]
SLN Glyceryl Monostearate-Efavirenz>90Biphasic (initial burst then sustained)[6]
NLC Glyceryl MonostearateTranscutol® HPEfavirenz>90Biphasic (initial burst then sustained)[6]
SLN --Tolnaftate--[7]
NLC --TolnaftateHigher than SLNFaster than SLN[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of lipid nanoparticle formulations.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This method involves the dispersion of a molten lipid phase into a hot aqueous surfactant solution.

Materials:

  • Solid lipid (e.g., this compound, Glyceryl Monostearate)

  • Surfactant (e.g., Tween 80, Pluronic F68)

  • Co-surfactant (e.g., Lecithin) (optional)

  • Active Pharmaceutical Ingredient (API)

  • Purified water

Procedure:

  • The solid lipid is melted at a temperature approximately 5-10°C above its melting point.

  • The API is dissolved or dispersed in the molten lipid.

  • The aqueous phase, containing the surfactant and co-surfactant, is heated to the same temperature as the lipid phase.

  • The hot aqueous phase is added to the molten lipid phase under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax) to form a coarse pre-emulsion.

  • The pre-emulsion is then subjected to high-pressure homogenization (HPH) for a specified number of cycles at a defined pressure to produce a nanoemulsion.

  • The resulting hot nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.

G cluster_prep SLN Preparation Workflow A Melt Solid Lipid & Dissolve/Disperse API C High-Shear Homogenization (Pre-emulsion formation) A->C B Heat Aqueous Phase (Surfactant + Water) B->C D High-Pressure Homogenization (Nanoemulsion formation) C->D E Cooling & Recrystallization D->E F Solid Lipid Nanoparticles (SLNs) E->F

Workflow for the preparation of Solid Lipid Nanoparticles.
In Vitro Drug Release Study using Dialysis Bag Method

This technique is commonly employed to assess the release profile of a drug from a nanoparticle formulation.[8]

Materials:

  • Drug-loaded nanoparticle dispersion

  • Dialysis membrane with a specific molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath

Procedure:

  • A known volume of the drug-loaded nanoparticle dispersion is placed inside a dialysis bag, which is then securely sealed.

  • The dialysis bag is immersed in a vessel containing a defined volume of the release medium, maintained at a constant temperature (e.g., 37°C) and stirred at a constant speed.

  • At predetermined time intervals, aliquots of the release medium are withdrawn.

  • An equal volume of fresh release medium is immediately added to the vessel to maintain sink conditions.

  • The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • The cumulative percentage of drug released is plotted against time.

G cluster_release In Vitro Drug Release Protocol Start Place Nanoparticle Dispersion in Dialysis Bag Immerse Immerse in Release Medium (37°C, constant stirring) Start->Immerse Sample Withdraw Aliquots at Predetermined Time Points Immerse->Sample t = t1, t2, ... tn Replace Replenish with Fresh Medium Sample->Replace Analyze Quantify Drug Concentration (e.g., HPLC) Sample->Analyze Replace->Immerse Plot Plot Cumulative Drug Release vs. Time Analyze->Plot

Protocol for in vitro drug release testing.
Stability Testing of Lipid Nanoparticle Dispersions

The stability of a nanoparticle formulation is a critical parameter for its potential clinical application.[6]

Protocol:

  • Sample Preparation: Aliquots of the nanoparticle dispersion are stored in sealed containers.

  • Storage Conditions: Samples are stored at different temperatures and relative humidity (RH) conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[6]

  • Testing Intervals: Samples are withdrawn at specified time points (e.g., 0, 1, 3, and 6 months).

  • Parameters to be Evaluated:

    • Physical Appearance: Visual inspection for any signs of aggregation, precipitation, or phase separation.

    • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured to assess the surface charge and colloidal stability.

    • Entrapment Efficiency: To determine if there is any drug leakage from the nanoparticles over time.

G cluster_stability Stability Testing Logical Flow Formulation Nanoparticle Formulation Storage Storage Conditions 4°C 25°C/60% RH 40°C/75% RH Formulation->Storage Testing Time Points 0 months 1 month 3 months 6 months Storage->Testing Analysis Parameters Analyzed Particle Size & PDI Zeta Potential Entrapment Efficiency Physical Appearance Testing->Analysis Evaluation Stability Evaluation Analysis->Evaluation

Logical relationship in a stability testing protocol.

Concluding Remarks

The choice between this compound and other lipids, as well as the selection between SLN and NLC formulations, is a multifaceted decision that depends on the specific physicochemical properties of the drug and the desired therapeutic outcome. The data presented in this guide indicates that NLCs, which incorporate a liquid lipid alongside the solid lipid like this compound, often exhibit improved drug loading and release characteristics compared to traditional SLNs.[5][9][10] this compound remains a viable and effective solid lipid matrix, particularly when formulated as part of an optimized NLC system. The provided experimental protocols offer a foundational framework for researchers to conduct their own comparative evaluations and advance the development of novel lipid-based drug delivery systems.

References

A Comparative Analysis of Glycerol Distearate with Other Lipid Excipients for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Lipid Excipient

In the realm of pharmaceutical formulation, the selection of appropriate excipients is paramount to achieving desired drug product performance. Lipid excipients, in particular, play a crucial role in a variety of dosage forms, from oral solids to semi-solid and parenteral formulations. Their versatility allows them to function as lubricants, binders, solubilizers, and matrices for modulating drug release. This guide provides a comprehensive comparative analysis of glycerol distearate against other commonly used lipid excipients: glyceryl monostearate, glyceryl behenate, and stearic acid. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist researchers in making informed decisions for their formulation development needs.

Physicochemical Properties: A Foundation for Performance

The physicochemical properties of lipid excipients are fundamental determinants of their functionality in a pharmaceutical formulation. Key parameters such as melting point and hydrophilic-lipophilic balance (HLB) value significantly influence manufacturing processes and the ultimate in-vivo performance of the drug product.

PropertyThis compoundGlyceryl MonostearateGlyceryl BehenateStearic Acid
Chemical Name(s) Glyceryl distearate, this compoundGlyceryl monostearate, MonostearinGlyceryl behenate, Glyceryl dibehenateOctadecanoic acid
Melting Point (°C) 50 - 74.5[1][2][3][4]55 - 81[5][6][7][8]65 - 84[9][10][][12][13][14]69.3 - 72[15][16][17][18]
HLB Value ~3.5[3][19]3.8 - 5.4[6][20][21]~2[22]-
Appearance White or almost white, waxy mass, powder, or flakes[1]White to cream-colored, wax-like solid (beads, flakes, or powder)[21]Fine white powder or hard waxy mass[13]White solid with a mild odor[23]
Solubility Practically insoluble in water; soluble in methylene chloride; partly soluble in hot ethanol[1][4]Practically insoluble in water; soluble in hot ethanol, ether, chloroform, and oils[5]Practically insoluble in water and ethanol; soluble in chloroform[13]Practically insoluble in water; soluble in ethanol and light petroleum[16]

Table 1: Comparative Physicochemical Properties of Selected Lipid Excipients

Performance in Sustained-Release Formulations

Lipid excipients are extensively used to formulate sustained-release matrix tablets. The lipophilic nature of these materials allows for the controlled diffusion of the active pharmaceutical ingredient (API) from the matrix, thereby prolonging its therapeutic effect.

A comparative study on the release retardant effect of various lipids on theophylline, a BCS Class 1 drug, provides valuable insights. While this particular study did not include this compound, it compared glyceryl behenate (Compritol® ATO 888) and glyceryl palmitostearate (Precirol® ATO 5), which has a similar composition to some grades of this compound. The study concluded that the release retardant effect of the lipids was in the order of Dynasan® 114 (glyceryl trimyristate) < Precirol® ATO 5 < Compritol® ATO 888.[24] This suggests that lipids with longer fatty acid chains and higher melting points, such as glyceryl behenate, provide a more pronounced sustained-release effect.

Based on its physicochemical properties, this compound is expected to provide a significant sustained-release effect, likely intermediate between that of glyceryl monostearate and glyceryl behenate. The higher lipophilicity and melting point of this compound compared to glyceryl monostearate would lead to a slower drug release.[25]

Lubrication Efficiency in Tablet Manufacturing

Lubricants are essential in tablet manufacturing to reduce friction between the tablet surface and the die wall during ejection.[26] Stearic acid and its derivatives are widely used for this purpose.[27]

Studies have shown that glycerin fatty acid esters can be excellent alternatives to the commonly used magnesium stearate, without the disadvantages of prolonged disintegration time and decreased tablet tensile strength.[19] Glyceryl behenate has been identified as an effective lubricant, particularly in formulations where magnesium stearate may cause dissolution delays or other compatibility issues.[26] While direct comparative data for the lubrication efficiency of this compound against the other three lipids is limited, its waxy nature suggests it possesses good lubricating properties. Stearic acid is also a well-established lubricant, known to improve powder flowability and reduce friction during tablet compression.[28][29]

Experimental Protocols

To facilitate a direct comparative analysis in a laboratory setting, the following detailed experimental protocols are provided.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the melting points and thermal behavior of the lipid excipients.

Methodology:

  • Accurately weigh 3-5 mg of the lipid excipient into a standard aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample at a constant rate of 10°C/min from 25°C to 100°C under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

DSC_Workflow start Start weigh Weigh 3-5 mg of Lipid Excipient start->weigh seal Seal in Aluminum Pan weigh->seal place Place in DSC Cell seal->place heat Heat at 10°C/min (25°C to 100°C) place->heat record Record Heat Flow vs. Temperature heat->record analyze Determine Onset Temperature record->analyze end End analyze->end

Workflow for DSC Analysis
In-Vitro Drug Release Study

Objective: To compare the drug release profiles from matrix tablets formulated with each lipid excipient.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Methodology:

  • Prepare matrix tablets by direct compression or melt granulation, containing a model drug (e.g., theophylline) and one of the lipid excipients at a fixed concentration.

  • Place each tablet in a dissolution vessel containing 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8).

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a 5 mL aliquot of the dissolution medium.

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Drug_Release_Workflow start Start prepare Prepare Matrix Tablets start->prepare place Place Tablet in Dissolution Vessel prepare->place run Run Dissolution (37°C, 50 rpm) place->run sample Withdraw Aliquots at Time Intervals run->sample replace Replace Medium sample->replace analyze Analyze Drug Concentration sample->analyze plot Plot Release Profile analyze->plot end End plot->end

Workflow for In-Vitro Drug Release Study
Particle Size Analysis of Solid Lipid Nanoparticles (SLN)

Objective: To compare the particle size and size distribution of SLNs formulated with each lipid excipient.

Methodology:

  • Prepare SLNs using a suitable method such as hot homogenization followed by ultrasonication.

  • Dilute the SLN dispersion with deionized water to an appropriate concentration for analysis.

  • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Perform the measurement at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).

  • Analyze the autocorrelation function to determine the particle size distribution.

DLS_Workflow start Start prepare Prepare SLN Dispersion start->prepare dilute Dilute Sample prepare->dilute measure Measure by DLS (25°C, 90°) dilute->measure analyze Analyze Autocorrelation Function measure->analyze determine Determine Particle Size and PDI analyze->determine end End determine->end

Workflow for Particle Size Analysis by DLS

Conclusion

This compound is a versatile lipid excipient with a range of applications in pharmaceutical formulations. Its physicochemical properties, particularly its melting point and HLB value, place it as a valuable tool for formulators, especially in the development of sustained-release dosage forms and as a lubricant in tablet manufacturing. When compared to glyceryl monostearate, its higher melting point and lower HLB value suggest a more pronounced lipophilic character, leading to slower drug release. In comparison to glyceryl behenate, it offers a lower melting point, which may be advantageous in certain manufacturing processes. Its performance relative to stearic acid in lubrication is expected to be comparable, with potential benefits in terms of tablet hardness and disintegration.

The choice of the most suitable lipid excipient will ultimately depend on the specific requirements of the drug product, including the desired release profile, the manufacturing process, and the physicochemical properties of the API. The data and protocols provided in this guide serve as a valuable resource for researchers to conduct their own comparative studies and select the optimal lipid excipient for their formulation needs.

References

A Comparative Guide to Glycerol Distearate Formulations: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of glycerol distearate (commercially known as Precirol® ATO 5) formulations against other commonly used alternatives for sustained drug release. The information presented is supported by experimental data from peer-reviewed studies to aid in the rational selection of excipients for controlled-release oral dosage forms.

Executive Summary

This compound, a lipid-based excipient, is widely utilized in the pharmaceutical industry to formulate sustained-release matrix tablets. Its hydrophobic nature allows for the controlled release of entrapped active pharmaceutical ingredients (APIs). This guide delves into a comparative analysis of this compound formulations, primarily against the widely used hydrophilic polymer, hydroxypropyl methylcellulose (HPMC). The comparison is based on quantitative data from in vitro dissolution studies and in vivo pharmacokinetic evaluations.

Data Presentation: this compound vs. HPMC Formulations

The following tables summarize the quantitative data from studies evaluating the performance of this compound (Precirol® ATO 5) and HPMC in sustained-release matrix tablets. An indirect comparison is presented here using Verapamil HCl as a model drug for the Precirol® ATO 5 formulation and Ibuprofen, a poorly water-soluble drug, for the HPMC formulation, in the absence of a direct head-to-head study under identical conditions.

Table 1: In Vitro Drug Release Comparison

FormulationActive Pharmaceutical Ingredient (API)Polymer/LipidPolymer/Lipid Concentration (%)Dissolution MediumTime (hours)Cumulative Drug Release (%)Reference
Precirol F2 Verapamil HClPrecirol® ATO 5200.1 N HCl (2h), Phosphate Buffer pH 6.8 (up to 24h)125.3[1][2]
452.8[1][2]
878.1[1][2]
1290.2[1][2]
2498.5[1][2]
HPMC F3 IbuprofenHPMC10Phosphate Buffer pH 7.21~20[3]
4~40[3]
8~55[3]
12<60[3]

Table 2: In Vivo Pharmacokinetic Parameters Comparison

FormulationActive Pharmaceutical Ingredient (API)SubjectCmax (ng/mL)Tmax (hours)AUC (0-t) (ng·h/mL)t1/2 (hours)Reference
Precirol F2 Verapamil HClHuman185.4 ± 25.76.0 ± 1.02135.6 ± 310.87.2 ± 1.5[1][2]
Marketed SR Verapamil HClHuman160.2 ± 21.95.0 ± 0.81850.3 ± 285.46.8 ± 1.2[1][2]

Note: Direct comparative in vivo data for a single drug formulated with both Precirol® ATO 5 and HPMC was not available in the reviewed literature. The data for the marketed sustained-release (SR) Verapamil HCl tablet, which likely contains a hydrophilic polymer matrix, is provided for a comparative context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Dissolution Study Protocol for Lipid-Based Matrix Tablets

This protocol is a standard method for assessing the drug release profile from a solid dosage form.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly used.[4][5]

  • Dissolution Medium: A two-stage dissolution medium is often employed to simulate the gastrointestinal transit. Initially, 0.1 N HCl (pH 1.2) is used for the first 2 hours to mimic gastric fluid. Subsequently, the medium is changed to a phosphate buffer of pH 6.8 to simulate intestinal fluid for the remainder of the study.[1]

  • Apparatus Parameters:

    • Rotation Speed: 50 or 100 rpm.

    • Temperature: Maintained at 37 ± 0.5 °C.[6]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). An equivalent volume of fresh, pre-warmed medium is replaced to maintain a constant volume.

  • Sample Analysis: The withdrawn samples are filtered and analyzed for drug content using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is calculated and plotted against time to generate the dissolution profile.

In Vivo Bioavailability Study Protocol for Sustained-Release Formulations

This protocol outlines the key steps in conducting a pharmacokinetic study to determine the bioavailability of a sustained-release formulation in human subjects.[7][8][9][10][11]

  • Study Design: A randomized, single-dose, two-treatment, two-period, crossover design is typically employed. This design minimizes inter-subject variability.[10]

  • Subjects: Healthy human volunteers are recruited after obtaining informed consent and screening for inclusion/exclusion criteria. An overnight fast is required before drug administration.[8]

  • Drug Administration: Subjects receive a single oral dose of the test formulation (e.g., Precirol® ATO 5 matrix tablet) or the reference formulation with a standardized volume of water.

  • Blood Sampling: Blood samples are collected via an indwelling cannula at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing.

  • Plasma Separation and Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of the drug in plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

    • t1/2: Elimination half-life.

  • Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the test and reference formulations are performed to assess bioequivalence.

Mandatory Visualizations

Gastrointestinal Absorption Pathway of Lipid-Based Formulations

The following diagram illustrates the key steps involved in the digestion and absorption of a drug from a this compound-based formulation in the gastrointestinal tract.

Gastrointestinal Fate of a this compound Formulation Formulation Oral Administration of This compound Matrix Tablet Disintegration Tablet Disintegration and Drug/Lipid Matrix Release Formulation->Disintegration Digestion Lipolysis by Gastric and Pancreatic Lipases Disintegration->Digestion Mixed_Micelles Formation of Mixed Micelles (Drug, Monoglycerides, Fatty Acids, Bile Salts) Digestion->Mixed_Micelles Absorption Passive Diffusion across Enterocyte Membrane Mixed_Micelles->Absorption Chylomicron Re-esterification and Chylomicron Formation Absorption->Chylomicron Lymphatic Lymphatic Uptake Chylomicron->Lymphatic Systemic Systemic Circulation Lymphatic->Systemic

Caption: GI fate of a this compound formulation.

Experimental Workflow for IVIVC Assessment

The diagram below outlines the logical workflow for establishing an in vitro-in vivo correlation (IVIVC) for a sustained-release formulation like one made with this compound.

IVIVC Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Formulation_Dev Formulation Development (e.g., Precirol ATO 5 Matrix Tablets) Dissolution_Test In Vitro Dissolution Testing (USP Apparatus 2) Formulation_Dev->Dissolution_Test IVIVC_Model IVIVC Model Development (Correlation of In Vitro Release and In Vivo Absorption) Dissolution_Test->IVIVC_Model In Vitro Data Bio_Study Bioavailability Study (Human Volunteers) PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bio_Study->PK_Analysis PK_Analysis->IVIVC_Model In Vivo Data Validation Model Validation and Predictability Assessment IVIVC_Model->Validation

Caption: Workflow for IVIVC assessment.

References

Safety Operating Guide

Proper Disposal of Glycerol Distearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of glycerol distearate is a critical aspect of laboratory safety and environmental compliance. While not generally classified as a hazardous substance, adherence to established waste management protocols is essential to minimize environmental impact and ensure a safe working environment.[1][2][3][4] Laboratory personnel should treat all chemical waste as potentially hazardous until a formal determination is made by their institution's Environmental Health and Safety (EHS) department.[1][5]

Immediate Safety Precautions and Spill Response

Before handling this compound, it is crucial to be aware of the necessary safety measures and spill response procedures.

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE.[6]

  • Eye Protection: Chemical splash goggles or a face shield should be worn at all times.[6]

  • Hand Protection: Use appropriate chemical-resistant gloves, such as nitrile gloves.[6]

  • Body Protection: A fully buttoned lab coat is required to protect against splashes.[6]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting.[6]

Spill Response Protocol: In the event of a spill, immediate action is necessary to prevent contamination and ensure personnel safety.[1]

  • Minor Spills:

    • Restrict Access: Cordon off the affected area to prevent unauthorized entry.[1]

    • Don PPE: Wear appropriate PPE, including safety glasses and gloves.[1]

    • Containment: For powdered forms, use dry clean-up methods to avoid generating dust. Carefully sweep or vacuum the material.[1]

    • Collection: Place the spilled material into a clean, dry, and properly labeled, sealable container for disposal.[1]

  • Major Spills:

    • Evacuate: Clear the area of all personnel.

    • Alert Authorities: Immediately notify your institution's EHS department or the designated emergency response team.[1]

    • Ventilate: If safe to do so, increase ventilation in the area.[1]

    • Containment: Prevent the spilled material from entering drains or watercourses.[1]

Step-by-Step Disposal Protocol

All chemical waste must be managed in accordance with local, state, and federal regulations.[1][7] The following steps provide a general guideline for the proper disposal of this compound.

  • Waste Identification and Segregation:

    • Collect waste this compound in a designated, sealed, and clearly labeled container.[1]

    • Do not mix with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.[1] Segregation prevents cross-contamination and ensures proper disposal pathways.

  • Containerization:

    • Use a container that is chemically compatible with this compound; a clean, dry, and sealable container is recommended.[1][8]

    • Containers must have leak-proof, screw-on caps.[9] Keep containers closed except when adding waste.[8][9]

    • Place the primary container in a secondary container to capture any potential spills or leaks.[9]

  • Labeling:

    • All chemical waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS department.[10]

    • The label must include:

      • The full common chemical name ("this compound") and quantity.[10]

      • The words "Hazardous Waste".[10]

      • Date of waste generation.[10]

      • The principal investigator's name and contact information.[10]

      • Place of origin (e.g., department, room number).[10]

  • Storage:

    • Store the waste container in a designated, well-ventilated waste accumulation area.[1]

    • Store away from incompatible materials and foodstuffs.[1]

  • Disposal of Contaminated Materials:

    • Consumables like gloves or paper towels with minor contamination can typically be disposed of in the regular laboratory waste.[1]

    • For significant contamination, collect these materials in a separate, labeled bag and consult with your EHS department for appropriate disposal procedures.[1][9]

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[5][8] After rinsing, deface the label and the container may be disposed of in the regular trash.[5]

  • Disposal Request:

    • When the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of this compound in the regular trash or down the sewer system unless explicitly approved by your institution's safety office.

Summary of Disposal Procedures

ParameterGuidelineSource(s)
Waste Classification Treat as potentially hazardous pending EHS determination.[5]
PPE Safety glasses, chemical-resistant gloves, lab coat.[1][6]
Container Type Chemically compatible, clean, dry, with a screw-on cap.[1][8][9]
Waste Segregation Do not mix with other hazardous waste streams.[1]
Labeling Use official EHS "Hazardous Waste" tag with complete information.
Storage Location Designated, well-ventilated waste accumulation area.
Spill Cleanup Use dry methods for powder; collect in a sealed container.[1]
Final Disposal Via scheduled pickup by the institution's EHS department.[1]

This compound Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal Request & Pickup A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Sealable Container B->C D Collect Waste in Container C->D E Affix 'Hazardous Waste' Label D->E F Complete Label Information: - Chemical Name - Date - PI Name & Contact E->F G Store in Designated, Ventilated Area F->G H Use Secondary Containment G->H I Is Container Full or Ready for Disposal? H->I I->G No J Submit Chemical Waste Pickup Request to EHS I->J Yes K EHS Collects Waste J->K L Proper Disposal Complete K->L

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure working environment and the integrity of experimental outcomes. This document provides crucial safety protocols and logistical plans for the handling of Glycerol distearate. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe laboratory.

This compound is generally considered a substance with low toxicity.[1] However, it is essential to follow appropriate safety procedures to avoid the inhalation of dust and direct contact with the substance.[1]

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, waxy, or powdered form, the use of appropriate personal protective equipment is recommended to ensure personal safety.

PPE CategoryRecommendation
Eye Protection Safety glasses with side shields or chemical splash goggles should be worn.[2]
Hand Protection Wear protective gloves. Nitrile gloves are a common and suitable choice for handling powdered chemicals. It is advisable to inspect gloves before use and change them frequently, especially if contact with the substance occurs.[2]
Respiratory Protection For procedures that may generate dust, a dust mask or an N95 respirator is recommended to prevent inhalation.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust dispersion.[2]
Skin and Body Protection A standard laboratory coat should be worn to protect clothing and skin from potential contamination.[2] For more extensive handling, fire/flame resistant and impervious clothing may be worn.[3]

Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan for handling this compound can significantly reduce the risk of exposure and contamination.

  • Preparation and Weighing :

    • Ensure the work area, such as a chemical fume hood or a designated weighing station, is clean and uncluttered before handling.[2]

    • Wear all required PPE as outlined in the table above.

    • When weighing the powdered or flaked this compound, use a spatula to carefully transfer the material to a weighing boat or paper to minimize dust generation.[2]

    • Keep the container of this compound closed when not in use.[2]

  • Dissolving and Solution Preparation :

    • If heating is required to dissolve the substance, use a controlled heating source like a water bath or heating block. Avoid open flames.[2]

    • Ensure all containers are clearly labeled with the chemical name, concentration, and date of preparation.[2]

  • Spills and Decontamination :

    • For small spills of powdered material, carefully sweep or vacuum the substance, avoiding dust generation. Place the collected material in a sealed container for disposal.[2]

    • Clean the spill area with an appropriate solvent, such as ethanol or isopropanol, followed by soap and water.[2]

    • In the case of larger spills, evacuate the area and adhere to your institution's emergency spill response procedures.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and to comply with regulations.

  • Unused Product and Contaminated Materials :

    • While this compound is not generally classified as a hazardous substance, disposal regulations can vary by location.[2][4]

    • Solid waste, including unused powder and contaminated items like weighing paper or gloves, should be collected in a designated and sealed waste container.[2]

    • Empty containers should be rinsed with a suitable solvent before disposal, and the rinsate should be collected as chemical waste.[2]

  • Disposal Route :

    • The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[3]

    • Always handle waste in accordance with local, state, and federal regulations.[5] It is important to consult your local waste management authority for specific guidance if a suitable treatment or disposal facility cannot be identified.[5]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Clean Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe Ensure safety first weigh 3. Weigh this compound don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution (if needed) weigh->dissolve If making a solution spill 5. Manage Spills weigh->spill If spill occurs dissolve->spill If spill occurs dispose_waste 6. Dispose of Waste dissolve->dispose_waste After use decontaminate 7. Decontaminate Work Area spill->decontaminate After cleanup dispose_waste->decontaminate remove_ppe 8. Remove PPE decontaminate->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycerol distearate
Reactant of Route 2
Reactant of Route 2
Glycerol distearate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.